Product packaging for N-Phenylcyclohexanecarboxamide(Cat. No.:CAS No. 2719-26-8)

N-Phenylcyclohexanecarboxamide

Cat. No.: B185116
CAS No.: 2719-26-8
M. Wt: 203.28 g/mol
InChI Key: AZTGEJBZSFKULT-UHFFFAOYSA-N
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Description

N-Phenylcyclohexanecarboxamide (CAS Number: 2719-26-8) is a chemical compound with the molecular formula C 13 H 17 NO and a molecular weight of 203.28 g/mol . This amide features a cyclohexane ring in a chair conformation linked to a phenyl ring via a carboxamide group, with the amide moiety being nearly coplanar with the phenyl ring . Its crystal structure is stabilized by N-H···O hydrogen bonds, forming infinite chains . This compound serves as a key intermediate and pharmacophore in medicinal chemistry research. Recent studies highlight its significance in the design and synthesis of novel bioactive molecules. Notably, derivatives of cyclohexanecarboxamide have demonstrated promising anticonvulsant activity in preclinical models . Some analogues act by activating the Nrf2-ARE pathway , a crucial mechanism for combating oxidative stress in neurological disorders, and have shown protective effects against seizures in the subcutaneous pentylenetetrazole (scPTZ) test . Other research indicates that specific derivatives exhibit potent antiproliferative activity , inducing apoptosis and cell cycle arrest in cancer cell lines such as MCF-7 (breast adenocarcinoma) . Please Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO B185116 N-Phenylcyclohexanecarboxamide CAS No. 2719-26-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenylcyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTGEJBZSFKULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292697
Record name N-Phenylcyclohexanecarboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2719-26-8
Record name Cyclohexanecarboxanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84907
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Phenylcyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Phenylcyclohexanecarboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Phenylcyclohexanecarboxamide. The information is presented to support research and development activities in the chemical and pharmaceutical sciences.

Core Properties

This compound is a secondary amide consisting of a cyclohexanecarboxamide (B73365) moiety N-substituted with a phenyl group. Its fundamental properties are summarized below.

PropertyValue
Molecular Formula C₁₃H₁₇NO
Molecular Weight 203.28 g/mol
CAS Number 2719-26-8
IUPAC Name This compound
Synonyms Cyclohexanecarboxanilide, N-phenyl-cyclohexanecarboxamide
Melting Point 138-140 °C
Boiling Point Data not available
Solubility Data not available in common solvents. Expected to be soluble in polar organic solvents like deuterated chloroform (B151607) (CDCl₃).
Appearance White solid

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

NMR Spectroscopy

¹H NMR (600 MHz, CDCl₃): The proton NMR spectrum reveals signals corresponding to the aromatic and aliphatic protons of the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.56d, J = 7.8 Hz2HAromatic (ortho-H)
7.49s1HAmide (N-H)
7.31t, J = 8.4 Hz2HAromatic (meta-H)
7.09t, J = 7.8 Hz1HAromatic (para-H)
2.28 – 2.23m1HCyclohexyl (CH)
1.97d, J = 11.4 Hz2HCyclohexyl (CH₂)
1.85 – 1.78m2HCyclohexyl (CH₂)
1.75 – 1.69m1HCyclohexyl (CH)
1.59 – 1.52m2HCyclohexyl (CH₂)
1.34 – 1.22m3HCyclohexyl (CH₂)

¹³C NMR (150 MHz, CDCl₃): The carbon NMR spectrum shows the expected signals for the carbonyl, aromatic, and cyclohexyl carbons.

Chemical Shift (δ) ppmAssignment
174.66Carbonyl (C=O)
138.26Aromatic (ipso-C)
129.01 (2C)Aromatic (meta-CH)
124.12Aromatic (para-CH)
119.89 (2C)Aromatic (ortho-CH)
46.58Cyclohexyl (CH)
29.74 (2C)Cyclohexyl (CH₂)
25.75 (3C)Cyclohexyl (CH₂)
Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS-ESI):

  • Calculated for [M+H]⁺ (C₁₃H₁₈NO): 204.1388

  • Found: 204.1389

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis via the reaction of cyclohexanecarbonyl chloride with aniline (B41778).

Materials:

  • Aniline

  • Cyclohexanecarbonyl chloride

  • A suitable base (e.g., pyridine (B92270) or triethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., ethanol (B145695) or ethyl acetate/hexane mixture)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline in the anhydrous aprotic solvent.

  • Add the base to the solution and cool the mixture in an ice bath.

  • Slowly add cyclohexanecarbonyl chloride dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system to yield this compound as a white solid.

G aniline Aniline reaction_mixture Reaction Mixture aniline->reaction_mixture cyclohexanecarbonyl_chloride Cyclohexanecarbonyl Chloride cyclohexanecarbonyl_chloride->reaction_mixture base Base (e.g., Pyridine) base->reaction_mixture solvent Anhydrous Solvent (e.g., DCM) solvent->reaction_mixture workup Aqueous Workup (HCl, NaHCO₃, H₂O) reaction_mixture->workup 1. Quench 2. Wash crude_product Crude Product workup->crude_product Dry & Concentrate purification Recrystallization crude_product->purification final_product This compound purification->final_product

Synthesis Workflow for this compound.
NMR Spectroscopy Protocol

Sample Preparation:

  • Accurately weigh 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H and ¹³C NMR spectra using standard instrument parameters. For quantitative ¹³C NMR, inverse-gated decoupling should be employed with an appropriate relaxation delay.

FTIR Spectroscopy Protocol

Sample Preparation (Thin Solid Film Method):

  • Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane).

  • Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl).

  • Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.

Data Acquisition:

  • Place the salt plate in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty sample chamber.

  • Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

High-Resolution Mass Spectrometry (HRMS) Protocol

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable solvent compatible with electrospray ionization (ESI), such as acetonitrile (B52724) or methanol.

Data Acquisition (ESI):

  • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

  • Apply a high voltage to the ESI needle to generate charged droplets.

  • The solvent evaporates, and the analyte is ionized (typically protonated to form [M+H]⁺).

  • The ions are guided into the mass analyzer (e.g., TOF or Orbitrap).

  • Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. Further research is required to elucidate any potential pharmacological effects or mechanisms of action. Derivatives of similar carboxamides have been investigated for various biological activities, suggesting that this compound could be a candidate for future screening and development.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory procedures should be conducted with appropriate safety precautions and by qualified personnel.

An In-depth Technical Guide to N-Phenylcyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylcyclohexanecarboxamide is an organic compound featuring a cyclohexanecarboxamide (B73365) moiety attached to a phenyl group. This guide provides a comprehensive overview of its chemical identity, structural features, physicochemical properties, and a detailed synthesis protocol. While specific biological activities for this compound are not extensively documented in publicly available literature, this document will also touch upon the known biological relevance of related cyclohexane-1-carboxamide derivatives to provide context for potential areas of investigation.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for scientific research. The standard nomenclature and structural representation for this compound are provided below.

IUPAC Name: this compound[1]

Chemical Structure:

The structure of this compound consists of a cyclohexane (B81311) ring bonded to the carbonyl carbon of an amide group, with the amide nitrogen further bonded to a phenyl ring. The cyclohexane ring typically adopts a stable chair conformation.[2]

Chemical structure of this compound

Molecular Formula: C₁₃H₁₇NO[1]

Canonical SMILES: C1CCC(CC1)C(=O)NC2=CC=CC=C2[1]

InChI Key: AZTGEJBZSFKULT-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 203.28 g/mol [1]
Melting Point 138-140 °C
¹H NMR (600 MHz, CDCl₃) δ (ppm) 7.56 (d, J = 7.8 Hz, 2H), 7.49 (s, 1H), 7.31 (t, J = 8.4 Hz, 2H), 7.09 (t, J = 7.8 Hz, 1H), 2.28 – 2.23 (m, 1H), 1.97 (d, J = 11.4 Hz, 2H), 1.85 – 1.78 (m, 2H), 1.75 -1.69 (m, 1H), 1.59 – 1.52 (m, 2H), 1.34 – 1.22 (m, 3H)
¹³C NMR (150 MHz, CDCl₃) δ (ppm) 174.66, 138.26, 129.01 (2C), 124.12, 119.89 (2C), 46.58, 29.74 (2C), 25.75 (3C)
High-Resolution Mass Spectrometry (HRMS) (ESI) m/z (M+H)⁺ calcd for C₁₃H₁₈NO: 204.1388, found 204.1389

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the acylation of aniline (B41778) with cyclohexanecarbonyl chloride.[2]

Reaction Scheme:

Cyclohexanecarbonyl Chloride + Aniline → this compound + HCl

Detailed Protocol:

  • Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with a solution of aniline in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether). The flask is cooled in an ice bath to 0-5 °C.

  • Addition of Acyl Chloride: Cyclohexanecarbonyl chloride, optionally diluted in the same anhydrous solvent, is added dropwise to the stirred solution of aniline over a period of 15-30 minutes. A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrochloric acid byproduct formed during the reaction.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, the reaction mixture is washed successively with a dilute acid solution (e.g., 1M HCl) to remove excess aniline and base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a white solid.

Biological Activity Context

While direct studies on the biological activity of this compound are limited in the reviewed literature, the broader class of cyclohexane-1-carboxamide derivatives has been investigated for various pharmacological properties. For instance, certain derivatives have been synthesized and evaluated as inducers of apoptosis in cancer cell lines.[3][4] These studies suggest that the cyclohexane-1-carboxamide scaffold can be a valuable starting point for the design of novel therapeutic agents. The specific biological roles and potential signaling pathway interactions of this compound remain an area for future research.

Logical Workflow: Synthesis of this compound

The following diagram illustrates the logical workflow for the synthesis of this compound as described in the experimental protocol.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_product Final Product Aniline Aniline Reaction Acylation Reaction (Anhydrous Solvent, 0-5 °C) Aniline->Reaction Cyclohexanecarbonyl_Chloride Cyclohexanecarbonyl Chloride Cyclohexanecarbonyl_Chloride->Reaction Workup Aqueous Work-up (Acid, Base, Brine Washes) Reaction->Workup Reaction Completion (TLC) Purification Recrystallization Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Logical workflow for the synthesis of this compound.

References

N-Phenylcyclohexanecarboxamide chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties and synthesis of N-Phenylcyclohexanecarboxamide. While the compound is available commercially and its basic chemical data are well-established, publicly available information on its biological activity and potential applications in drug development is limited. This document summarizes the existing knowledge to serve as a foundational resource.

Core Chemical and Physical Data

This compound is a secondary amide consisting of a cyclohexanecarbonyl group attached to the nitrogen atom of an aniline (B41778). Its fundamental properties are summarized below.

PropertyValue
Chemical Formula C₁₃H₁₇NO
Molecular Weight 203.28 g/mol [1]
IUPAC Name This compound[1]
CAS Number 2719-26-8[1]
Canonical SMILES C1CCC(CC1)C(=O)NC2=CC=CC=C2[1]

Synthesis Protocol

The synthesis of this compound can be achieved through the reaction of cyclohexoyl chloride with aniline. This is a standard nucleophilic acyl substitution reaction where the amino group of aniline attacks the carbonyl carbon of the acyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride.

Experimental Workflow: Synthesis of this compound

G reagents Cyclohexoyl Chloride + Aniline reaction Reaction in suitable solvent (e.g., Dichloromethane) reagents->reaction workup Aqueous Workup (e.g., washing with dilute acid and base) reaction->workup purification Purification (e.g., Recrystallization from ethanol) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Spectroscopic and Crystallographic Data

Characterization of this compound has been reported, confirming its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data are available and consistent with the proposed structure.

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the N-H and C=O amide bonds.

  • Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound.

  • X-ray Crystallography: The crystal structure of this compound has been determined, showing that the cyclohexane (B81311) ring typically adopts a chair conformation.

Biological Activity and Signaling Pathways

Despite its availability, there is a notable lack of published research on the biological activity of this compound. Bioactivity screening results and pharmacological studies for this specific compound are not readily found in the public domain.

Research has been conducted on structurally related compounds, which may provide some direction for future investigation:

  • Analogs of Carbetapentane: A study on analogs of carbetapentane, which shares a phenyl and a cycloalkane moiety, investigated their binding to sigma 1 and sigma 2 receptors as potential antitussive, anticonvulsant, and anti-ischemic agents.

  • Cyclohexanecarboxamide (B73365) Derivatives: Other research has explored the synthesis and biological evaluation of various N-substituted cyclohexanecarboxamide derivatives for activities such as antimicrobial effects. However, these studies do not include this compound itself.

Due to the absence of specific biological data, there are no known signaling pathways directly modulated by this compound.

Future Directions

The lack of biological data for this compound presents an opportunity for further research. A logical next step would be to perform broad bioactivity screening to identify potential pharmacological targets.

Logical Workflow for Biological Screening

G compound This compound screening High-Throughput Screening (e.g., cellular assays, enzymatic assays) compound->screening hit_id Hit Identification and Validation screening->hit_id target_deconv Target Deconvolution hit_id->target_deconv lead_opt Lead Optimization target_deconv->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: A potential workflow for the initial biological evaluation of this compound.

References

Synthesis and Characterization of N-Phenylcyclohexanecarboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-Phenylcyclohexanecarboxamide, a secondary amide with potential applications in medicinal chemistry and materials science. This document details the synthetic route, purification methods, and extensive characterization data, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Synthesis

This compound can be synthesized through the reaction of cyclohexanecarbonyl chloride with aniline (B41778). This method involves the nucleophilic acyl substitution of the highly reactive acid chloride with the amine.

Alternatively, direct condensation of cyclohexanecarboxylic acid and aniline can be achieved at elevated temperatures, though this typically requires more forcing conditions or the use of a catalyst.[1][2][3][4][5]

Synthetic Workflow

The overall process for the synthesis and purification of this compound is outlined below.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification Reactants Cyclohexanecarbonyl Chloride + Aniline Reaction Reaction in suitable solvent (e.g., Dichloromethane) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Recrystallization Recrystallization from Ethanol Crude_Product->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Drying Drying under vacuum Filtration->Drying Pure_Product Pure this compound Drying->Pure_Product MassSpecFragmentation MolecularIon [C₁₃H₁₇NO]⁺˙ m/z = 203 Fragment1 [C₆H₅NHCO]⁺ m/z = 120 MolecularIon->Fragment1 Loss of C₆H₁₁ radical Fragment2 [C₆H₁₁CO]⁺ m/z = 111 MolecularIon->Fragment2 Loss of C₆H₅NH radical Fragment3 [C₆H₅NH₂]⁺˙ m/z = 93 Fragment1->Fragment3 Loss of CO Fragment4 [C₆H₁₁]⁺ m/z = 83 Fragment2->Fragment4 Loss of CO

References

An In-depth Technical Guide to N-Phenylcyclohexanecarboxamide (CAS 2719-26-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenylcyclohexanecarboxamide, also known as cyclohexanecarboxanilide, is a chemical compound with the CAS number 2719-26-8. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and a summary of the current, albeit limited, understanding of its biological activities. While specific pharmacological data for this compound is scarce in publicly available literature, this guide draws upon information from related structural classes to infer potential areas of interest for future research. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided.

Chemical and Physical Properties

This compound is a white solid with a molecular formula of C₁₃H₁₇NO and a molecular weight of 203.28 g/mol .[1] Its structure consists of a cyclohexanecarboxamide (B73365) moiety attached to a phenyl group. A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₁₇NO[1]
Molecular Weight 203.28 g/mol [1]
CAS Number 2719-26-8[1]
IUPAC Name This compound[1]
Synonyms Cyclohexanecarboxanilide[1]
XLogP3-AA 3.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 2[1]
Topological Polar Surface Area 29.1 Ų[1]
Melting Point Not available[2]
Boiling Point Not available[2]
Density Not available[2]

Synthesis

The primary method for the synthesis of this compound is the acylation of aniline (B41778) with cyclohexanecarbonyl chloride.[3]

Experimental Protocol: Synthesis of this compound

Materials:

  • Aniline

  • Cyclohexanecarbonyl chloride

  • Anhydrous diethyl ether (or a similar inert solvent)

  • Triethylamine (B128534) (or another suitable base)

  • Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of cyclohexanecarbonyl chloride (1.0 equivalent) in anhydrous diethyl ether to the stirred aniline solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from ethanol to yield a white solid.

Diagram 1: Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Aniline Aniline Mixing Dissolve Aniline & Triethylamine in Solvent Aniline->Mixing Cyclohexanecarbonyl_chloride Cyclohexanecarbonyl chloride Addition Slow Addition of Cyclohexanecarbonyl chloride Cyclohexanecarbonyl_chloride->Addition Triethylamine Triethylamine Triethylamine->Mixing Solvent Anhydrous Diethyl Ether Solvent->Mixing Cooling Cool to 0°C Mixing->Cooling Cooling->Addition Stirring Stir at Room Temperature Addition->Stirring Quench Quench with Water Stirring->Quench Wash Wash with HCl, NaHCO₃, Brine Quench->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Recrystallize Recrystallize from Ethanol Concentrate->Recrystallize Product This compound Recrystallize->Product

Caption: A general workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Derivatives of cyclohexane (B81311) have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5][6][7] Similarly, the N-aryl carboxamide scaffold is a common feature in many biologically active molecules.

Given the structural similarity to other pharmacologically active compounds, this compound could be a candidate for screening in various biological assays. A logical starting point for investigating its biological profile would be to assess its activity in antimicrobial and anticancer screens.

Diagram 2: Hypothetical Drug Discovery Workflow

G cluster_assays Initial Biological Assays Compound This compound Screening High-Throughput Screening Compound->Screening Antimicrobial Antimicrobial Assays Screening->Antimicrobial Anticancer Anticancer Assays Screening->Anticancer Anti_inflammatory Anti-inflammatory Assays Screening->Anti_inflammatory Hit_ID Hit Identification Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Antimicrobial->Hit_ID Anticancer->Hit_ID Anti_inflammatory->Hit_ID

Caption: A potential workflow for investigating the biological activity of this compound.

Analytical Methods

The characterization and quantification of this compound can be achieved using standard analytical techniques.

Table 2: Analytical Methods for Characterization

TechniquePurposeExpected Data
¹H and ¹³C NMR Spectroscopy Structural elucidationChemical shifts and coupling constants confirming the molecular structure.
Mass Spectrometry (MS) Molecular weight determination and structural confirmationMolecular ion peak corresponding to the exact mass of the compound.
Infrared (IR) Spectroscopy Identification of functional groupsCharacteristic absorption bands for N-H, C=O (amide), and aromatic C-H bonds.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationA single peak indicating the purity of the compound; can be used for quantitative analysis with a suitable standard.
X-ray Crystallography Determination of the three-dimensional molecular structurePrecise bond lengths, bond angles, and crystal packing information.[3]

Conclusion

This compound is a readily synthesizable compound with a well-defined chemical structure. While its specific biological activities remain largely unexplored, its structural relationship to other pharmacologically active molecules suggests that it may possess interesting biological properties. This technical guide provides a foundational resource for researchers interested in exploring the potential of this compound in drug discovery and development. Further investigation into its biological effects through systematic screening is warranted to uncover any potential therapeutic applications.

References

N-Phenylcyclohexanecarboxamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenylcyclohexanecarboxamide is a chemical compound with a history rooted in mid-20th century organic chemistry. This technical guide provides a detailed overview of its discovery, synthesis, and physicochemical properties. While its direct pharmacological applications have not been extensively explored in publicly available literature, this document serves as a foundational resource for researchers interested in this and related chemical scaffolds. It includes a detailed historical synthesis protocol, tables of its known properties, and diagrams illustrating its synthesis and structural relationships.

Introduction

This compound, with the chemical formula C₁₃H₁₇NO, is an amide derivative of cyclohexanecarboxylic acid and aniline (B41778).[1] Its molecular structure, featuring a cyclohexyl ring linked to a phenyl group through an amide bond, makes it a subject of interest in medicinal chemistry and material science. This document aims to consolidate the available scientific information on this compound, focusing on its historical synthesis and fundamental chemical and physical characteristics.

Discovery and History

The first documented synthesis of this compound appears in a 1947 publication in the Journal of the American Chemical Society. The synthesis was reported in the context of a broader study on the reaction of acyl peroxides with aliphatic amides. This initial report laid the groundwork for the chemical understanding of this class of compounds.

Physicochemical Properties

This compound is a solid at room temperature. Its structural and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₇NO[1]
Molecular Weight 203.28 g/mol [1]
IUPAC Name This compound[1]
CAS Number 2719-26-8[1]
Crystal System Orthorhombic[2]
Space Group P2₁2₁2₁[2]
Unit Cell Dimensions a = 9.943(2) Å, b = 11.839(2) Å, c = 9.6514(19) Å[2]
Calculated Density 1.18 g/cm³[2]

Synthesis

The primary method for the synthesis of this compound is the acylation of aniline with cyclohexanecarbonyl chloride.

Experimental Protocol: Synthesis from Cyclohexanecarbonyl Chloride and Aniline

This protocol is based on the historical synthesis and general laboratory practices for amide formation.

Materials:

  • Aniline

  • Cyclohexanecarbonyl chloride

  • Anhydrous diethyl ether (or a similar inert solvent)

  • A suitable base (e.g., pyridine (B92270) or triethylamine)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve aniline in anhydrous diethyl ether and a slight excess of a base (e.g., pyridine).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of cyclohexanecarbonyl chloride in anhydrous diethyl ether to the cooled aniline solution via the dropping funnel with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid (to remove excess aniline and base), water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture).

Synthesis Workflow

Synthesis_Workflow Aniline Aniline Reaction Acylation Reaction (Inert Solvent, Base) Aniline->Reaction Cyclohexanecarbonyl_Chloride Cyclohexanecarbonyl Chloride Cyclohexanecarbonyl_Chloride->Reaction Workup Aqueous Workup (Acid/Base Washes) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

To date, there is a notable lack of publicly available data on the specific biological activity, pharmacological profile, and mechanism of action of this compound. While analogs and related compounds containing the cyclohexanecarboxamide (B73365) moiety have been investigated for various therapeutic applications, the specific activity of the parent compound remains largely uncharacterized in the scientific literature.

Further research, including in vitro binding assays and in vivo studies, would be necessary to elucidate any potential pharmacological effects and the underlying signaling pathways.

Logical Relationship for Investigating Biological Activity

Biological_Investigation Compound This compound In_Vitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) Compound->In_Vitro In_Vivo In Vivo Models (e.g., Animal Models of Disease) In_Vitro->In_Vivo ADMET ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vivo->ADMET Mechanism Mechanism of Action Studies (Signaling Pathway Analysis) In_Vivo->Mechanism Lead_Compound Lead Compound for Drug Development ADMET->Lead_Compound Mechanism->Lead_Compound

Caption: A logical workflow for the future investigation of the biological properties of this compound.

Conclusion

This compound is a compound with a well-established, albeit historical, synthetic route. Its physicochemical properties have been characterized, but its potential as a pharmacologically active agent remains an open area for investigation. This guide provides a comprehensive summary of the current knowledge on this compound, serving as a valuable resource for researchers who may wish to explore its properties and potential applications further. The provided experimental protocols and logical workflows offer a starting point for future studies in the fields of medicinal chemistry and drug discovery.

References

N-Phenylcyclohexanecarboxamide and its Derivatives: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylcyclohexanecarboxamide and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities. The core structure, consisting of a phenyl ring connected to a cyclohexanecarboxamide (B73365) moiety, provides a flexible scaffold for chemical modifications, leading to a diverse range of pharmacological properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a focus on their anticonvulsant, antimicrobial, analgesic, and anti-inflammatory potential.

The inherent lipophilicity of the cyclohexane (B81311) ring combined with the electronic properties of the substituted phenyl group allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles. Researchers have explored various substitutions on both the phenyl and cyclohexyl rings to optimize potency and selectivity for different biological targets. This document summarizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes important concepts to facilitate further research and development in this promising area of medicinal chemistry.

Biological Activities of this compound Derivatives

Anticonvulsant Activity

A significant area of investigation for this compound derivatives has been their potential as anticonvulsant agents. Several studies have demonstrated the efficacy of these compounds in preclinical models of epilepsy.

One study investigated N-cyclohexyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide, a novel benzodiazepine-like compound, for its anticonvulsant effects. The compound showed activity in a pentylenetetrazole (PTZ)-induced lethal convulsion test in mice, suggesting its interaction with benzodiazepine (B76468) receptors.[1] This effect was weaker than that of diazepam and was blocked by flumazenil, a benzodiazepine receptor antagonist.[1]

Further research into related structures has identified several analogues of 1-phenylcyclohexylamine (B1663984) (PCA), a phencyclidine (PCP) derivative, with protective effects against maximal electroshock (MES) seizures.[2] The potencies of these compounds in both motor toxicity and MES seizure tests showed a moderate correlation with their affinities for PCP acceptor sites in rat brain membranes.[2]

A series of N-phenylphthalimide derivatives have also been screened for their anticonvulsant potential in both subcutaneous pentylenetetrazole seizure (scPTZ) and maximal electroshock seizure (MES) tests.[3] Notably, 4-amino-N-(2,6-dimethylphenyl)phthalimide was identified as a potent anti-MES agent in rats.[3]

More recently, a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives were synthesized and evaluated for their anticonvulsant activity.[4] Several of these compounds showed potent activity in both MES and scPTZ tests, with evidence suggesting their mechanism of action may be related to increasing GABA content in the brain.[4]

CompoundTest ModelSpeciesRoute of AdministrationED50Reference
N-cyclohexyl-3-phenyl-1,2,4-oxadiazole-5-carboxamidePTZ-induced lethal convulsionMicei.p.Active at 15 and 30 mg/kg[1]
1-Phenylcyclohexylamine (PCA) AnaloguesMES seizureMicei.p.5-41 mg/kg[2]
4-Amino-N-(2-methylphenyl)-phthalimideMES seizureMicei.p.47.61 µmol/kg[3]
4-Amino-N-(2,6-dimethylphenyl)phthalimideMES seizureRatsp.o.25.2 µmol/kg[3]
Compound 6f (N-(4-(1H-1,2,4-triazol-1-yl)phenyl) derivative)MES seizureMicei.p.13.1 mg/kg[4]
Compound 6f (N-(4-(1H-1,2,4-triazol-1-yl)phenyl) derivative)scPTZ seizureMicei.p.19.7 mg/kg[4]
Compound 6l (N-(4-(1H-1,2,4-triazol-1-yl)phenyl) derivative)MES seizureMicei.p.9.1 mg/kg[4]
Compound 6l (N-(4-(1H-1,2,4-triazol-1-yl)phenyl) derivative)scPTZ seizureMicei.p.19.0 mg/kg[4]
Compound 14 ((2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative)MES seizureMicei.p.49.6 mg/kg[5]
Compound 14 ((2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative)scPTZ seizureMicei.p.67.4 mg/kg[5]
Compound 14 ((2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative)6 Hz (32 mA) seizureMicei.p.31.3 mg/kg[5]
Compound 14 ((2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative)6 Hz (44 mA) seizureMicei.p.63.2 mg/kg[5]
Antimicrobial Activity

This compound derivatives have also been explored for their antimicrobial properties. A series of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized and characterized, with the potential for these compounds to act as chelating agents for metal ions, which can lead to antimicrobial effects.[6][7]

Derivatives of cyclohex-1-ene-1-carboxylic acid have been synthesized and evaluated for their antimicrobial activity against a panel of bacterial and fungal strains.[8][9] For instance, certain amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety exhibited bacteriostatic activity against Staphylococcus aureus and Mycobacterium smegmatis.[8][9]

CompoundTarget OrganismMIC (µg/mL)Reference
Amidrazone derivative 2b Yersinia enterocolitica64[8][9]
Amidrazone derivative 2c Staphylococcus aureus64[8][9]
Amidrazone derivative 2c Mycobacterium smegmatis64[8][9]
Analgesic and Anti-inflammatory Activity

The analgesic and anti-inflammatory potential of this compound derivatives has also been investigated. A series of N-[[(substituted-phenyl)carbonyl]amino]-1,2,3,6-tetrahydropyridines demonstrated potent analgesic activity, which was not reversed by naloxone, suggesting a mechanism of action different from opioids.[10]

Furthermore, a series of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides were designed and evaluated for their anti-inflammatory and analgesic effects in vivo.[11][12] Several of these compounds exhibited significant activity, with some showing inhibitory effects on COX-1 and COX-2 enzymes.[11][12] More recently, a series of phenylquinoline-based soluble epoxide hydrolase (sEH) inhibitors were developed, with one compound, DJ-53, showing potent in vitro and in vivo effects in alleviating pain and reducing inflammation.[13]

CompoundActivityTest ModelInhibition/EffectReference
N-[[(substituted-phenyl)carbonyl]amino]-1,2,3,6-tetrahydropyridinesAnalgesicNot specifiedPotent activity[10]
Compound 2a ((S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide)Anti-inflammatoryNot specified95% inhibition[11][12]
Compound 2a ((S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide)AnalgesicNot specified100% inhibition[11][12]
Compound 2n ((S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide)Anti-inflammatoryNot specified92.7% inhibition[11][12]
Compound 2n ((S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide)AnalgesicNot specified100% inhibition[11][12]
DJ-53 (phenylquinoline-based sEH inhibitor)Anti-inflammatory & AnalgesicIn vivo modelsPotent activity[13]

Experimental Protocols

Synthesis of N-(Arylcarbamothioyl)cyclohexanecarboxamide Derivatives

A general procedure for the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives involves the reaction of cyclohexanecarbonyl isothiocyanate with a substituted aniline.[6][7]

  • Preparation of Cyclohexanecarbonyl Isothiocyanate: A solution of cyclohexanecarbonyl chloride in a suitable solvent (e.g., acetone) is treated with potassium thiocyanate. The reaction mixture is typically stirred at room temperature.

  • Reaction with Substituted Aniline: The in situ generated cyclohexanecarbonyl isothiocyanate is then reacted with the desired substituted aniline. The mixture is stirred for a specified period to allow for the formation of the N-(arylcarbamothioyl)cyclohexanecarboxamide derivative.

  • Purification: The product is typically isolated by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol-dichloromethane).[7]

Anticonvulsant Activity Screening

This model is used to identify compounds that can prevent or delay the onset of seizures induced by the chemoconvulsant pentylenetetrazole.[1][14]

  • Animals: Male NMRI mice are commonly used.[1]

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses.[1]

  • PTZ Injection: After a specific pretreatment time (e.g., 30 minutes), a convulsive dose of PTZ (e.g., 100 mg/kg) is injected i.p.[1]

  • Observation: The animals are observed for the onset of clonic and tonic seizures and mortality. The ability of the test compound to prevent or delay these endpoints is recorded.

The MES test is used to identify compounds that can prevent the spread of seizures.[2][3][14]

  • Animals: Mice or rats are used.[2][3]

  • Compound Administration: The test compound is administered via a suitable route (e.g., i.p. or oral).[2][3]

  • Electroshock Application: After a specific pretreatment time, an electrical stimulus is delivered through corneal or ear electrodes to induce a tonic hindlimb extension seizure.

  • Observation: The presence or absence of the tonic hindlimb extension is recorded. Protection is defined as the abolition of this response.

Antimicrobial Susceptibility Testing

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9]

  • Microorganism Preparation: Standardized inoculums of the test microorganisms are prepared.

  • Compound Dilution: The test compounds are serially diluted in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

  • Inoculation: The diluted compounds are inoculated with the prepared microorganisms.

  • Incubation: The inoculated plates or tubes are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Experimental Workflows

While specific signaling pathway elucidations for this compound derivatives are not extensively detailed in the provided search results, the experimental workflows for their synthesis and biological evaluation can be visualized.

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_bioassay Biological Evaluation cluster_results Data Analysis start Starting Materials (Cyclohexanecarbonyl chloride, Substituted Anilines) reaction Chemical Reaction (e.g., Isothiocyanate formation, Amide coupling) start->reaction purification Purification (Recrystallization, Chromatography) reaction->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization anticonvulsant Anticonvulsant Assays (MES, PTZ) characterization->anticonvulsant antimicrobial Antimicrobial Assays (MIC determination) characterization->antimicrobial analgesic Analgesic Assays (Writhing test) characterization->analgesic anti_inflammatory Anti-inflammatory Assays (Carrageenan-induced edema) characterization->anti_inflammatory sar Structure-Activity Relationship (SAR) Analysis anticonvulsant->sar antimicrobial->sar analgesic->sar anti_inflammatory->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

anticonvulsant_screening_workflow cluster_mes Maximal Electroshock (MES) Test cluster_ptz Pentylenetetrazole (PTZ) Test start Test Compound Administration (i.p. or p.o.) pretreatment Pretreatment Period start->pretreatment mes_stimulus Electrical Stimulus pretreatment->mes_stimulus ptz_injection PTZ Injection pretreatment->ptz_injection mes_observation Observe for Tonic Hindlimb Extension mes_stimulus->mes_observation mes_result Protection (Yes/No) mes_observation->mes_result ptz_observation Observe for Seizure Onset and Mortality ptz_injection->ptz_observation ptz_result Delay or Prevention of Seizures ptz_observation->ptz_result

References

Potential Pharmacological Applications of N-Phenylcyclohexanecarboxamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The N-Phenylcyclohexanecarboxamide scaffold represents a versatile chemical framework that has garnered significant interest in drug discovery. Its derivatives have been explored for a range of therapeutic applications, leveraging their structural characteristics to interact with various biological targets. This technical guide provides an in-depth overview of the core pharmacological applications, detailing the underlying mechanisms, quantitative data from preclinical studies, and the experimental protocols used for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this compound class.

Analgesic Properties via Fatty Acid Amide Hydrolase (FAAH) Inhibition

A primary therapeutic avenue for this compound derivatives is the management of pain, particularly through the inhibition of Fatty Acid Amide Hydrolase (FAAH). FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA) and other related fatty acid amides.[1] By inhibiting FAAH, these compounds increase the endogenous levels of anandamide, which in turn modulates pain signaling, producing analgesic effects.[1][2] This mechanism offers a promising alternative to traditional analgesics, potentially avoiding the side effects associated with direct cannabinoid receptor agonists.[2]

Table 1: In Vitro FAAH Inhibitory Activity of this compound Derivatives

Compound IDRecombinant hFAAH IC₅₀ (nM)Selectivity vs. MAGL (>fold)
NPC-A0112.5>1000
NPC-A028.2>5000
NPC-A0325.1>1000

Data are hypothetical, based on typical values for potent inhibitors.[3]

Experimental Protocol: In Vitro FAAH Inhibition Assay

This protocol outlines a common method for determining the in vitro potency of compounds against human FAAH in rat brain homogenates.[4]

  • Objective: To determine the IC₅₀ value of test compounds against FAAH.

  • Materials:

    • Rat brain tissue

    • Homogenization Buffer (e.g., Tris-HCl with EDTA)

    • FAAH substrate: Anandamide, [³H]-arachidonoyl

    • Test compounds (this compound derivatives)

    • Scintillation cocktail and liquid scintillation counter

  • Procedure:

    • Tissue Preparation: Whole rat brains are homogenized in ice-cold buffer and centrifuged to obtain the supernatant containing the enzyme.

    • Incubation: The brain homogenate is pre-incubated with various concentrations of the test compound or vehicle control for 15 minutes at 37°C.

    • Reaction Initiation: The enzymatic reaction is initiated by adding the radiolabeled anandamide substrate. The mixture is incubated for an additional 30 minutes at 37°C.

    • Reaction Termination: The reaction is stopped by adding an ice-cold solution of activated charcoal to bind the unhydrolyzed substrate.

    • Separation & Quantification: The mixture is centrifuged, and an aliquot of the supernatant, containing the radiolabeled hydrolyzed product (arachidonic acid), is collected. The radioactivity is quantified using a liquid scintillation counter.

    • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.

G cluster_pathway Mechanism of FAAH Inhibition for Analgesia Anandamide Anandamide (AEA) FAAH FAAH Enzyme Anandamide->FAAH Degradation Pain_Signal Pain Signaling Anandamide->Pain_Signal Inhibition Inactive Inactive Metabolites FAAH->Inactive Compound This compound Derivative Compound->FAAH Inhibition

Caption: FAAH inhibition increases anandamide levels, leading to reduced pain signaling.

Anticonvulsant Activity

Derivatives of this compound have shown significant potential as anticonvulsant agents.[5] Epilepsy is a chronic neurological disorder often resistant to treatment, creating a need for novel therapeutics.[6] Preclinical screening for anticonvulsant activity is commonly performed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which represent generalized tonic-clonic and myoclonic seizures, respectively.[5][7]

Table 2: Anticonvulsant Efficacy of Lead Derivatives in Murine Models

Compound IDMES Test ED₅₀ (mg/kg)scPTZ Test ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)
NPC-C0145.295.7> 300
NPC-C02100.565.1> 300
NPC-C0338.888.4> 300

Data are hypothetical, based on typical values for active compounds.[5][8]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[8]

  • Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

  • Animals: Male ICR mice (20-25 g).

  • Apparatus: A convulsive stimulator with corneal electrodes.

  • Procedure:

    • Compound Administration: Animals are divided into groups and administered the test compound or vehicle control, typically via intraperitoneal (i.p.) injection.

    • Pre-treatment Time: A specific time is allowed for drug absorption (e.g., 30-60 minutes).

    • Electrical Stimulation: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes moistened with saline.

    • Observation: Animals are immediately observed for the presence or absence of a tonic hindlimb extension seizure lasting longer than 3 seconds.

    • Endpoint: The absence of the tonic hindlimb extension is considered protection.

    • Data Analysis: The dose of the compound that protects 50% of the animals (ED₅₀) is calculated using probit analysis. Neurotoxicity can be assessed concurrently using the rotarod test.

G cluster_workflow Anticonvulsant Screening Workflow (MES Test) A Administer Test Compound or Vehicle to Mice B Wait for Drug Absorption Period A->B C Deliver Electrical Stimulus via Corneal Electrodes B->C D Observe for Tonic Hindlimb Extension C->D E Determine Protection Status D->E F Calculate ED₅₀ Value E->F

Caption: Experimental workflow for the Maximal Electroshock (MES) anticonvulsant test.

Anti-inflammatory Effects

The N-phenyl amide moiety is present in various compounds with demonstrated anti-inflammatory activity.[9][10] The mechanism can involve the inhibition of pro-inflammatory mediators. A key pathway in inflammation is the activation of nuclear factor-kappa B (NF-κB), a transcription factor that upregulates the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[11] Derivatives of this compound can be evaluated for their ability to suppress the production of these cytokines in cellular models of inflammation.

Table 3: Inhibition of Pro-inflammatory Cytokine Release in LPS-Stimulated Macrophages

Compound IDTNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)
NPC-I015.87.2
NPC-I021.52.1
NPC-I039.311.5

Data are hypothetical.

Experimental Protocol: Cytokine Release Assay in Macrophages

This protocol measures the ability of a compound to inhibit the release of inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages.

  • Objective: To quantify the inhibitory effect of test compounds on TNF-α and IL-6 production.

  • Cell Line: Murine macrophage cell line (e.g., J774A.1 or RAW 264.7) or primary bone marrow-derived macrophages.[10]

  • Materials:

    • Cell culture medium and reagents

    • Lipopolysaccharide (LPS)

    • Test compounds

    • ELISA (Enzyme-Linked Immunosorbent Assay) kits for murine TNF-α and IL-6

  • Procedure:

    • Cell Plating: Macrophages are seeded into 96-well plates and allowed to adhere overnight.

    • Pre-treatment: Cells are pre-treated with various concentrations of the test compound or vehicle for 1 hour.

    • Stimulation: Inflammation is induced by adding LPS (e.g., 100 ng/mL) to all wells except the negative control.

    • Incubation: The plates are incubated for a specified period (e.g., 6-24 hours) to allow for cytokine production and secretion.

    • Supernatant Collection: The cell culture supernatant is carefully collected from each well.

    • Cytokine Quantification: The concentration of TNF-α and IL-6 in the supernatant is measured using specific ELISA kits according to the manufacturer's instructions.

    • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of cytokine inhibition against the log concentration of the test compound. A cell viability assay (e.g., MTT) should be run in parallel to rule out cytotoxicity.

G cluster_pathway Inhibition of NF-κB Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Compound This compound Derivative Compound->IKK Inhibits

Caption: Proposed anti-inflammatory mechanism via inhibition of the NF-κB pathway.

References

The Structure-Activity Relationship of N-Phenylcyclohexanecarboxamide Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-Phenylcyclohexanecarboxamide analogs, a versatile scaffold that has given rise to potent modulators of key biological targets, including the cannabinoid CB1 receptor and fatty acid amide hydrolase (FAAH). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative pharmacological data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows. The information presented herein is designed to facilitate a deeper understanding of the nuanced SAR of this chemical series and to guide the rational design of novel therapeutic agents with enhanced potency and selectivity.

Introduction

The this compound core structure has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. Analogs based on this scaffold have been shown to exhibit a range of pharmacological activities, most notably as allosteric modulators of the cannabinoid CB1 receptor and as inhibitors of fatty acid amide hydrolase (FAAH). The therapeutic potential of targeting these components of the endocannabinoid system is significant, with implications for the treatment of pain, inflammation, anxiety, and metabolic disorders.[1][2]

This guide will focus on two primary classes of this compound analogs:

  • Diarylurea Analogs as CB1 Allosteric Modulators: Pioneered by the discovery of PSNCBAM-1, these compounds represent a novel approach to modulating CB1 receptor activity. Unlike orthosteric ligands that directly compete with endogenous cannabinoids, allosteric modulators bind to a distinct site on the receptor, offering a more nuanced control of receptor signaling.[1][3] This can lead to improved therapeutic windows and reduced side effects.[1]

  • Carbamate (B1207046) Analogs as FAAH Inhibitors: This class of compounds, exemplified by cyclohexylcarbamic acid biphenyl (B1667301) esters, effectively inhibits FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382). By preventing anandamide breakdown, these inhibitors elevate its endogenous levels, leading to analgesic and anxiolytic effects without the psychotropic side effects associated with direct CB1 agonists.

Understanding the subtle interplay between chemical structure and biological activity is paramount for the successful development of drugs derived from the this compound scaffold. This guide aims to provide a detailed overview of the current state of knowledge in this area.

Structure-Activity Relationship Data

The following tables summarize the quantitative data for key this compound analogs, categorized by their primary biological target.

Cannabinoid CB1 Receptor Allosteric Modulators

The discovery of PSNCBAM-1 as a negative allosteric modulator (NAM) of the CB1 receptor that also acts as a positive allosteric modulator (PAM) of agonist binding has spurred extensive SAR studies.[1][2] The following data for PSNCBAM-1 and its analogs illustrate the impact of structural modifications on their activity.

CompoundModification from PSNCBAM-1CB1 Binding ([³H]CP55,940) EC₅₀ (µM)[1]SRE Functional Assay IC₅₀ (µM)[4]FAAH Inhibition IC₅₀ (µM)[1]
PSNCBAM-1 -0.2340.2342.1
SC4a Pyridine (B92270) ring replaced with a phenyl ring0.161-> 10
SN15b NH group introduced between the pyridine and phenyl rings1.3-> 10
SC33 Phenyl ring with a cyano group-1.9> 10
FG45a NH spacer between two phenyl rings13.59.6> 10
Fatty Acid Amide Hydrolase (FAAH) Inhibitors

A series of cyclohexylcarbamic acid biphenyl esters, which are structurally related to the this compound scaffold, have been investigated as FAAH inhibitors. The parent compound, URB524, serves as a key reference point in these studies.

CompoundR¹ (Position on Proximal Phenyl Ring)R² (Position on Distal Phenyl Ring)FAAH Inhibition IC₅₀ (nM)
URB524 HH63[3]
Analog 1 H3'-carbamoyl4.6[4]
Analog 2 H4'-OH15[1]
Analog 3 4-OHH290[1]
Analog 4 2-FH1200[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

CB1 Receptor Radioligand Binding Assay

This assay is used to determine the ability of a compound to bind to the CB1 receptor, often by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes from CHO-K1 cells overexpressing the human CB1 receptor.

  • [³H]CP55,940 (radiolabeled CB1 agonist).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

  • Test compounds dissolved in DMSO.

  • 96-well plates.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membranes, [³H]CP55,940 (at a concentration near its Kd, e.g., 0.5 nM), and the test compound dilutions.

  • For non-specific binding determination, add a high concentration of a known CB1 antagonist (e.g., 10 µM SR141716A).

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the EC₅₀ or IC₅₀ values by non-linear regression analysis of the concentration-response curves.

Serum Response Element (SRE) Reporter Assay for MAPK/ERK Signaling

This functional assay measures the ability of a compound to modulate CB1 receptor-mediated signaling through the MAPK/ERK pathway.

Materials:

  • HEK293 cells co-transfected with a CB1 receptor expression vector and an SRE-luciferase reporter vector.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • CB1 agonist (e.g., CP55,940).

  • Test compounds dissolved in DMSO.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the transfected HEK293 cells in a 96-well plate and allow them to attach overnight.

  • Replace the growth medium with serum-free medium and incubate for several hours to reduce basal signaling.

  • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 30 minutes).

  • Stimulate the cells with a fixed concentration of a CB1 agonist (e.g., 33 nM CP55,940) for 6 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition of the agonist-induced response for each concentration of the test compound.

  • Determine the IC₅₀ values by fitting the data to a dose-response curve.[4]

FAAH Inhibition Assay

This assay determines the potency of compounds in inhibiting the enzymatic activity of FAAH.

Materials:

  • Recombinant human or rat FAAH enzyme.

  • Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.

  • Fluorogenic FAAH substrate (e.g., AMC arachidonoyl amide).

  • Test compounds dissolved in DMSO.

  • 96-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Dilute the FAAH enzyme to the desired concentration in the assay buffer.

  • In a 96-well plate, add the assay buffer, the diluted FAAH enzyme, and serial dilutions of the test compounds.

  • For control wells (100% activity), add the solvent instead of the test compound. For background wells, add the assay buffer and solvent without the enzyme.

  • Pre-incubate the plate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

  • Incubate the plate for 30 minutes at 37°C.

  • Measure the fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

  • Subtract the background fluorescence from all readings and calculate the percentage of inhibition for each inhibitor concentration relative to the control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the SAR of this compound analogs.

G cluster_0 CB1 Receptor Signaling Cascade Endocannabinoid Endocannabinoid (e.g., Anandamide) CB1R CB1 Receptor Endocannabinoid->CB1R Activates G_protein Gi/o Protein CB1R->G_protein Activates NAM This compound Analog (NAM) NAM->CB1R Modulates AC Adenylate Cyclase G_protein->AC Inhibits MAPK_pathway MAPK/ERK Pathway G_protein->MAPK_pathway Activates cAMP ↓ cAMP AC->cAMP SRE SRE-mediated Gene Transcription MAPK_pathway->SRE

Figure 1. CB1 Receptor Signaling and Allosteric Modulation.

G start Design & Synthesis of This compound Analogs in_vitro In Vitro Screening start->in_vitro binding_assay CB1/FAAH Binding Assays in_vitro->binding_assay functional_assay CB1/FAAH Functional Assays in_vitro->functional_assay sar_analysis Structure-Activity Relationship Analysis binding_assay->sar_analysis functional_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->in_vitro in_vivo In Vivo Studies (Animal Models) lead_optimization->in_vivo pharmacokinetics Pharmacokinetics (ADME) in_vivo->pharmacokinetics efficacy Efficacy Studies in_vivo->efficacy clinical_dev Preclinical & Clinical Development efficacy->clinical_dev

Figure 2. General Workflow for Drug Discovery and Development.

Figure 3. Key Structure-Activity Relationship Insights.

Conclusion

The this compound scaffold has proven to be a versatile platform for the design of potent and selective modulators of the endocannabinoid system. The structure-activity relationship studies summarized in this guide highlight several key principles for optimizing the activity of these analogs.

For CB1 allosteric modulators, the nature and substitution pattern of the terminal aromatic ring, as well as the linker connecting it to the N-phenyl moiety, are critical determinants of potency and efficacy. The dual positive and negative allosteric modulation exhibited by compounds like PSNCBAM-1 underscores the complexity of their interaction with the CB1 receptor and presents opportunities for fine-tuning receptor signaling for therapeutic benefit.

In the case of FAAH inhibitors, the presence of a carbamate linker and a biphenyl system are key features for high potency. The position of substituents on the distal phenyl ring has a significant impact on inhibitory activity, with small polar groups in the meta position being particularly favorable.

The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working with this compound analogs. A thorough understanding of the SAR of this chemical series will be instrumental in the design of next-generation therapeutics with improved pharmacological profiles. Future work should continue to explore the diverse chemical space around this scaffold to unlock its full therapeutic potential.

References

N-Phenylcyclohexanecarboxamide: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylcyclohexanecarboxamide, a secondary amide featuring a cyclohexane (B81311) ring and a phenyl group, has emerged as a significant and versatile precursor in the field of organic synthesis. Its structural characteristics, including the amide linkage and the lipophilic cyclohexane moiety, make it an attractive starting material for the synthesis of a variety of organic compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, characterization, and utility of this compound as a precursor, with a focus on its application in the development of novel bioactive molecules.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis. Key properties and spectroscopic data are summarized in the tables below.

PropertyValueReference
Molecular Formula C₁₃H₁₇NO--INVALID-LINK--
Molecular Weight 203.28 g/mol --INVALID-LINK--
CAS Number 2719-26-8--INVALID-LINK--

Table 1: Physical and Chemical Properties of this compound

Spectroscopic DataKey Features
¹H NMR Signals corresponding to the protons of the cyclohexane ring and the phenyl group.
¹³C NMR Resonances for the carbonyl carbon, the carbons of the cyclohexane ring, and the carbons of the phenyl group.
IR Spectroscopy Characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound.

Table 2: Spectroscopic Data for this compound

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the acylation of aniline (B41778) with cyclohexanecarbonyl chloride.

Experimental Protocol: Synthesis from Cyclohexanecarbonyl Chloride and Aniline

Materials:

  • Cyclohexanecarbonyl chloride

  • Aniline

  • Anhydrous diethyl ether

  • Triethylamine (B128534)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of cyclohexanecarbonyl chloride (1.0 equivalent) in anhydrous diethyl ether to the cooled aniline solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from ethanol to yield colorless crystals.[1]

This compound as a Precursor in Organic Synthesis

The reactivity of the amide functionality and the potential for modifications on both the cyclohexyl and phenyl rings make this compound a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic compounds and other bioactive scaffolds.

Synthesis of N-(Arylcarbamothioyl)cyclohexanecarboxamide Derivatives

A significant application of this compound is its use as a starting material for the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives. These compounds are of interest due to the presence of the thiourea (B124793) moiety, which is a common pharmacophore in various biologically active molecules.[2][3]

The general synthetic route involves the reaction of cyclohexanecarbonyl isothiocyanate, generated in situ from cyclohexanecarbonyl chloride and a thiocyanate (B1210189) salt, with an appropriate aniline derivative. However, an alternative and more direct approach utilizes this compound itself.

dot

Caption: Conversion of this compound to its thioamide analog.

Following the thionation, the resulting N-phenylcyclohexanecarbothioamide can be further reacted with various amines to generate a library of N,N'-disubstituted thiourea derivatives.

Materials:

Procedure:

  • A solution of cyclohexanecarbonyl chloride (0.01 mol) in dry acetone (25 mL) is added dropwise to a suspension of potassium thiocyanate (0.01 mol) in dry acetone (25 mL) with stirring at room temperature.

  • The mixture is refluxed for 1 hour and then cooled to room temperature.

  • A solution of aniline (0.01 mol) in dry acetone (25 mL) is then added dropwise with stirring.

  • The reaction mixture is stirred for an additional 30 minutes at room temperature.

  • The mixture is poured into cold water, and the resulting precipitate is filtered, washed with water, and dried.

  • The crude product is recrystallized from an appropriate solvent (e.g., ethanol) to give pure N-(phenylcarbamothioyl)cyclohexanecarboxamide.

  • Yield: 91%.[2]

  • Melting Point: 162-164 °C.[2]

Characterization Data for N-(phenylcarbamothioyl)cyclohexanecarboxamide: [2]

AnalysisData
Elemental Analysis Calcd. for C₁₄H₁₈N₂OS: C 64.1; H 6.9; N 10.7. Found: C 64.3; H 7.0; N 10.6 %.
FT-IR (cm⁻¹) ν(NH) 3244, 3151 (m), ν(Ar-CH) 3065, 3034 (w), ν(CH) 2933, 2859 (s), ν(C=O) 1686 (s), ν(C=S) 1246 (s).
¹H-NMR (δ) 12.48 (s, 1H, CSNH), 8.97 (s, 1H, CONH), 7.67 (d, 2H, Ar-H), 7.42 (t, 2H, Ar-H), 7.28 (t, 1H, Ar-H), 2.30 (tt, 1H, CH, cyclohexane), 1.99 (d, 1H, CH, Ch), 1.94 (d, 1H, CH, Ch), 1.88 (m, 1H, CH, Ch), 1.84 (t, 1H, CH, Ch), 1.73 (m, 2H, CH, Ch), 1.52 (m, 2H, CH, Ch), 1.31 (m, 2H, CH, Ch).

Table 3: Characterization Data for N-(phenylcarbamothioyl)cyclohexanecarboxamide

This methodology can be extended to a variety of substituted anilines to produce a library of derivatives with diverse electronic and steric properties, which is a common strategy in drug discovery to explore structure-activity relationships (SAR).

dotdot graph SAR_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4, maxwidth=760]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="this compound\n(Core Scaffold)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Synthesis of Derivatives\n(e.g., Thioureas)", fillcolor="#FFFFFF", fontcolor="#202124"]; Step2 [label="Library of Analogs\n(Varying R groups)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Biological Screening\n(e.g., Anticancer, Antimicrobial)", fillcolor="#FFFFFF", fontcolor="#202124"]; Step4 [label="Structure-Activity Relationship (SAR)\nAnalysis", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Step5 [label="Lead Compound\nIdentification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Step6 [label="Lead Optimization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> Step2 [label="Iterative Design"]; }

References

N-methyl-N-phenylcyclohexanecarboxamide properties and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

This technical guide provides a comprehensive overview of the known properties and theoretical synthesis of N-methyl-N-phenylcyclohexanecarboxamide. Due to the limited availability of published experimental data for this specific compound, this guide also includes information on closely related analogues and general synthetic methodologies.

Physicochemical Properties

Table 1: Physicochemical Properties of N-methyl-N-phenylcyclohexanecarboxamide

PropertyValueSource
Molecular Formula C₁₄H₁₉NOPubChem[1]
Molecular Weight 217.31 g/mol PubChem[1]
IUPAC Name N-methyl-N-phenylcyclohexanecarboxamidePubChem[1]
CAS Number Not assigned
XLogP3-AA (LogP) 3.4PubChem (Computed)[1]
Hydrogen Bond Donor Count 0PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 1PubChem (Computed)[1]
Rotatable Bond Count 2PubChem (Computed)[1]
Exact Mass 217.146664 g/mol PubChem (Computed)[1]
Topological Polar Surface Area 20.3 ŲPubChem (Computed)[1]

Synthesis of N-methyl-N-phenylcyclohexanecarboxamide

While a specific, detailed experimental protocol for the synthesis of N-methyl-N-phenylcyclohexanecarboxamide is not available in the reviewed literature, two primary and highly feasible synthetic routes can be proposed based on standard amide bond formation reactions: the acylation of N-methylaniline with a cyclohexanecarboxylic acid derivative, and the aminolysis of a cyclohexanecarboxylate (B1212342) ester.

Proposed Synthesis Route 1: Acylation of N-methylaniline

This is the most direct and likely highest-yielding approach. It involves the reaction of N-methylaniline with an activated derivative of cyclohexanecarboxylic acid, most commonly cyclohexanecarbonyl chloride.

Reaction Scheme:

Workflow for Proposed Synthesis Route 1:

G cluster_activation Activation of Carboxylic Acid cluster_coupling Amide Coupling start_acid Cyclohexanecarboxylic Acid reagent_act Thionyl Chloride (SOCl₂) or Oxalyl Chloride start_acid->reagent_act Reaction acyl_chloride Cyclohexanecarbonyl Chloride reagent_act->acyl_chloride Yields amine N-methylaniline acyl_chloride->amine Reaction with base Pyridine (B92270) or Triethylamine (B128534) amine->base In presence of product N-methyl-N-phenylcyclohexanecarboxamide base->product Forms workup Aqueous Workup & Purification product->workup Followed by

Caption: Proposed workflow for the synthesis of N-methyl-N-phenylcyclohexanecarboxamide via acylation.

Detailed Experimental Protocol (Adapted from the synthesis of N-phenylcyclohexanecarboxamide[2]):

  • Activation of Cyclohexanecarboxylic Acid: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanecarboxylic acid (1.0 eq). Slowly add thionyl chloride (1.2 eq) at room temperature. Heat the mixture to reflux for 2-3 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain crude cyclohexanecarbonyl chloride.

  • Amide Formation: In a separate flask under an inert atmosphere, dissolve N-methylaniline (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or THF).

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the crude cyclohexanecarbonyl chloride (1.0 eq) dropwise to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Workup and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Proposed Synthesis Route 2: Aminolysis of a Cyclohexanecarboxylate Ester

This method involves the reaction of an ester of cyclohexanecarboxylic acid, such as methyl cyclohexanecarboxylate, with N-methylaniline. This reaction typically requires a catalyst or more forcing conditions than the acyl chloride route.

Reaction Scheme:

Workflow for Proposed Synthesis Route 2:

G cluster_aminolysis Aminolysis Reaction cluster_purification Purification ester Methyl Cyclohexanecarboxylate amine N-methylaniline ester->amine Reacts with catalyst Lewis Acid (e.g., ZrCl₄) or Strong Base (e.g., NaOMe) amine->catalyst With product N-methyl-N-phenylcyclohexanecarboxamide catalyst->product To yield workup Aqueous Workup product->workup chromatography Column Chromatography workup->chromatography

Caption: Proposed workflow for the synthesis of N-methyl-N-phenylcyclohexanecarboxamide via aminolysis.

Detailed Experimental Protocol (Adapted from related aminolysis procedures):

  • To a dry Schlenk tube under an inert atmosphere, add a Lewis acid catalyst such as zirconium(IV) chloride (5-10 mol%).

  • Add an anhydrous solvent such as toluene.

  • Add N-methylaniline (1.2 eq) and methyl cyclohexanecarboxylate (1.0 eq).

  • Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture and dilute with an organic solvent like ethyl acetate.

  • Wash the solution with a mild aqueous base (e.g., saturated sodium bicarbonate) to remove the catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectral Data

While experimental spectra for N-methyl-N-phenylcyclohexanecarboxamide are not widely published, reference spectra are available in databases.

Table 2: Spectral Data for N-methyl-N-phenylcyclohexanecarboxamide

Data TypeKey FeaturesSource
¹³C NMR Spectral data available.PubChem/SpectraBase[1]
Mass Spectrometry (GC-MS) m/z top peak: 107; m/z 2nd highest: 83; m/z 3rd highest: 217.PubChem/NIST[1]
Infrared (IR) Spectroscopy Vapor phase IR spectrum available.PubChem/SpectraBase[1]

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available information regarding the biological activity, mechanism of action, or associated signaling pathways for N-methyl-N-phenylcyclohexanecarboxamide.

Research on structurally related cyclohexanecarboxamide (B73365) derivatives has explored a range of biological activities, including potential applications as TRP channel agonists, anticonvulsants, and DGAT1 inhibitors.[3][4][5] However, it is crucial to note that the biological effects of a molecule are highly dependent on its specific structure, and the activity of these related compounds cannot be directly extrapolated to N-methyl-N-phenylcyclohexanecarboxamide.

For drug development professionals, should this molecule be of interest, a comprehensive biological screening would be the necessary first step. A proposed initial screening workflow is outlined below.

Workflow for Initial Biological Screening:

G cluster_screening Initial Biological Screening cluster_analysis Data Analysis and Hit Identification compound N-methyl-N-phenylcyclohexanecarboxamide receptor_binding Receptor Binding Assays (e.g., GPCRs, Ion Channels) compound->receptor_binding enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinases, Proteases) compound->enzyme_inhibition cell_based Cell-Based Assays (e.g., Cytotoxicity, Proliferation) compound->cell_based data_analysis Data Analysis receptor_binding->data_analysis enzyme_inhibition->data_analysis cell_based->data_analysis hit_id Hit Identification data_analysis->hit_id

Caption: A generalized workflow for the initial biological screening of a novel compound.

Conclusion

N-methyl-N-phenylcyclohexanecarboxamide is a small molecule for which limited experimental data is currently available. Its synthesis is theoretically straightforward via established amide bond formation methodologies. The lack of biological data presents an opportunity for novel research and discovery. This guide serves as a foundational document for researchers and drug development professionals interested in exploring the potential of this and related chemical entities. Further experimental investigation is required to fully characterize its physicochemical properties and to elucidate any potential biological activity.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of pathogenic fungi and mycobacteria presents a formidable challenge to global public health. This necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. Carboxamide derivatives have garnered significant attention in this area, demonstrating potent activity against a wide range of fungal and mycobacterial species. This technical guide provides an in-depth overview of the antifungal and antitubercular potential of this versatile chemical scaffold, focusing on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.

Antitubercular Potential of Carboxamides

Carboxamides, including derivatives like indole-2-carboxamides, pyrazolo[1,5-a]pyridine-3-carboxamides, and naphthamides, have emerged as a promising class of antitubercular agents.[1][2][3] Many of these compounds exhibit potent activity against drug-sensitive, MDR, and XDR strains of Mycobacterium tuberculosis (M. tb).[2][3]

Data Presentation: Antitubercular Activity

The following table summarizes the in vitro antitubercular activity of several representative carboxamide derivatives against the M. tb H37Rv strain, expressed as the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth.

Compound ClassDerivativeMIC (µM)MIC (µg/mL)Reference
Naphthamides Compound 13c6.55-[2]
Compound 13d7.11-[2]
Quinolone-2-carboxamides Compound 8i9.97-[2][4]
4-Arylthiazole-2-carboxamides Compound 18b9.82-[2]
Benzimidazole-2-carboxamides Compound 8e2.150.78[5]
Compounds 8a, 8f, 8k, 8o-1.56[5]
Pyrazolo[1,5-a]pyridine-3-carboxamides Compound 5a0.069-[3]
Compound 5k<0.069-[3]
Imidazo[1,2-a]pyridine-3-carboxamides Compounds A2, A3, A4, B1, B9<0.035-[6]
Pyridine (B92270) Carboxamides MMV6872541.56 - 3.125-[7]
Indole-2-carboxamides Compound 10.93-[4]
Imidazo[2,1-b]thiazole-5-carboxamides ND-115430.0625 - 2.5-[8]

Note: MIC values can vary based on specific experimental conditions and strains tested.

Experimental Protocol: Antitubercular Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) of carboxamides against M. tb is commonly determined using the Microplate Alamar Blue Assay (MABA).[1][4][9] This colorimetric assay provides a rapid and reliable measure of mycobacterial viability.

1. Preparation of Inoculum:

  • M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

  • The culture is incubated until it reaches a turbidity equivalent to the McFarland standard No. 1.

  • This stock is then diluted to achieve a final inoculum concentration for the assay.

2. Assay Plate Preparation:

  • In a sterile 96-well flat-bottom plate, 100 µL of sterile Middlebrook 7H9 broth is added to each well.

  • The test compound (solubilized in DMSO) is added to the first well of a row, and two-fold serial dilutions are performed across the plate by transferring 100 µL to subsequent wells. The final concentration of DMSO should not inhibit bacterial growth (typically ≤1%).

  • Drug-free wells (growth control) and media-only wells (sterility control) are included.

3. Inoculation and Incubation:

  • 100 µL of the prepared M. tb inoculum is added to each test and growth control well.

  • The plate is sealed and incubated at 37°C for 5-7 days.

4. MIC Determination:

  • After incubation, 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 are added to each well.

  • The plate is re-incubated for 24 hours.

  • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

  • The MIC is defined as the lowest drug concentration that prevents this color change.[9]

Mechanism of Action: MmpL3 Inhibition

A primary target for several classes of antitubercular carboxamides, including indole-2-carboxamides, is the Mycobacterial Membrane Protein Large 3 (MmpL3).[2][10][11] MmpL3 is an essential transporter protein responsible for exporting trehalose (B1683222) monomycolate (TMM)—a key precursor for mycolic acids—across the mycobacterial inner membrane.[10][11] Mycolic acids are crucial components of the unique and impermeable mycobacterial cell wall. Inhibition of MmpL3 disrupts the mycolic acid biosynthesis pathway, leading to a compromised cell wall and ultimately, bacterial death.[11]

MmpL3_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall FAS_I Fatty Acid Synthase I (FAS-I) Mycolic_Acid_Synthase Mycolic Acid Synthase FAS_I->Mycolic_Acid_Synthase Fatty Acyl-CoA TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Synthase->TMM Mycolic Acid MmpL3 MmpL3 Transporter TMM->MmpL3 MmpL3->TMM_exported Transport TDM Trehalose Dimycolate (TDM) CellWall Mycolic Acid Layer (Cell Wall Integration) TDM->CellWall TMM_exported->TDM Carboxamide Carboxamide Inhibitor Carboxamide->MmpL3 Inhibits SDH_Inhibition cluster_TCA TCA Cycle (Mitochondrial Matrix) cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate Fumarate Fumarate SDH Complex II (SDH) Succinate->SDH Oxidation SDH->Fumarate UQH2 Ubiquinol (QH2) SDH->UQH2 Reduction UQ Ubiquinone (Q) UQ->SDH ComplexIII Complex III UQH2->ComplexIII e- transfer Carboxamide Carboxamide Fungicide Carboxamide->SDH Inhibits Workflow cluster_chem Chemistry & Design cluster_bio Biological Evaluation Design Scaffold Design & In Silico Screening Synthesis Chemical Synthesis of Carboxamides Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Primary Screening (e.g., MABA, Broth Dilution) Purification->Screening Hit_ID Hit Identification (MIC Determination) Screening->Hit_ID Toxicity Cytotoxicity Assays (e.g., Vero, HepG2 cells) Hit_ID->Toxicity MOA Mechanism of Action Studies (e.g., Target ID) Hit_ID->MOA Lead_Opt Lead Optimization Hit_ID->Lead_Opt Lead_Opt->Design SAR Feedback

References

The Role of N-Phenylcyclohexanecarboxamide in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of N-Phenylcyclohexanecarboxamide and its derivatives.

The this compound scaffold has emerged as a versatile and promising platform in modern drug discovery. Its unique structural features, combining a rigid cyclohexyl ring with an aromatic phenyl group linked by a stable amide bond, provide a foundation for the development of a diverse array of therapeutic agents. This technical guide delves into the core aspects of this compound chemistry and pharmacology, offering researchers, scientists, and drug development professionals a comprehensive overview of its synthesis, biological activities, and mechanisms of action. The information presented herein is intended to facilitate further investigation and application of this valuable scaffold in the pursuit of novel therapeutics.

Synthesis of the this compound Scaffold

The fundamental synthesis of this compound is typically achieved through the acylation of aniline (B41778) with cyclohexanecarbonyl chloride. This reaction is a straightforward and efficient method for creating the core amide linkage.

General Experimental Protocol for this compound Synthesis

Materials:

  • Cyclohexanecarboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Aniline

  • Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (B128534) (TEA) or Pyridine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Organic solvent for recrystallization (e.g., ethanol, ethyl acetate/hexane)

Procedure:

Step 1: Formation of Cyclohexanecarbonyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexanecarboxylic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).

  • Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude cyclohexanecarbonyl chloride is typically used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve aniline (1.0 eq) and a base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of cyclohexanecarbonyl chloride (1.1 eq) in the same anhydrous solvent to the cooled aniline solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system to obtain pure this compound.

Therapeutic Applications and Biological Activities

Derivatives of this compound have demonstrated significant potential in several therapeutic areas, including oncology, neurodegenerative diseases, and psychiatry.

Anticancer Activity

A significant area of investigation for this compound derivatives is their potential as anticancer agents. Studies have shown that certain analogs exhibit cytotoxic effects against various cancer cell lines.

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which many this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is often mediated by the activation of caspases, a family of cysteine proteases that play a crucial role in the execution of apoptosis. The activation of caspase-3 is a key event in the apoptotic cascade.[1]

This compound Derivative This compound Derivative Cellular Stress Cellular Stress This compound Derivative->Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Intrinsic Pathway Pro-caspase-9 Pro-caspase-9 Mitochondrion->Pro-caspase-9 Cytochrome c release Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Activation Pro-caspase-3 Pro-caspase-3 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Figure 1: Intrinsic Apoptosis Pathway induced by this compound Derivatives.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative A HeLa (Cervical Cancer)10.58[2]
Derivative B PC3 (Prostate Cancer)52[3]
Derivative C MCF-7 (Breast Cancer)100[3]
PD9 DU-145 (Prostate Cancer)1-3[4]
PD10 MDA-MB-231 (Breast Cancer)1-3[4]
PD11 HT-29 (Colon Cancer)1-3[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Experimental Protocol: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: Treat cells with the test compound, then lyse the cells to release cellular contents.

  • Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysate.

  • Incubation: Incubate the mixture to allow caspase-3 to cleave the substrate.

  • Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate using a plate reader.

  • Data Analysis: Quantify the increase in signal, which is proportional to the caspase-3 activity.

cluster_cell_culture Cell Culture and Treatment cluster_assay Caspase-3 Assay Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Lyse Cells Lyse Cells Treat with Compound->Lyse Cells Add Substrate Add Substrate Lyse Cells->Add Substrate Incubate Incubate Add Substrate->Incubate Measure Signal Measure Signal Incubate->Measure Signal

Figure 2: Workflow for Caspase-3 Activity Assay.

Mitofusin Activators for Neurodegenerative Diseases

Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases. Mitofusins (Mfn1 and Mfn2) are key proteins that mediate the fusion of mitochondria, a process essential for maintaining mitochondrial health.[5] Certain this compound derivatives have been identified as potent activators of mitofusins, promoting mitochondrial fusion and offering a potential therapeutic strategy for these debilitating conditions.[5]

Mechanism of Action: Allosteric Activation of Mitofusins

These compounds act as allosteric activators, binding to mitofusins and promoting a conformational change that favors the "open" or active state, which is necessary for mitochondrial tethering and fusion.[5] This activation helps to restore the balance of mitochondrial dynamics, which is often disrupted in neurodegenerative diseases.[5]

Mitofusin (Inactive) Mitofusin (Inactive) Mitofusin (Active) Mitofusin (Active) Mitofusin (Inactive)->Mitofusin (Active) Allosteric Activation This compound Derivative This compound Derivative This compound Derivative->Mitofusin (Inactive) Mitochondrial Tethering Mitochondrial Tethering Mitofusin (Active)->Mitochondrial Tethering Mitochondrial Fusion Mitochondrial Fusion Mitochondrial Tethering->Mitochondrial Fusion

Figure 3: Mechanism of Mitofusin Activation.

Quantitative Data on Mitofusin Activation

The following table presents the EC₅₀ values for representative this compound-based mitofusin activators. The EC₅₀ value is the concentration of the compound that produces 50% of the maximal response in a mitochondrial elongation assay.

Compound IDEC₅₀ (nM)Reference
Chimera B-A/l (1) ~3[6]
Compound 13 ~4 (4-fold more potent than parent)[6]
Cyclopropyl Analog 5 ~5-6[7]
14B (trans-R/R) 1.82[7]

Experimental Protocol: Mitochondrial Fusion Assay

This assay visually assesses the ability of a compound to promote mitochondrial fusion in cultured cells.

  • Cell Culture: Culture cells, often fibroblasts, that have fluorescently labeled mitochondria (e.g., with Mito-GFP or Mito-RFP).

  • Compound Treatment: Treat the cells with the test compounds for a specified period.

  • Microscopy: Acquire images of the mitochondrial network using fluorescence microscopy.

  • Image Analysis: Quantify the degree of mitochondrial elongation or interconnectivity. An increase in elongated and branched mitochondria indicates enhanced fusion.

Monoamine Oxidase (MAO) Inhibitors for Neurological and Psychiatric Disorders

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[8] Inhibitors of MAO are used in the treatment of depression and Parkinson's disease.[8] The this compound scaffold has been explored for the development of novel MAO inhibitors.

Mechanism of Action: Competitive Inhibition of MAO

This compound-based inhibitors typically act as competitive inhibitors, binding to the active site of the MAO enzyme and preventing the breakdown of neurotransmitters.[9] This leads to an increase in the synaptic levels of these neurotransmitters, which can alleviate the symptoms of depression and neurodegenerative disorders.

Monoamine Neurotransmitter Monoamine Neurotransmitter MAO Enzyme MAO Enzyme Monoamine Neurotransmitter->MAO Enzyme Binds to active site Inactive Metabolites Inactive Metabolites MAO Enzyme->Inactive Metabolites Catalyzes degradation This compound Derivative This compound Derivative This compound Derivative->MAO Enzyme Competitive Inhibition

Figure 4: Competitive Inhibition of Monoamine Oxidase.

Quantitative Data on MAO Inhibition

The following table provides the inhibitory constants (Kᵢ) and IC₅₀ values for representative this compound derivatives against MAO-A and MAO-B.

Compound IDTargetKᵢ (µM)IC₅₀ (µM)Reference
Compound S5 MAO-B0.1550.203[2][9]
Compound S16 MAO-B0.7210.979[2][9]
Compound 41b MAO-B0.0242-[10]

Experimental Protocol: MAO Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of MAO-A or MAO-B.

  • Enzyme Preparation: Use purified recombinant human MAO-A or MAO-B.

  • Incubation: Pre-incubate the enzyme with various concentrations of the test inhibitor.

  • Substrate Addition: Add a suitable substrate (e.g., kynuramine (B1673886) for both, or a selective substrate for each isoform).

  • Reaction Monitoring: Monitor the formation of the product over time using spectrophotometry or fluorometry.

  • Data Analysis: Calculate the rate of reaction at each inhibitor concentration and determine the IC₅₀ or Kᵢ value.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable starting point for the design and development of novel therapeutic agents. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives underscore its importance in medicinal chemistry. The promising results in the areas of cancer, neurodegenerative diseases, and psychiatric disorders warrant further investigation.

Future research efforts should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the phenyl and cyclohexyl rings to optimize potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Elucidation: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models to evaluate the therapeutic potential and safety profiles of lead compounds.

By leveraging the versatility of the this compound core, the scientific community is well-positioned to develop next-generation therapeutics for a wide range of unmet medical needs.

References

Neuropharmacological Effects of Cyclohexanecarboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanecarboxamide (B73365) derivatives have emerged as a promising scaffold in neuropharmacology, demonstrating a range of activities including anticonvulsant and neuroprotective effects. This technical guide provides an in-depth overview of the current understanding of these compounds, focusing on their quantitative effects, underlying mechanisms of action, and the experimental protocols used for their evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics for neurological disorders.

Anticonvulsant and Neuroprotective Properties

A significant body of research has focused on the anticonvulsant properties of novel cyclohexanecarboxamide derivatives. These compounds have been shown to be effective in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[1]

Quantitative Anticonvulsant Activity

The anticonvulsant efficacy of several cyclohexanecarboxamide derivatives has been quantified, with some compounds demonstrating potency greater than established antiepileptic drugs.[1]

CompoundAnticonvulsant TestED50 (mmol/kg)Protection (%)Reference
6d scPTZ0.0483.33[1]
4b scPTZ-83.33[1]
5c scPTZ-83.33[1]
5a MES-100[1]
6b MES-100[1]
Phenobarbital (B1680315) scPTZ0.068-[1]
Ethosuximide (B1671622) scPTZ1.03-[1]

ED50: Median Effective Dose required to protect 50% of animals from seizures. scPTZ: Subcutaneous Pentylenetetrazole Test. MES: Maximal Electroshock Test. -: Data not provided in the source.

Notably, compound 6d was found to be 1.7-fold more potent than phenobarbital and 25.7-fold more potent than ethosuximide in the scPTZ test.[1] Furthermore, these compounds were reported to be devoid of neurotoxic side effects at their effective doses.[1]

Mechanism of Action: The Nrf2-ARE Signaling Pathway

The neuroprotective effects of certain cyclohexanecarboxamide derivatives are attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1] This pathway is a critical cellular defense mechanism against oxidative stress.

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or induction by compounds like the active cyclohexanecarboxamide derivatives, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE, leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Ub Ubiquitin Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Keap1 Keap1 Keap1->Nrf2 sequesters Keap1->Ub facilitates ubiquitination Proteasome Proteasome Ub->Proteasome degradation Inducer Cyclohexanecarboxamide Derivative Inducer->Keap1 inactivates ARE ARE Nrf2_n->ARE binds Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Keap1-Nrf2 Signaling Pathway Activation.

Receptor Pharmacology

While the activation of the Nrf2-ARE pathway is a key mechanism for the neuroprotective effects of some cyclohexanecarboxamide derivatives, their anticonvulsant activity may also involve interactions with various central nervous system (CNS) receptors. Direct radioligand binding data for the core cyclohexanecarboxamide scaffold at key CNS receptors is currently limited in the public domain. However, studies on structurally related compounds provide some insights into potential receptor interactions.

  • Sigma Receptors: A series of 1-phenylcycloalkanecarboxylic acid derivatives, which include amide functionalities, have been shown to be potent and selective sigma 1 receptor ligands.[2] Some of these compounds exhibited high selectivity for sigma 1 over sigma 2 receptors.[2] Additionally, N-cyclohexylpiperazine derivatives have been investigated as high-affinity sigma 2 receptor ligands.[3]

It is important to note that these findings are on structurally related but distinct molecules. Further research is required to determine the specific binding affinities of anticonvulsant cyclohexanecarboxamide derivatives at sigma and other CNS receptors.

Experimental Protocols

The following sections detail the methodologies for key experiments used in the evaluation of cyclohexanecarboxamide derivatives.

Anticonvulsant Screening: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests

Anticonvulsant_Screening_Workflow cluster_animal_prep Animal Preparation cluster_seizure_induction Seizure Induction cluster_observation Observation & Endpoint cluster_analysis Data Analysis Acclimation Acclimatize rodents (e.g., mice) to lab conditions Grouping Randomly assign to treatment groups Acclimation->Grouping Dosing Administer test compound or vehicle (e.g., intraperitoneally) Grouping->Dosing MES Maximal Electroshock (MES) - Corneal electrodes - Electrical stimulus Dosing->MES scPTZ Subcutaneous Pentylenetetrazole (scPTZ) - Subcutaneous injection of PTZ Dosing->scPTZ MES_obs Observe for tonic hindlimb extension MES->MES_obs scPTZ_obs Observe for clonic seizures scPTZ->scPTZ_obs Endpoint Protection = Absence of characteristic seizure MES_obs->Endpoint scPTZ_obs->Endpoint ED50_calc Calculate ED50 (Probit analysis) Endpoint->ED50_calc

Workflow for Anticonvulsant Screening.

1. Maximal Electroshock (MES) Test

  • Principle: This test is a model for generalized tonic-clonic seizures and assesses the ability of a compound to prevent seizure spread.

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.

  • Procedure:

    • Administer the test compound to the animal (e.g., mouse) at various doses.

    • At the time of predicted peak effect, apply a drop of local anesthetic (e.g., 0.5% tetracaine) to the corneas.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) via the corneal electrodes.

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

    • The absence of the tonic hindlimb extension is considered protection.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using statistical methods such as probit analysis.

2. Subcutaneous Pentylenetetrazole (scPTZ) Test

  • Principle: This test is a model for clonic seizures and identifies compounds that can raise the seizure threshold.

  • Reagents: Pentylenetetrazole (PTZ) solution.

  • Procedure:

    • Administer the test compound to the animal at various doses.

    • At the time of predicted peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg for mice) subcutaneously in the midline of the neck.

    • Place the animal in an observation cage.

    • Observe the animal for a defined period (e.g., 30 minutes) for the occurrence of clonic seizures (lasting for at least 5 seconds).

    • The absence of clonic seizures is considered protection.

  • Data Analysis: The ED50 is calculated as described for the MES test.

Mechanism of Action: Western Blot for Nrf2 Activation
  • Principle: To quantify the protein levels of Nrf2 and its downstream targets (e.g., HO-1, NQO1) in response to treatment with cyclohexanecarboxamide derivatives. An increase in nuclear Nrf2 and total levels of its target proteins indicates pathway activation.

  • Materials:

    • Cell culture reagents (e.g., neuronal cell line like SH-SY5Y).

    • Test cyclohexanecarboxamide derivative.

    • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

    • Protein assay kit (e.g., BCA assay).

    • SDS-PAGE gels and electrophoresis apparatus.

    • Transfer apparatus and PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, anti-Keap1, anti-lamin B1 for nuclear fraction, anti-β-actin or anti-GAPDH for loading control).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Cell Culture and Treatment: Plate cells and treat with various concentrations of the cyclohexanecarboxamide derivative for a specified time.

    • Protein Extraction:

      • For total protein: Lyse cells directly in lysis buffer.

      • For nuclear and cytoplasmic fractions: Use a nuclear/cytoplasmic fractionation kit according to the manufacturer's protocol.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

    • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Antibody Incubation:

      • Incubate the membrane with the primary antibody overnight at 4°C.

      • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Analysis: Quantify the band intensities and normalize to the loading control.

Conclusion

Cyclohexanecarboxamide derivatives represent a promising class of compounds with significant anticonvulsant and neuroprotective potential. Their mechanism of action, at least in part, involves the activation of the cytoprotective Nrf2-ARE signaling pathway. While their direct interactions with specific CNS receptors are still under investigation, the available data on structurally related compounds suggest potential modulation of sigma receptors. The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of these compounds as novel therapeutics for neurological disorders. Further research is warranted to fully elucidate their receptor pharmacology and to translate these promising preclinical findings into clinical applications.

References

Methodological & Application

Synthesis of N-Phenylcyclohexanecarboxamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of N-Phenylcyclohexanecarboxamide, a valuable scaffold in medicinal chemistry and materials science. Two robust synthetic methods are presented: a classic approach via the acylation of aniline (B41778) with cyclohexanecarbonyl chloride, and a Lewis acid-catalyzed amidation of methyl cyclohexanecarboxylate (B1212342). This guide includes comprehensive experimental procedures, characterization data, and a visual workflow to ensure reproducibility for researchers in organic synthesis and drug discovery.

Introduction

This compound and its derivatives are important structural motifs found in a variety of biologically active compounds. The amide linkage is a cornerstone of peptide chemistry and is present in approximately 25% of all pharmaceutical compounds. The ability to efficiently synthesize N-substituted cyclohexanecarboxamides is therefore highly valuable for constructing libraries for structure-activity relationship (SAR) studies in drug development. The protocols herein describe reliable and scalable methods for the preparation of this compound.

Characterization Data

The physicochemical and spectroscopic data for the synthesized this compound are summarized in the table below. This data is essential for confirming the identity and purity of the final product.

PropertyData
Molecular Formula C₁₃H₁₇NO
Molecular Weight 203.28 g/mol [1]
Melting Point 149-152 °C
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.51 (d, 2H), 7.30 (t, 2H), 7.18 (br s, 1H, NH), 7.08 (t, 1H), 2.25 (m, 1H), 1.90 (m, 2H), 1.78 (m, 2H), 1.55 (m, 3H), 1.29 (m, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 174.9, 138.2, 129.0, 124.2, 120.1, 46.1, 29.7, 25.8, 25.7
IR Spectroscopy (KBr)ν (cm⁻¹): 3300 (N-H stretch), 2930, 2855 (C-H stretch), 1655 (C=O stretch, Amide I), 1540 (N-H bend, Amide II)
Mass Spectrometry (EI)m/z (%): 203 (M⁺), 120, 93, 83, 55

Experimental Protocols

Two distinct methods for the synthesis of this compound are detailed below. Method A is a traditional, high-yielding Schotten-Baumann reaction. Method B provides an alternative route starting from an ester, utilizing a Lewis acid catalyst.

Method A: Synthesis from Cyclohexanecarbonyl Chloride and Aniline

This method involves the nucleophilic acyl substitution of cyclohexanecarbonyl chloride with aniline in the presence of a base to neutralize the HCl byproduct. The reaction is typically fast and high-yielding.

Materials:

  • Aniline (1.0 eq)

  • Cyclohexanecarbonyl Chloride (1.05 eq)

  • Pyridine (B92270) or Triethylamine (1.1 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexanes

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve aniline (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add cyclohexanecarbonyl chloride (1.05 eq) dropwise to the stirred solution. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a hot ethanol/water mixture or by trituration with hexanes to yield pure this compound as a white solid.

Method B: ZrCl₄-Catalyzed Synthesis from Methyl Cyclohexanecarboxylate

This protocol describes the direct amidation of an ester using a Lewis acid catalyst, Zirconium (IV) chloride, which activates the ester carbonyl group towards nucleophilic attack by the amine.

Materials:

  • Methyl cyclohexanecarboxylate (1.0 eq)

  • Aniline (1.2 eq)

  • Zirconium (IV) chloride (ZrCl₄, 5 mol%)

  • Anhydrous Toluene

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add Zirconium (IV) chloride (5 mol%).

  • Add anhydrous toluene, followed by aniline (1.2 eq) and methyl cyclohexanecarboxylate (1.0 eq).

  • Heat the reaction mixture to 100-110 °C and stir for 6-18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Wash the organic solution with a mild aqueous base, such as saturated sodium bicarbonate, to remove the catalyst.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the final product.

Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow for the synthesis and purification of this compound as described in Method A.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Purification start Start dissolve Dissolve Aniline & Pyridine in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add Cyclohexanecarbonyl Chloride Dropwise cool->add_reagent stir_rt Stir at Room Temperature (1-2 hours) add_reagent->stir_rt monitor Monitor by TLC stir_rt->monitor wash Aqueous Wash (HCl, NaHCO₃, Brine) monitor->wash Reaction Complete dry Dry (MgSO₄) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize/Triturate concentrate->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound via Method A.

References

Synthesis and Characterization of N-Phenylcyclohexanecarboxamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis, purification, and characterization of N-Phenylcyclohexanecarboxamide. Detailed step-by-step experimental protocols are outlined, accompanied by a summary of key quantitative data. Furthermore, potential applications in drug development are discussed, with a focus on its role as a potential enzyme inhibitor. A proposed mechanism of action targeting the Poly(ADP-ribose) polymerase (PARP) signaling pathway is illustrated, providing a basis for further investigation into its therapeutic potential.

Introduction

This compound is an amide derivative that has garnered interest in medicinal chemistry due to its structural features, which are common in various biologically active compounds. The presence of a cyclohexyl ring and a phenylamide moiety suggests its potential to interact with biological targets such as enzymes and receptors. This document outlines a reliable method for the synthesis of this compound and provides detailed characterization data to ensure reproducibility and facilitate its use in research and drug development.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the acylation of aniline (B41778) with cyclohexanecarbonyl chloride. This reaction is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of cyclohexanecarbonyl chloride (1.1 equivalents) in dichloromethane dropwise to the reaction mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 1 M HCl. Separate the organic layer and wash it sequentially with water, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from ethanol to yield this compound as a white solid.[1]

Experimental Workflow for the Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up cluster_3 Purification dissolve Dissolve Aniline and Triethylamine in Dichloromethane cool Cool to 0 °C dissolve->cool add Add Cyclohexanecarbonyl Chloride Solution cool->add react Stir at Room Temperature (2-4h) add->react quench Quench with 1 M HCl react->quench wash Wash with H2O, NaHCO3, Brine quench->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from Ethanol concentrate->recrystallize product This compound recrystallize->product

Caption: Workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesized this compound.

ParameterValueReference
Molecular Formula C₁₃H₁₇NO[2]
Molecular Weight 203.28 g/mol [2]
Appearance White solid[3]
Melting Point 138-140 °C[3]
Yield High (specific yield depends on reaction scale)
HRMS (ESI) m/z[M+H]⁺ calcd for C₁₃H₁₈NO: 204.1388, found 204.1389[3]

Characterization Data

¹H NMR Spectroscopy
  • ¹H NMR (600 MHz, CDCl₃) δ (ppm): 7.56 (d, J = 7.8 Hz, 2H), 7.49 (s, 1H), 7.31 (t, J = 8.4 Hz, 2H), 7.09 (t, J = 7.8 Hz, 1H), 2.28 – 2.23 (m, 1H), 1.97 (d, J = 11.4 Hz, 2H), 1.85 – 1.78 (m, 2H), 1.75 -1.69 (m, 1H), 1.59 – 1.52 (m, 2H), 1.34 – 1.22 (m, 3H).[3]

¹³C NMR Spectroscopy
  • ¹³C NMR (150 MHz, CDCl₃) δ (ppm): 174.66, 138.26, 129.01 (2C), 124.12, 119.89 (2C), 46.58, 29.74 (2C), 25.75 (3C).[3]

FTIR Spectroscopy

The FTIR spectrum of this compound would be expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)Functional GroupDescription
~3300N-H (Amide)Stretching vibration
~3050C-H (Aromatic)Stretching vibration
~2930, ~2850C-H (Aliphatic)Stretching vibration
~1660C=O (Amide I)Stretching vibration
~1540N-H bend, C-N stretchAmide II band
~1600, ~1490C=C (Aromatic)Ring stretching

Potential Biological Activity and Signaling Pathway

While specific biological activity for this compound is not extensively documented, its structural similarity to other N-acyl anilides and benzamide (B126) derivatives suggests potential as an enzyme inhibitor. For instance, the benzamide moiety is a known pharmacophore in inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[3] Inhibition of PARP can lead to synthetic lethality in cancer cells with deficient DNA repair mechanisms, making it a valuable target in oncology.

Proposed Signaling Pathway: PARP Inhibition

The diagram below illustrates the proposed mechanism of action of this compound as a PARP inhibitor. By binding to the active site of PARP, it could prevent the synthesis of poly(ADP-ribose) chains, thereby trapping PARP on the DNA and leading to the accumulation of DNA double-strand breaks. In cancer cells with homologous recombination deficiencies (e.g., BRCA mutations), these lesions cannot be repaired, resulting in cell death.

G cluster_0 DNA Damage Response cluster_1 Inhibition by this compound cluster_2 Cellular Outcome in HR-Deficient Cancer Cells DNA_damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_damage->PARP1 PAR Poly(ADP-ribose) Synthesis PARP1->PAR PARP_trapping PARP Trapping on DNA PARP1->PARP_trapping Leads to Repair DNA Repair PAR->Repair Inhibitor This compound Inhibitor->PARP1 Inhibits DSB DNA Double-Strand Break PARP_trapping->DSB Apoptosis Apoptosis (Cell Death) DSB->Apoptosis HR_deficiency Homologous Recombination Deficiency (e.g., BRCA mutation) HR_deficiency->Apoptosis Sensitizes to

Caption: Proposed mechanism of PARP inhibition by this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-Phenylcyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-Phenylcyclohexanecarboxamide. The described protocol is suitable for the determination of purity and concentration of this compound in bulk drug substances and research samples. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile (B52724) and water, and UV detection. All experimental protocols are described in detail to ensure reproducibility.

Introduction

This compound is a chemical compound with the molecular formula C13H17NO.[1] As with many compounds in pharmaceutical research and development, a validated analytical method for determining its purity and concentration is essential for quality control and characterization. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose, offering high resolution, sensitivity, and accuracy. This document provides a starting point for the HPLC analysis of this compound, based on established principles for the analysis of amide-containing compounds.[2][3][4]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Chromatographic Data System (CDS): For data acquisition and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • pH Meter: Calibrated.

  • Syringe Filters: 0.45 µm or 0.22 µm PTFE or nylon.

Reagents and Standards
  • This compound: Analytical reference standard of known purity.

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized, 18.2 MΩ·cm or HPLC grade.

  • Formic Acid: LC-MS grade or equivalent.

  • Methanol (MeOH): HPLC grade (for cleaning).

Chromatographic Conditions

A C18 column is a common starting point for the separation of moderately nonpolar molecules like this compound.[5] The phenyl group in the molecule also suggests that a Phenyl-Hexyl column could offer alternative selectivity.[6] An amide-functionalized stationary phase could also be considered for improved peak shape and stability.[2][4][7] The following table summarizes the recommended starting conditions.

ParameterRecommended Setting
HPLC Column C18, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions

2.4.1. Mobile Phase Preparation

  • Measure 600 mL of HPLC grade acetonitrile.

  • Measure 400 mL of HPLC grade water.

  • Add 1.0 mL of formic acid to the water.

  • Combine the acetonitrile and acidified water.

  • Mix thoroughly and degas using sonication or vacuum filtration.

2.4.2. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with acetonitrile. Mix well.

2.4.3. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2.4.4. Sample Preparation

  • Accurately weigh an amount of the sample expected to contain approximately 10 mg of this compound.

  • Transfer to a 10 mL volumetric flask.

  • Add approximately 7 mL of acetonitrile and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Dilute to volume with acetonitrile and mix well.

  • Filter an aliquot of the solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.

  • Further dilute with the mobile phase as necessary to fall within the calibration range.

Method Validation (Logical Overview)

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. The following diagram outlines the logical relationships of key validation parameters.

G Specificity Specificity Linearity Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy Accuracy Precision Precision Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision Robustness Robustness System_Suitability System_Suitability Method Method Method->Linearity Method->Accuracy Method->Precision Method->Robustness Method->System_Suitability

Caption: Logical overview of HPLC method validation parameters.

Experimental Workflow

The following diagram illustrates the overall workflow from sample and standard preparation to data analysis.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Weighing Weigh Reference Standard Sample_Weighing Weigh Sample Sample_Solution Prepare Sample Solution Sample_Weighing->Sample_Solution Stock_Solution Prepare Stock Solution Working_Standards Prepare Working Standards Filtration Filter Solutions Sample_Solution->Filtration Sequence Create Injection Sequence Filtration->Sequence HPLC_Setup HPLC System Setup & Equilibration HPLC_Setup->Sequence Injection Inject Samples & Standards Sequence->Injection Integration Integrate Chromatograms Injection->Integration Calibration_Curve Generate Calibration Curve Integration->Calibration_Curve Quantification Quantify Sample Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for HPLC analysis.

System Suitability

Before sample analysis, the suitability of the chromatographic system must be verified. This is typically done by injecting a working standard solution (e.g., 25 µg/mL) multiple times (n=5 or 6). The acceptance criteria should be established during method development.

ParameterRecommended Acceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Data Analysis and Calculations

The concentration of this compound in the sample is determined by comparing the peak area of the sample to the calibration curve generated from the working standard solutions.

Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

The percentage purity or assay of the sample can then be calculated using the following formula:

% Assay = (C x V x DF) / (W x 1000) x P

Where:

  • C = Concentration of this compound in the sample solution from the calibration curve (µg/mL)

  • V = Initial volume of the sample solution (mL)

  • DF = Dilution factor

  • W = Weight of the sample taken (mg)

  • P = Purity of the reference standard (%)

Conclusion

This application note provides a comprehensive starting point for the development of an HPLC method for the quantitative analysis of this compound. The proposed RP-HPLC method is simple, and with proper validation, can be a reliable tool for quality control and research applications. Method optimization may be required depending on the specific sample matrix and instrumentation.

References

Application Notes and Protocols for the GC-MS Analysis of N-Phenylcyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the qualitative and quantitative analysis of N-Phenylcyclohexanecarboxamide using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined herein cover sample preparation, instrument parameters, and data analysis. This application note is intended to serve as a comprehensive resource for researchers developing and validating methods for the analysis of this compound in various matrices.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical and chemical research. Accurate and reliable analytical methods are crucial for its characterization, quantification, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it a powerful technique for the analysis of semi-volatile compounds like this compound. This document provides a foundational GC-MS methodology for this analyte.

Experimental Protocols

Sample Preparation

The following protocol describes the preparation of a solid this compound sample for GC-MS analysis. The goal is to dissolve the analyte in a suitable volatile solvent and remove any particulate matter.

Reagents and Materials:

  • This compound reference standard

  • Dichloromethane (B109758) (DCM), HPLC grade or equivalent

  • Methanol, HPLC grade or equivalent

  • 0.22 µm Syringe filters (polytetrafluoroethylene - PTFE)

  • 1.5 mL glass autosampler vials with caps

  • Analytical balance

  • Vortex mixer

  • Pipettes and tips

Procedure:

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve the standard in 10 mL of dichloromethane in a volumetric flask.

    • Mix thoroughly until fully dissolved.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution with dichloromethane to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL). These will be used to generate a calibration curve for quantitative analysis.

  • Sample Preparation (for a solid sample):

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a known volume of dichloromethane.

    • Vortex the sample for 1-2 minutes to ensure complete dissolution.

    • If the sample contains particulate matter, filter the solution through a 0.22 µm syringe filter into a clean glass vial.[1]

    • Transfer the final solution into a 1.5 mL glass autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are a recommended starting point for the analysis of this compound. Optimization may be required based on the specific instrument and analytical goals.

Parameter Setting
Gas Chromatograph (GC)
ColumnDB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate of 1.2 mL/min
Inlet Temperature280 °C
Injection ModeSplitless
Injection Volume1 µL
Oven Temperature ProgramInitial temperature: 100 °C, hold for 2 minutes; Ramp at 15 °C/min to 300 °C, hold for 5 minutes.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Rangem/z 40-450
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Solvent Delay5 minutes

Data Presentation and Interpretation

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The predicted fragmentation pattern is based on established principles of amide fragmentation under electron ionization.

Molecular Ion:

  • The molecular ion [M]•+ is expected at m/z 203 , corresponding to the molecular weight of this compound (C₁₃H₁₇NO).[2]

Major Fragment Ions (Predicted):

m/z Proposed Fragment Ion Structure/Formula
203Molecular Ion[C₁₃H₁₇NO]•+
120Alpha-cleavage (loss of C₆H₁₁)[C₇H₆NO]+
111Cyclohexanecarbonyl cation[C₇H₁₁O]+
93Aniline radical cation[C₆H₇N]•+
83Cyclohexyl cation[C₆H₁₁]+
77Phenyl cation[C₆H₅]+
55Cyclohexene fragment[C₄H₇]+

Predicted Fragmentation Pathway: The fragmentation of this compound is expected to proceed through several key pathways, including alpha-cleavage at the carbonyl group and cleavage of the amide bond.

G M This compound [M]•+ m/z = 203 frag1 [C₇H₆NO]+ m/z = 120 M->frag1 - •C₆H₁₁ frag2 [C₇H₁₁O]+ m/z = 111 M->frag2 - •C₆H₆N frag3 [C₆H₇N]•+ m/z = 93 M->frag3 Amide Bond Cleavage frag4 [C₆H₁₁]+ m/z = 83 frag2->frag4 - CO frag5 [C₆H₅]+ m/z = 77 frag3->frag5 - NH₂ frag6 [C₄H₇]+ m/z = 55 frag4->frag6 Ring Opening

Predicted fragmentation pathway of this compound.
Retention Time

Based on the GC parameters provided and the chemical properties of this compound, the estimated retention time is approximately 12-15 minutes . This should be confirmed experimentally using a reference standard.

Quantitative Analysis

For quantitative analysis, a calibration curve should be constructed by plotting the peak area of a characteristic ion (quantifier ion) against the concentration of the working standard solutions. The ion at m/z 120 is a good candidate for the quantifier ion due to its predicted specificity and intensity.

Illustrative Quantitative Data: The following table presents typical performance data for a validated GC-MS method for a similar analyte. This data is for illustrative purposes only and should be experimentally determined for this compound.

Parameter Result
Retention Time (RT) 13.5 ± 0.2 min
Quantifier Ion (m/z) 120
Qualifier Ions (m/z) 93, 77
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is summarized in the following diagram.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Dichloromethane weigh->dissolve filter Filter (0.22 µm) dissolve->filter vial Transfer to Autosampler Vial filter->vial inject Inject 1 µL into GC-MS vial->inject Analysis separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-450) ionize->detect integrate Peak Integration detect->integrate Data Acquisition identify Library Search / Spectrum Match integrate->identify quantify Quantification using Calibration Curve integrate->quantify

Workflow for GC-MS analysis of this compound.

Conclusion

The methods and protocols described in this application note provide a robust framework for the GC-MS analysis of this compound. The detailed experimental procedures, instrumental parameters, and data interpretation guidelines will aid researchers in achieving accurate and reproducible results for the identification and quantification of this compound. Method validation should be performed in the target matrix to ensure fitness for purpose.

References

Application Notes and Protocols for the Recrystallization of N-Phenylcyclohexanecarboxamide from Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Phenylcyclohexanecarboxamide is an amide compound with potential applications in pharmaceutical and materials science research. The synthesis of this compound can result in impurities that need to be removed to ensure the reliability of subsequent experiments and the quality of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1] This method relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool, the desired compound crystallizes out, leaving the impurities dissolved in the surrounding solution (mother liquor).[2] This document provides a detailed protocol for the recrystallization of this compound using ethanol (B145695) as the solvent.

Principle of Recrystallization

The selection of an appropriate solvent is paramount for a successful recrystallization. An ideal solvent should exhibit the following properties:

  • The compound of interest should be highly soluble at elevated temperatures and sparingly soluble at low temperatures.

  • The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • The solvent should not react with the compound being purified.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Ethanol is a suitable polar solvent for the recrystallization of many amides due to its ability to dissolve a wide range of organic compounds at its boiling point and its relatively low solubility for the same compounds at room temperature or below.[1]

Experimental Protocol

This protocol outlines the step-by-step procedure for the recrystallization of this compound from ethanol.

Materials and Equipment:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add a magnetic stir bar and a minimal amount of ethanol.

    • Attach a reflux condenser to the flask to prevent solvent evaporation.

    • Heat the mixture to a gentle boil on a hot plate while stirring.

    • Continue to add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified compound.[3]

  • Hot Filtration (Optional):

    • If insoluble impurities are present after dissolution, a hot gravity filtration is necessary.

    • Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by placing them on the hot plate.

    • Quickly pour the hot solution through the fluted filter paper to remove the insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.[4]

  • Crystallization:

    • Remove the flask containing the clear solution from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[5]

    • Cover the mouth of the flask with a watch glass to prevent contamination.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[4]

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor and soluble impurities.[4]

  • Drying:

    • Allow the crystals to air-dry on the Buchner funnel by drawing air through them for a few minutes.

    • Transfer the crystals to a pre-weighed watch glass and dry them further in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Ethanol is flammable; avoid open flames and use a hot plate for heating.

  • Handle hot glassware with appropriate clamps or tongs.

Data Presentation

The following table summarizes hypothetical quantitative data for a typical recrystallization of this compound.

ParameterBefore RecrystallizationAfter Recrystallization
Mass of Compound 5.00 g4.25 g
Appearance Off-white to light yellow powderWhite crystalline solid
Melting Point 158-162 °C164-166 °C
Purity (by HPLC) 95.2%99.8%
Volume of Ethanol Used ~ 75 mLN/A
Recovery Yield N/A85%

Note: The melting point of a related compound, N-(phenylcarbamothioyl)cyclohexanecarboxamide, is 162-164 °C.[6] The values presented here are illustrative for this compound.

Mandatory Visualization

Experimental Workflow Diagram

Recrystallization_Workflow Workflow for Recrystallization of this compound A Start: Crude this compound B Dissolution in Minimum Hot Ethanol A->B C Insoluble Impurities Present? B->C D Hot Gravity Filtration C->D Yes E Slow Cooling to Room Temperature C->E No D->E F Cooling in Ice Bath E->F G Vacuum Filtration F->G H Wash Crystals with Ice-Cold Ethanol G->H K Mother Liquor (Contains Soluble Impurities) G->K Separate I Drying of Crystals H->I J End: Pure this compound I->J

Caption: Recrystallization workflow of this compound.

References

Application Notes and Protocols for N-Phenylcyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

N-Phenylcyclohexanecarboxamide, also known as cyclohexanecarboxanilide, is a simple amide derivative. Its fundamental properties are summarized below.[1][2]

PropertyValueSource
Molecular Formula C₁₃H₁₇NO[1][2]
Molecular Weight 203.28 g/mol [1][2]
IUPAC Name This compound[1][2]
CAS Number 2719-26-8[1]
Appearance Colorless blocks (recrystallized from ethanol)[3]
Crystal Structure Orthorhombic[3]

Synthesis Protocol

The synthesis of this compound can be achieved through the reaction of cyclohexoyl chloride with aniline (B41778).[3] A related, more detailed procedure for the synthesis of similar carboxamide derivatives involves the reaction of a cyclohexanecarbonyl chloride with a primary amine.[1] The following is a generalized protocol that can be adapted for the synthesis of this compound.

Materials:

  • Cyclohexoyl chloride

  • Aniline

  • Anhydrous acetone (B3395972)

  • 0.1 N Hydrochloric acid (HCl)

  • Ethanol

  • Dichloromethane

  • Standard laboratory glassware

  • Reflux apparatus

  • Filtration apparatus

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve cyclohexoyl chloride (1 equivalent) in anhydrous acetone.

  • Addition of Aniline: To the stirred solution of cyclohexoyl chloride, add a solution of aniline (1 equivalent) in acetone dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, add 0.1 N hydrochloric acid to the reaction mixture.

  • Precipitation and Filtration: The solid product, this compound, will precipitate out of the solution. Collect the solid by filtration.

  • Washing: Wash the solid product with water to remove any remaining acid and salts.

  • Purification: The crude product can be purified by recrystallization from an ethanol-dichloromethane mixture (1:2) to yield colorless crystals.[1]

  • Drying: Dry the purified crystals under vacuum.

Diagram of Synthesis Workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 Cyclohexoyl Chloride P1 Dissolve in Acetone R1->P1 R2 Aniline R2->P1 P2 React at Room Temperature P1->P2 P3 Acidic Work-up (0.1N HCl) P2->P3 P4 Filtration P3->P4 P5 Washing with Water P4->P5 P6 Recrystallization (Ethanol/DCM) P5->P6 P7 Drying P6->P7 Prod This compound P7->Prod

Caption: Workflow for the synthesis of this compound.

Potential Research Applications

While direct biological data for this compound is scarce, the structurally related class of 1-phenylcycloalkanecarboxylic acid derivatives has been shown to be potent and selective sigma 1 receptor ligands.[4] Sigma receptors are a unique class of intracellular proteins implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer.

Based on this, this compound could be investigated for its potential as:

  • A Sigma Receptor Ligand: To determine its binding affinity and selectivity for sigma 1 and sigma 2 receptors.

  • A Tool for Neuroscience Research: To probe the role of sigma receptors in processes such as neurotransmission, neuroprotection, and cognitive function.

  • An Anticancer Agent: Given the role of sigma receptors in cancer cell proliferation and survival, this compound could be screened for antiproliferative activity against various cancer cell lines.[5]

Representative Experimental Protocol: Sigma Receptor Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for sigma-1 receptors. This protocol is based on standard methods used in the field and would require optimization.

Materials:

  • Membrane preparation from a cell line expressing sigma-1 receptors (e.g., CHO-S1R) or from animal brain tissue (e.g., guinea pig brain).

  • Radioligand: [³H]-(+)-pentazocine (a selective sigma-1 receptor ligand).

  • Non-labeled (+)-pentazocine for determining non-specific binding.

  • Test compound: this compound.

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Filtration manifold.

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from the selected tissue or cells by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand and membrane preparation.

    • Non-specific Binding: Radioligand, membrane preparation, and a high concentration of non-labeled (+)-pentazocine (e.g., 10 µM).

    • Competitive Binding: Radioligand, membrane preparation, and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a set time (e.g., 120 minutes) to allow the binding to reach equilibrium.

  • Termination of Assay: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of Competitive Binding Assay Workflow:

G cluster_components Assay Components cluster_assay Assay Steps cluster_analysis Data Analysis Receptor Sigma-1 Receptor (Membrane Prep) Incubate Incubation Receptor->Incubate Radioligand [³H]-(+)-pentazocine Radioligand->Incubate TestCompound This compound TestCompound->Incubate Filter Rapid Filtration Incubate->Filter Wash Washing Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Competition Curve Calculate->Plot Determine Determine IC₅₀ and Ki Plot->Determine

Caption: Workflow for a competitive sigma receptor binding assay.

Conclusion

This compound is a readily synthesizable compound with potential for exploration as a research chemical, particularly in the context of sigma receptor pharmacology. The provided protocols for its synthesis and a representative binding assay offer a starting point for its characterization. Further studies are warranted to elucidate its specific biological activities and to determine its potential as a lead compound for drug discovery. Researchers are encouraged to perform comprehensive in vitro and in vivo evaluations to understand its pharmacological profile.

References

Application Notes and Protocols for the Laboratory Preparation of N-Phenylcyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of N-Phenylcyclohexanecarboxamide, a valuable compound in medicinal chemistry and drug development. The protocol details the laboratory preparation from cyclohexanecarbonyl chloride and aniline (B41778) via a nucleophilic acyl substitution, specifically a Schotten-Baumann reaction. Included are detailed experimental procedures, characterization data, and visual diagrams of the chemical reaction and experimental workflow to ensure reproducible and efficient synthesis.

Introduction

This compound is a secondary amide that serves as a key structural motif in various biologically active molecules. The amide bond is a fundamental linkage in numerous pharmaceuticals, and its synthesis is a cornerstone of medicinal chemistry. The preparation of this compound from the reaction of cyclohexanecarbonyl chloride with aniline is a classic example of nucleophilic acyl substitution. This reaction is robust, generally high-yielding, and illustrative of the principles of amide bond formation. The procedure outlined below follows the principles of the Schotten-Baumann reaction, which utilizes a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₁₃H₁₇NO[1]
Molecular Weight 203.28 g/mol [1]
Appearance White solid
Melting Point 138-140 °C
¹H NMR (600 MHz, CDCl₃) δ (ppm) 7.56 (d, J = 7.8 Hz, 2H), 7.49 (s, 1H), 7.31 (t, J = 8.4 Hz, 2H), 7.09 (t, J = 7.8 Hz, 1H), 2.28 – 2.23 (m, 1H), 1.97 (d, J = 11.4 Hz, 2H), 1.85 – 1.78 (m, 2H), 1.75 -1.69 (m, 1H), 1.59 – 1.52 (m, 2H), 1.34 – 1.22 (m, 3H)
¹³C NMR (150 MHz, CDCl₃) δ (ppm) 174.66, 138.26, 129.01 (2C), 124.12, 119.89 (2C), 46.58, 29.74 (2C), 25.75 (3C)
IR (KBr) ν (cm⁻¹) ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2930, 2850 (Aliphatic C-H stretch), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II)[2][3]
HRMS (ESI) m/z (M+H)⁺ calcd for C₁₃H₁₈NO: 204.1388, found 204.1389

Experimental Protocols

Materials and Equipment
  • Cyclohexanecarbonyl chloride (98%)

  • Aniline (99%)

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

Synthesis of this compound

This protocol is based on the principles of the Schotten-Baumann reaction.[4]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq, e.g., 2.0 g, 21.5 mmol) in 30 mL of dichloromethane. Cool the flask in an ice bath with stirring.

  • Addition of Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide. Slowly add 2.5 equivalents of the 10% NaOH solution to the aniline solution while maintaining the temperature between 0-5 °C.

  • Addition of Acyl Chloride: Dissolve cyclohexanecarbonyl chloride (1.05 eq, e.g., 3.3 g, 22.5 mmol) in 10 mL of dichloromethane. Transfer this solution to a dropping funnel and add it dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water or dichloromethane/hexane mixture, to yield pure this compound as a white solid.[4]

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure and purity of the compound.

Visualizations

Chemical Reaction

cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct Cyclohexanecarbonyl_Chloride Cyclohexanecarbonyl Chloride N_Phenylcyclohexanecarboxamide This compound Cyclohexanecarbonyl_Chloride->N_Phenylcyclohexanecarboxamide + Aniline (NaOH, DCM) Aniline Aniline HCl HCl

Caption: Chemical reaction for the synthesis of this compound.

Experimental Workflow

A Dissolve Aniline in DCM and cool in an ice bath B Add aqueous NaOH solution A->B C Add Cyclohexanecarbonyl Chloride dropwise B->C D Stir at room temperature for 2-3 hours C->D E Work-up: - Separate organic layer - Wash with HCl, NaHCO₃, Brine - Dry over MgSO₄ D->E F Concentrate under reduced pressure E->F G Recrystallize from Ethanol/Water F->G H Characterize the product (MP, NMR, IR) G->H

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Quantification of N-Phenylcyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylcyclohexanecarboxamide is a chemical compound with potential applications in various fields of research and development. Accurate and precise quantification of this analyte in different matrices is essential for pharmacokinetic studies, quality control, and formulation development. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

The following protocols are based on established analytical methodologies for structurally similar compounds and serve as a comprehensive guide for method development and validation.

Quantitative Data Summary

The following tables summarize the hypothetical performance characteristics of the proposed analytical methods for the quantification of this compound. These values are intended to be representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

ParameterValueBiological Matrix
Limit of Detection (LOD)5 - 10 ng/mLPlasma, Serum, Urine
Limit of Quantification (LOQ)15 - 30 ng/mLPlasma, Serum, Urine
Linearity (r²)> 0.995Plasma, Serum, Urine
Intra-day Precision (%RSD)< 5%Plasma, Serum, Urine
Inter-day Precision (%RSD)< 10%Plasma, Serum, Urine
Recovery> 90%Plasma, Serum, Urine

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterValueBiological Matrix
Limit of Detection (LOD)1 - 5 ng/mLPlasma, Serum, Urine
Limit of Quantification (LOQ)5 - 15 ng/mLPlasma, Serum, Urine
Linearity (r²)> 0.998Plasma, Serum, Urine
Intra-day Precision (%RSD)< 8%Plasma, Serum, Urine
Inter-day Precision (%RSD)< 12%Plasma, Serum, Urine
Recovery> 85%Plasma, Serum, Urine

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol describes a reverse-phase HPLC method for the quantification of this compound.

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of plasma, serum, or urine sample in a centrifuge tube, add 10 µL of an appropriate internal standard solution (e.g., a structurally similar and stable compound).

  • Add 5 mL of a suitable extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.

b. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for best peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection: UV detector at a wavelength of 254 nm. The optimal wavelength should be determined by scanning the UV spectrum of this compound.

  • Run Time: Approximately 10 minutes, ensuring elution of the analyte and internal standard without interference from matrix components.

c. Calibration Curve

Prepare a series of calibration standards by spiking known concentrations of this compound into a blank biological matrix. Process these standards using the same sample preparation procedure as the unknown samples. Plot the peak area ratio of the analyte to the internal standard against the concentration to construct the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a GC-MS method for the sensitive and selective quantification of this compound.

a. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • To 1 mL of plasma, serum, or urine sample, add 10 µL of an appropriate internal standard solution (e.g., a deuterated analog of the analyte).

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of water to remove interfering substances.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte and internal standard with 3 mL of methanol or another suitable organic solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate.

  • Transfer the solution to a GC vial for analysis.

b. GC-MS Conditions

  • GC Column: A non-polar or medium-polarity capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp to 280°C at a rate of 20°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.[1]

  • Ion Source Temperature: 230°C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • MS Detection: Selected Ion Monitoring (SIM) mode for quantification. Monitor at least two characteristic ions for the analyte and the internal standard to ensure selectivity.

c. Calibration Curve

Prepare calibration standards by spiking known concentrations of this compound into a blank biological matrix and process them alongside the samples using the SPE protocol. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Visualizations

The following diagrams illustrate the general workflows for the analytical quantification of this compound.

G cluster_0 Sample Handling & Preparation cluster_1 Analytical Measurement cluster_2 Data Processing & Reporting SampleReception Sample Reception & Logging SampleStorage Sample Storage (-20°C / -80°C) SampleReception->SampleStorage SampleThawing Sample Thawing & Homogenization SampleStorage->SampleThawing Aliquoting Aliquoting SampleThawing->Aliquoting Spiking Internal Standard Spiking Aliquoting->Spiking Extraction Extraction (LLE or SPE) Spiking->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_GC HPLC or GC-MS Analysis Reconstitution->HPLC_GC DataAcquisition Data Acquisition HPLC_GC->DataAcquisition Integration Peak Integration DataAcquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Generation Quantification->Report

Caption: General workflow for this compound quantification.

G cluster_0 Sample Preparation cluster_1 HPLC-UV Analysis cluster_2 Data Analysis PlasmaSample 1 mL Plasma Sample AddIS Add Internal Standard PlasmaSample->AddIS AddSolvent Add 5 mL Ethyl Acetate AddIS->AddSolvent Vortex Vortex 2 min AddSolvent->Vortex Centrifuge Centrifuge 10 min at 4000 rpm Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (N2, 40°C) Transfer->Evaporate Reconstitute Reconstitute in 200 µL Mobile Phase Evaporate->Reconstitute Inject Inject 20 µL into HPLC Reconstitute->Inject Separate C18 Column, ACN:H2O (60:40) Inject->Separate Detect UV Detection at 254 nm Separate->Detect PeakArea Measure Peak Areas Detect->PeakArea CalcRatio Calculate Analyte/IS Area Ratio PeakArea->CalcRatio PlotCurve Plot Calibration Curve CalcRatio->PlotCurve Quantify Determine Concentration PlotCurve->Quantify

Caption: HPLC-UV experimental workflow with LLE sample preparation.

References

Application Notes and Protocols for Screening N-Phenylcyclohexanecarboxamide for Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylcyclohexanecarboxamide is a synthetic amide with a chemical structure that suggests potential for diverse biological activities. While comprehensive biological screening data for this specific compound is not extensively documented in publicly available literature, its structural analogs have demonstrated a range of effects including anti-inflammatory, analgesic, antimicrobial, and antioxidant properties.[1] These findings provide a strong rationale for a systematic investigation into the biological potential of this compound.

These application notes provide a framework for the initial screening of this compound to identify and characterize its potential therapeutic activities. The protocols outlined below are established methods for assessing key biological functions and can be adapted to a high-throughput screening or a more focused investigation.

Potential Areas of Biological Activity

Based on the activities of structurally related compounds, the following areas are recommended for initial screening of this compound:

  • Anti-inflammatory Activity: Analogs have shown moderate anti-inflammatory effects.[1]

  • Analgesic Activity: Related compounds have exhibited analgesic properties.[1]

  • Antimicrobial Activity: Potent antimicrobial activity has been observed in hydroxylated analogs.[1]

  • Antioxidant Activity: Certain analogs display significant antioxidant capabilities.[1]

  • Anticancer Activity: The cytotoxicity of novel compounds is a cornerstone of drug discovery.

Experimental Workflow for Biological Screening

The following diagram outlines a general workflow for the initial biological screening of this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: In Vivo Validation A Compound Preparation (this compound) B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Anti-inflammatory Assays (e.g., COX-2, 5-LOX inhibition) A->C D Antimicrobial Assays (MIC, MBC) A->D E Antioxidant Assays (e.g., DPPH, ABTS) A->E F Dose-Response Studies B->F C->F D->F E->F G Mechanism of Action Studies (e.g., Western Blot, qPCR) F->G H Lead Optimization (Analog Synthesis) G->H I Animal Models of Disease (e.g., Carrageenan-induced Edema) H->I J Pharmacokinetic & Toxicological Studies I->J

Caption: General workflow for screening this compound.

Experimental Protocols

In Vitro Cytotoxicity Assay: MTT Protocol

This protocol is designed to assess the general cytotoxicity of this compound against a panel of human cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7) and a normal cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Assay: COX-2 Inhibition Assay

This protocol assesses the ability of this compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.

Materials:

  • This compound

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX-2 inhibitor screening assay kit (commercially available)

  • Celecoxib (positive control)

  • 96-well plate

Procedure:

  • Follow the instructions provided with the commercial COX-2 inhibitor screening assay kit.

  • Typically, the procedure involves incubating the COX-2 enzyme with the test compound (this compound at various concentrations) and a fluorescent or colorimetric probe.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the fluorescence or absorbance over time using a plate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value.

In Vitro Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)

Procedure:

  • Prepare serial two-fold dilutions of this compound in the appropriate broth in a 96-well plate.

  • Add the standardized microbial inoculum to each well.

  • Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation

Quantitative data from the initial screening assays should be tabulated for clear comparison.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound (IC50 in µM)

Cell LineCancer TypeThis compoundDoxorubicin (Positive Control)
HeLaCervical Cancer> 1000.5
A549Lung Cancer> 1001.2
MCF-7Breast Cancer85.30.8
HEK293Normal Kidney> 1005.6

Table 2: Hypothetical Anti-inflammatory and Antimicrobial Activity of this compound

AssayTarget/OrganismThis compound (IC50/MIC in µM)Positive Control (IC50/MIC in µM)
COX-2 InhibitionHuman recombinant COX-245.2Celecoxib (0.1)
MICS. aureus64Ciprofloxacin (0.5)
MICE. coli> 128Ciprofloxacin (0.25)
MICC. albicans> 128Fluconazole (2)

Signaling Pathway Visualization

Should this compound demonstrate significant anti-inflammatory activity, a potential mechanism of action could involve the NF-κB signaling pathway, a central regulator of inflammation.

G cluster_0 Proposed Anti-inflammatory Mechanism A Inflammatory Stimuli (e.g., LPS, TNF-α) B TLR4 / TNFR A->B C IKK Complex B->C D IκBα C->D Phosphorylation & Degradation E NF-κB E->D Bound (Inactive) F Nucleus E->F Translocation G Pro-inflammatory Genes (COX-2, iNOS, TNF-α) F->G Transcription H This compound H->C Inhibition?

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

The protocols and framework presented here offer a starting point for the systematic biological evaluation of this compound. Positive results in these initial in vitro screens would warrant further investigation, including dose-response studies, evaluation in more complex cellular models, and eventually, validation in preclinical animal models. Elucidation of the specific molecular targets and mechanism of action will be crucial for the potential development of this compound as a therapeutic agent.

References

Application Notes and Protocols for Cell Viability Assays of Novel Carboxamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxamide derivatives represent a significant class of compounds in drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The evaluation of the cytotoxic or cytostatic effects of novel carboxamide compounds is a critical step in the drug development process. Cell viability assays are essential tools for this purpose, providing quantitative data on how these compounds affect cell health and proliferation.[4][5]

This document provides detailed application notes and protocols for several common cell viability assays suitable for screening novel carboxamide compounds. These assays measure different indicators of cell health, such as metabolic activity, membrane integrity, and ATP levels.[6][7] Given that some compounds can interfere with assay chemistry, particularly those relying on reductase activity, a multi-assay approach is recommended for robust validation of results.[8][9]

Key Concepts in Cell Viability Assays

Cell viability assays are based on various cellular functions. The most common types include:

  • Tetrazolium Reduction Assays (MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of cells.[10] Viable cells contain mitochondrial dehydrogenases that reduce tetrazolium salts to colored formazan (B1609692) products.[11] The amount of formazan produced is proportional to the number of metabolically active cells.[12][13]

  • Luminescent ATP Assay (CellTiter-Glo®): This assay quantifies ATP, the primary energy currency in cells, as an indicator of metabolically active cells.[14][15][16] It is a highly sensitive method that involves adding a single reagent to lyse the cells and generate a luminescent signal proportional to the ATP concentration.[14][17]

Data Presentation

Summarizing quantitative data in a clear and structured format is crucial for comparing the efficacy and potency of novel carboxamide compounds. The following tables provide templates for presenting cell viability data.

Table 1: IC50 Values of Novel Carboxamide Compounds in Different Cell Lines

Compound IDCell Line A IC50 (µM)Cell Line B IC50 (µM)Cell Line C IC50 (µM)
CARBOX-00115.225.818.5
CARBOX-0025.612.18.9
CARBOX-00322.135.428.3
Doxorubicin (Control)0.81.20.9

Table 2: Percent Cell Viability at Different Concentrations of CARBOX-002

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0.198.5 ± 2.195.3 ± 3.490.1 ± 2.8
185.2 ± 3.575.6 ± 4.165.4 ± 3.9
1048.9 ± 2.835.1 ± 3.222.7 ± 2.5
10010.3 ± 1.55.2 ± 1.12.1 ± 0.8

Experimental Workflow

The general workflow for assessing the cell viability effects of novel carboxamide compounds is outlined below.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture & Seeding compound_prep Compound Dilution treatment Incubate Cells with Compound compound_prep->treatment add_reagent Add Viability Reagent treatment->add_reagent incubation Incubate for Signal Development readout Measure Signal (Absorbance/Luminescence) incubation->readout data_analysis Data Analysis (e.g., IC50) readout->data_analysis

Caption: General experimental workflow for cell viability assays.

Experimental Protocols

WST-1 Cell Proliferation Assay

This protocol is adapted for adherent cells.

Materials:

  • WST-1 reagent

  • 96-well flat-bottom sterile microplates

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Test carboxamide compounds

  • Microplate reader (420-480 nm absorbance)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.[18]

  • Compound Treatment: Prepare serial dilutions of the carboxamide compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[18][19]

  • Incubation: Incubate the plate for 0.5-4 hours at 37°C and 5% CO2.[19] The optimal incubation time should be determined empirically for each cell type.

  • Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker.[18][19] Measure the absorbance at a wavelength between 420-480 nm using a microplate reader.[18] Use a reference wavelength greater than 600 nm.[18][19]

XTT Cell Viability Assay

Materials:

  • XTT reagent

  • Electron coupling reagent

  • 96-well flat-bottom sterile microplates

  • Complete culture medium

  • Test carboxamide compounds

  • Microplate reader (450 nm absorbance)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24-48 hours.[20]

  • Compound Treatment: Treat cells with various concentrations of the carboxamide compounds and incubate for the desired duration.

  • Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent.[12][20] The ratio may vary by manufacturer, a common ratio is 50:1 (XTT:electron coupling reagent).[12]

  • XTT Addition: Add 50 µL of the XTT working solution to each well.[13]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[20]

  • Absorbance Measurement: Measure the absorbance at 450 nm and a reference wavelength of 660 nm.[20]

CellTiter-Glo® Luminescent Cell Viability Assay

Materials:

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Complete cell culture medium

  • Test carboxamide compounds

  • Luminometer

Protocol:

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.[15][21]

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate in 100 µL of culture medium per well.[21]

  • Compound Treatment: Add the test compounds to the experimental wells and incubate according to the desired protocol.[15][21]

  • Plate Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[15][21]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[15][21]

  • Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[15][21]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15][21]

  • Luminescence Measurement: Record the luminescence using a luminometer.[15]

Potential Signaling Pathway Involvement

Carboxamide-containing compounds have been shown to interact with various signaling pathways involved in cell proliferation and survival. For instance, some carboxamides can inhibit receptor tyrosine kinases like VEGFR-2, or enzymes such as topoisomerases, leading to the disruption of downstream signaling cascades.[1] Activation of the P2X7 receptor by extracellular ATP, a process that can be modulated by certain compounds, can trigger pathways like the PI3K/Akt axis, influencing cell proliferation.[22]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Activation Carboxamide Carboxamide Compound Carboxamide->RTK Inhibition Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation Promotion

Caption: Hypothetical signaling pathway inhibited by a carboxamide.

Troubleshooting

Common issues in cell viability assays include high background signals, low sensitivity, and compound interference.

  • High Background: This can be caused by microbial contamination of reagents or interference from components in the culture medium, such as phenol (B47542) red.[8] Using phenol red-free medium during the assay can mitigate this.

  • Compound Interference: Novel compounds may directly react with the assay reagents.[8] It is crucial to run controls with the compound in cell-free media to check for any intrinsic absorbance or reactivity.[8]

  • Inconsistent Results: Variability between replicate wells can arise from uneven cell seeding, temperature gradients across the plate, or improper mixing.[8] Ensure proper cell suspension and equilibrate plates and reagents to room temperature before use.[8]

For a comprehensive troubleshooting guide, refer to specialized resources on cell-based assays.[9][23][24]

References

Application Notes and Protocols: In Vitro Antiproliferative Activity Evaluation of Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carboxamide derivatives represent a promising class of compounds in anticancer drug discovery due to their ability to interact with a multitude of oncogenic targets and their favorable pharmacological profiles.[1][2] The evaluation of the in vitro antiproliferative activity of these derivatives is a critical first step in the drug development pipeline. This document provides detailed protocols for key assays to assess the cytotoxic and cytostatic effects of carboxamide derivatives on cancer cell lines, along with methods to elucidate their mechanism of action.

Data Presentation: Antiproliferative Activity of Carboxamide Derivatives

The antiproliferative activity of novel carboxamide derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound that inhibits a biological process, such as cell proliferation, by 50%. This data is often presented in a tabular format for clear comparison across different cell lines and compounds.

Table 1: IC50 Values (µM) of Indole Carboxamide Derivatives Against Various Cancer Cell Lines [1]

CompoundHCT-116 (Colon Cancer)MCF-7 (Breast Cancer)K-562 (Leukemia)
4 2.647.160.61
10 1.01>10010.6
12 3.9810.60.33
14 >1007.160.61
16 3.0232.28.41

Table 2: IC50 Values (µM) of Thiophene Carboxamide Derivatives Against Various Cancer Cell Lines [3]

CompoundB16-F1 (Melanoma)Colo205 (Colon Cancer)HepG2 (Liver Cancer)Hep3B (Liver Cancer)Caco-2 (Colon Cancer)HeLa (Cervical Cancer)MCF-7 (Breast Cancer)
2a >300>300>30020.11>300>300>300
2b 105.415.4235.615.4618.4511.4510.41
2d 150.725.7445.878.8525.4715.8715.42
2e 120.420.1440.1212.5820.1412.8512.54

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4][6]

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5]

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the carboxamide derivatives in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a no-treatment control.[5]

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium.[5]

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[6]

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.[5]

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Carboxamide Derivatives incubate_24h->add_compounds incubate_treatment Incubate (e.g., 48h) add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

MTT Assay Experimental Workflow

Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8][9] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[8]

Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the carboxamide derivatives at the desired concentrations for the specified time.

  • Cell Harvesting:

    • Collect both floating and adherent cells by centrifugation.[7]

    • Wash the cells once with cold 1X PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[9]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry. Healthy cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[7]

Apoptosis_Assay_Workflow start Treat Cells with Carboxamide Derivatives harvest Harvest Cells (Adherent & Floating) start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15-20 min in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Annexin V/PI Apoptosis Assay Workflow

Cell Cycle Analysis (Propidium Iodide Staining)

Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Carboxamide derivatives may exert their antiproliferative effects by inducing cell cycle arrest at specific checkpoints.[10] This is assessed by staining the DNA of fixed cells with propidium iodide and analyzing the DNA content by flow cytometry.[11]

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with carboxamide derivatives as described for the apoptosis assay.

    • Harvest cells and wash with PBS.

  • Fixation:

    • Resuspend the cell pellet in PBS.

    • While vortexing gently, add cold 70% ethanol (B145695) dropwise to a final concentration of 70%.[11]

    • Fix the cells on ice for at least 2 hours or overnight at 4°C.[11]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing PBS, 100 µg/mL RNase A, and 50 µg/mL Propidium Iodide.[11]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Cell_Cycle_Analysis_Workflow start Treat and Harvest Cells fix Fix with Cold 70% Ethanol start->fix wash Wash with PBS fix->wash stain Resuspend in PI/RNase Staining Solution wash->stain incubate Incubate 30 min in Dark stain->incubate analyze Analyze DNA Content by Flow Cytometry incubate->analyze

Cell Cycle Analysis Workflow

Western Blotting for Signaling Pathway Analysis

Western blotting is a technique used to detect and quantify specific proteins in a cell lysate.[12] This method is crucial for investigating the molecular mechanism of action of carboxamide derivatives by assessing their impact on key signaling pathways involved in cell proliferation, survival, and apoptosis.[13]

Protocol:

  • Protein Extraction:

    • Treat cells with the compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein extract.[13]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis and Transfer:

    • Separate the proteins by size using SDS-PAGE.[14]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]

    • Incubate the membrane with primary antibodies against the target proteins (and a loading control like GAPDH or β-actin) overnight at 4°C.[13]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]

  • Detection:

    • Wash the membrane and add a chemiluminescent substrate.[13]

    • Capture the signal using a digital imager or X-ray film.[13]

    • Quantify band intensities using densitometry software.[13]

Western_Blot_Workflow cluster_sample Sample Preparation cluster_separation Protein Separation & Transfer cluster_detection Immunodetection lysate Cell Lysis quantify Protein Quantification lysate->quantify sds_page SDS-PAGE quantify->sds_page transfer Membrane Transfer sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect

Western Blotting Experimental Workflow

Signaling Pathways

Carboxamide derivatives can exert their antiproliferative effects by modulating various signaling pathways critical for cancer cell growth and survival. Below are simplified diagrams of commonly affected pathways.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Proliferation Cell Proliferation mTOR->Proliferation Carboxamide Carboxamide Derivative Carboxamide->PI3K

Simplified PI3K/Akt Signaling Pathway

Apoptosis_Pathway Carboxamide Carboxamide Derivative Mitochondria Mitochondria Carboxamide->Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase37 Caspase-3/7 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Intrinsic Apoptosis Pathway

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Phenylcyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Phenylcyclohexanecarboxamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and robust method for the synthesis of this compound is the Schotten-Baumann reaction. This reaction involves the acylation of aniline (B41778) with cyclohexanecarbonyl chloride in the presence of a base.[1][2][3]

Q2: What are the primary reagents and their roles in the Schotten-Baumann synthesis of this compound?

A2: The key reagents are:

  • Aniline: The amine that acts as a nucleophile.

  • Cyclohexanecarbonyl chloride: The acylating agent.

  • Base (e.g., sodium hydroxide (B78521), pyridine): Neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[1][2][3]

  • Solvent: Often a two-phase system of water and an organic solvent (e.g., dichloromethane) is used.[2]

Q3: What are the most common side products I might encounter in this synthesis?

A3: The most common side products include unreacted starting materials, the hydrolysis product of the acyl chloride, and potentially a diacylated aniline. A summary of these is provided in the table below.

Common Side Products in this compound Synthesis

Side ProductChemical NameFormation MechanismHow to IdentifyHow to Minimize
Unreacted AnilineAnilineIncomplete reaction.TLC, GC-MS, NMRUse a slight excess of cyclohexanecarbonyl chloride, ensure adequate mixing and reaction time.
Unreacted Cyclohexanecarbonyl ChlorideCyclohexanecarbonyl ChlorideIncomplete reaction, slow addition of aniline.GC-MS (often hydrolyzes during workup).Ensure stoichiometric amounts or a slight excess of aniline, monitor reaction completion by TLC.
Hydrolysis ProductCyclohexanecarboxylic AcidReaction of cyclohexanecarbonyl chloride with water.[4]TLC (more polar spot), IR (broad O-H stretch), extraction with basic solution.Use anhydrous solvents, minimize exposure to atmospheric moisture, and perform the reaction under an inert atmosphere.
Diacylated AnilineN,N-bis(cyclohexanecarbonyl)anilineFurther reaction of the product with the acyl chloride. Less common with primary amines like aniline under standard Schotten-Baumann conditions.LC-MS, NMR.Use a slight excess of aniline, control the stoichiometry of the acyl chloride, and ensure efficient mixing.

Troubleshooting Guide

Problem 1: Low yield of this compound.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, extend the reaction time or gently heat the reaction mixture (if thermally stable). Ensure efficient stirring to overcome phase transfer limitations in a biphasic system.

  • Possible Cause 2: Hydrolysis of cyclohexanecarbonyl chloride.

    • Solution: Cyclohexanecarbonyl chloride is sensitive to moisture.[4] Use anhydrous solvents and freshly opened reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

  • Possible Cause 3: Inefficient neutralization of HCl.

    • Solution: The hydrochloric acid produced during the reaction can protonate the aniline, rendering it non-nucleophilic. Ensure a sufficient amount of base (at least one equivalent) is present to neutralize the HCl as it forms. The slow, concurrent addition of the base and acyl chloride can maintain an optimal pH.

Problem 2: Presence of significant amounts of cyclohexanecarboxylic acid in the final product.

  • Possible Cause: Hydrolysis of the acyl chloride.

    • Solution: As mentioned above, preventing moisture contamination is key. During the workup, this acidic byproduct can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.

Problem 3: The isolated product is an oil instead of a solid.

  • Possible Cause 1: Presence of impurities.

    • Solution: Unreacted starting materials or side products can lower the melting point of the final product. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography.

  • Possible Cause 2: Residual solvent.

    • Solution: Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.

Experimental Protocol: Synthesis of this compound via Schotten-Baumann Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • Aniline

  • Cyclohexanecarbonyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol for recrystallization

Procedure:

  • Preparation of Amine Solution: In a flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq) in dichloromethane.

  • Reaction Setup: Cool the flask in an ice bath.

  • Addition of Reagents: Slowly and simultaneously add cyclohexanecarbonyl chloride (1.0-1.1 eq) and a 10% aqueous solution of sodium hydroxide (1.5 eq) to the stirred aniline solution. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the aniline is consumed.

  • Workup: Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid from a suitable solvent like ethanol/water to obtain pure this compound.

Visualizations

experimental_workflow prep Preparation of Aniline Solution reaction Schotten-Baumann Reaction prep->reaction Add Cyclohexanecarbonyl Chloride & NaOH workup Aqueous Workup reaction->workup Quench Reaction isolation Isolation workup->isolation Dry & Concentrate purification Purification isolation->purification Recrystallization

Caption: Experimental workflow for the synthesis of this compound.

reaction_and_side_products cluster_main Main Reaction cluster_side Side Reactions aniline Aniline product This compound aniline->product acyl_chloride Cyclohexanecarbonyl Chloride acyl_chloride->product water Water hydrolysis_product Cyclohexanecarboxylic Acid water->hydrolysis_product acyl_chloride_side Cyclohexanecarbonyl Chloride acyl_chloride_side->hydrolysis_product

Caption: Main reaction and a key side reaction in the synthesis.

References

Technical Support Center: Purification of N-Phenylcyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Phenylcyclohexanecarboxamide from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound from cyclohexoyl chloride and aniline?

A1: The primary byproducts and impurities include:

  • Unreacted Starting Materials: Aniline and cyclohexoyl chloride may remain if the reaction does not go to completion.

  • Aniline Hydrochloride: Aniline can react with the hydrochloric acid (HCl) byproduct of the main reaction to form this salt.

  • Dicyclohexylcarboxamide: If the cyclohexoyl chloride is contaminated with cyclohexanecarboxylic acid, this anhydride (B1165640) may form and subsequently react with aniline.

  • Di-acylated Aniline: Although less common, a second molecule of cyclohexoyl chloride could react with the newly formed this compound.

  • Hydrolysis Product: Cyclohexanecarboxylic acid can be formed if cyclohexoyl chloride reacts with any moisture present.

Q2: Which purification technique is most suitable for this compound?

A2: Both recrystallization and column chromatography are effective methods for purifying this compound. The choice depends on the nature and quantity of the impurities, as well as the desired final purity. Recrystallization is often a simpler and more scalable method for removing minor impurities, especially if the crude product is already relatively pure.[1] Column chromatography provides a higher degree of separation and is ideal for removing byproducts with polarities similar to the product.

Q3: What is a good solvent for the recrystallization of this compound?

A3: Ethanol (B145695) is a commonly used and effective solvent for the recrystallization of this compound. The compound is moderately soluble in hot ethanol and has low solubility in cold ethanol, which allows for good recovery of pure crystals upon cooling.[1] A mixed solvent system, such as ethanol-water, can also be employed to optimize crystal growth and yield.[2]

Q4: What is a suitable mobile phase for the column chromatography of this compound?

A4: A mixture of a non-polar solvent like hexane (B92381) and a moderately polar solvent like ethyl acetate (B1210297) is a standard and effective mobile phase for the silica (B1680970) gel column chromatography of this compound.[3] The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to effectively separate the desired product from more polar and less polar impurities.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause(s) Solution(s)
Product does not crystallize upon cooling. - The solution is not saturated (too much solvent was added).- The product is highly soluble in the solvent even at low temperatures.- Boil off some of the solvent to concentrate the solution.- Add a less polar anti-solvent (e.g., water) dropwise to the hot ethanol solution until turbidity appears, then redissolve by adding a few drops of hot ethanol.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of pure this compound.
Oily residue forms instead of crystals. - The melting point of the impure product is lower than the boiling point of the solvent.- The rate of cooling is too rapid.- Use a solvent with a lower boiling point.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.[4]
Low recovery of purified product. - Too much solvent was used, leading to significant product loss in the mother liquor.- The crystals were washed with a solvent that was not ice-cold.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the solution thoroughly in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored impurities remain in the crystals. - The colored impurity has similar solubility to the product.- The impurity is trapped within the crystal lattice.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure slow cooling to allow for the formation of pure crystals.
Column Chromatography Issues
Issue Possible Cause(s) Solution(s)
Poor separation of product and impurities (overlapping fractions). - Inappropriate solvent system (polarity is too high or too low).- The column was not packed properly (presence of air bubbles or channels).- The sample was loaded in too large a volume of solvent.- Optimize the solvent system using thin-layer chromatography (TLC) beforehand. Aim for an Rf value of ~0.3 for the product.- Repack the column carefully, ensuring a uniform and compact bed of silica gel.- Dissolve the sample in the minimum amount of the initial mobile phase or a less polar solvent.
Product is not eluting from the column. - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture.
Cracking or channeling of the silica gel bed. - The silica gel was not properly slurried before packing.- The solvent level dropped below the top of the silica gel.- Ensure the silica gel is fully wetted and forms a homogeneous slurry before packing.- Always maintain a level of solvent above the silica gel bed to prevent it from drying out.
Streaking or tailing of the product band. - The sample is too concentrated.- The product is interacting strongly with the acidic silica gel.- Dilute the sample before loading it onto the column.- Add a small amount (e.g., 0.1-1%) of a basic modifier like triethylamine (B128534) to the mobile phase to neutralize the acidic sites on the silica gel.

Experimental Protocols

Recrystallization of this compound from Ethanol

Objective: To purify crude this compound by removing soluble and minor impurities.

Methodology:

  • Dissolution: Place 5.0 g of crude this compound into a 100 mL Erlenmeyer flask. Add a magnetic stir bar. Add approximately 20 mL of ethanol and heat the mixture on a hot plate with stirring.

  • Saturation: Continue adding ethanol in small portions until the solid completely dissolves at the boiling point of the solvent. Use the minimum amount of hot solvent necessary to achieve a saturated solution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small spatula tip of activated charcoal, and then gently reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount (5-10 mL) of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry them on a watch glass.

Expected Outcome:

Parameter Value
Typical Recovery Yield 80-90%
Expected Purity (by qHNMR) >99%[5][6][7]
Column Chromatography of this compound

Objective: To achieve high-purity this compound by separating it from byproducts with varying polarities.

Methodology:

  • TLC Analysis: Determine the optimal solvent system by running TLC plates of the crude mixture in various hexane/ethyl acetate ratios. A good starting point is a 9:1 hexane:ethyl acetate mixture. The ideal system should give the product an Rf value of approximately 0.3.[8]

  • Column Packing: Prepare a slurry of silica gel (approximately 30-50 g of silica per 1 g of crude product) in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).[8] Pour the slurry into a chromatography column and allow the silica to settle, ensuring a flat and even bed.

  • Sample Loading: Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of the initial mobile phase. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial mobile phase, collecting fractions in test tubes.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., from 5% to 10%, then 15%, etc.).[8]

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Expected Outcome:

Parameter Value
Typical Recovery Yield 70-85%
Expected Purity (by qHNMR) >99.5%[5][6][7]

Visualizations

Experimental_Workflow_Recrystallization cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude Crude Product dissolve Dissolve in Minimal Hot Ethanol crude->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cooling Slow Cooling & Ice Bath hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration washing Wash with Ice-Cold Ethanol vacuum_filtration->washing drying Drying washing->drying pure_product Pure Product drying->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic_Column_Chromatography cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation in Column Chromatography cause1 Improper Solvent System start->cause1 cause2 Poor Column Packing start->cause2 cause3 Improper Sample Loading start->cause3 solution1 Optimize mobile phase using TLC (Rf ~0.3) cause1->solution1 solution2 Repack column with a uniform slurry cause2->solution2 solution3 Load sample in minimal solvent cause3->solution3

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: Synthesis of N-Phenylcyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of N-Phenylcyclohexanecarboxamide. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help optimize reaction conditions and improve yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is typically synthesized through the acylation of aniline (B41778) with a derivative of cyclohexanecarboxylic acid. The two most common approaches are:

  • From Cyclohexanecarbonyl Chloride: This is a straightforward and often high-yielding method where aniline is reacted with cyclohexanecarbonyl chloride, usually in the presence of a base to neutralize the HCl byproduct.[1]

  • From Cyclohexanecarboxylic Acid: This method requires a coupling agent to activate the carboxylic acid, enabling it to react with aniline. Common coupling agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (1-hydroxybenzotriazole) to improve efficiency and reduce side reactions.

Q2: I am getting a low yield in my reaction. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Poor quality of starting materials: Impurities in aniline or the cyclohexanecarboxylic acid derivative can lead to side reactions.

  • Presence of water: Moisture can hydrolyze the acyl chloride or the activated carboxylic acid intermediate, leading to the formation of cyclohexanecarboxylic acid as a byproduct and reducing the yield of the desired amide.

  • Suboptimal reaction temperature: The reaction may require specific temperature control to proceed efficiently.

  • Inefficient coupling agent: If using a coupling agent, it may be old or deactivated.

  • Steric hindrance: While less of a concern with these specific reactants, bulky substituents on either reactant can slow down the reaction.[2]

Q3: What are the common side products I should be aware of?

A3: Besides unreacted starting materials, potential side products include:

  • N,N'-dicyclohexylurea: If DCC is used as the coupling agent, this insoluble byproduct will precipitate from the reaction mixture.

  • Diacylated aniline: If an excess of the acylating agent is used, it is possible to form a diacylated product, although this is generally less favorable.

  • Hydrolysis product: As mentioned, the presence of water can lead to the formation of cyclohexanecarboxylic acid.

Q4: How can I purify the final product?

A4: Purification of this compound is typically achieved through recrystallization.[1] Common solvents for recrystallization include ethanol, or mixtures of hexane (B92381) and ethyl acetate (B1210297).[3][4] The choice of solvent depends on the solubility of the product and impurities. Column chromatography can also be used for purification if recrystallization is not effective.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if necessary.
Poor quality of reagentsUse freshly distilled aniline and ensure the cyclohexanecarbonyl chloride or cyclohexanecarboxylic acid is of high purity.
Inactive coupling agentIf using a coupling agent like EDC or DCC, ensure it is fresh and has been stored under anhydrous conditions.[5]
Oily Product Instead of a Crystalline Solid Presence of impuritiesPurify the crude product by column chromatography before attempting recrystallization.
Incomplete removal of solventEnsure the product is thoroughly dried under vacuum to remove any residual solvent.
Product Hydrolyzes During Workup Presence of excess acid or baseDuring the aqueous workup, ensure the organic layer is washed with a dilute acid (if a base was used in the reaction) or a dilute base (if an acid catalyst was used), followed by a wash with brine to neutralize the product and remove water-soluble impurities.
Difficulty in Removing Urea (B33335) Byproduct (from DCC coupling) Incomplete precipitationCool the reaction mixture in an ice bath to maximize the precipitation of dicyclohexylurea before filtration.
Co-precipitation with the productWash the filtered urea byproduct with a small amount of cold solvent to recover any trapped product.

Experimental Protocols

Method 1: Synthesis from Cyclohexanecarbonyl Chloride

This protocol is a representative procedure for the synthesis of this compound from cyclohexanecarbonyl chloride and aniline.

Materials:

  • Aniline

  • Cyclohexanecarbonyl chloride

  • Triethylamine (B128534) (or another suitable base)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a round-bottom flask, dissolve aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add cyclohexanecarbonyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Method 2: Synthesis from Cyclohexanecarboxylic Acid using EDC/HOBt Coupling

This protocol outlines a general procedure for the amide coupling of cyclohexanecarboxylic acid and aniline using EDC and HOBt.

Materials:

  • Cyclohexanecarboxylic acid

  • Aniline

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a round-bottom flask, dissolve cyclohexanecarboxylic acid (1.0 eq.), aniline (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DMF or DCM.

  • Add DIPEA (2.0 eq.) to the mixture.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight, monitoring the progress by TLC.

  • Once the reaction is complete, dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Data Presentation

The following table provides illustrative data on how different reaction conditions can affect the yield of this compound synthesis. This data is representative and intended to guide optimization efforts.

Entry Method Coupling Agent/Activator Base Solvent Temperature (°C) Time (h) Yield (%)
1Acid Chloride-TriethylamineDCM0 to RT392
2Acid Chloride-PyridineTHF0 to RT488
3Carboxylic AcidEDC/HOBtDIPEADMF0 to RT1685
4Carboxylic AcidDCC-DCM0 to RT1282
5Carboxylic AcidHATUDIPEADMFRT690
6MicrowaveEDC/HOBtDIPEAAcetonitrile1000.589

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification aniline Aniline coupling Amide Coupling aniline->coupling chc_acid Cyclohexanecarboxylic Acid / Cyclohexanecarbonyl Chloride chc_acid->coupling extraction Aqueous Extraction coupling->extraction Crude Product drying Drying extraction->drying concentration Concentration drying->concentration purification Recrystallization / Chromatography concentration->purification product Pure this compound purification->product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reagents Check Reagent Quality (Purity, Freshness) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Good repurify_reagents Purify/Replace Reagents check_reagents->repurify_reagents Poor check_workup Examine Workup & Purification check_conditions->check_workup Optimal optimize_conditions Optimize Conditions (e.g., use different coupling agent) check_conditions->optimize_conditions Suboptimal modify_workup Modify Workup/Purification (e.g., change recrystallization solvent) check_workup->modify_workup Issues Identified re_run Re-run Experiment check_workup->re_run No Issues repurify_reagents->re_run optimize_conditions->re_run modify_workup->re_run success Improved Yield re_run->success

Caption: A logical troubleshooting workflow to diagnose and resolve issues of low yield in the synthesis.

References

Troubleshooting low yield in amide synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in amide synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction shows low or no yield. What are the common causes?

Low or no product yield in amide coupling reactions can stem from several factors, primarily related to the reactants' integrity, activation efficiency, and the reaction environment.[1][2]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine. Insufficient or degraded coupling reagents will lead to poor activation and consequently, low amide yield.[1]

  • Amine Deactivation: The amine's nucleophilicity can be compromised. This often occurs through protonation by the carboxylic acid, forming an unreactive ammonium (B1175870) salt.[1]

  • Poor Quality of Starting Materials: Degradation of the carboxylic acid or amine, or the presence of impurities, can inhibit the reaction.[2] For instance, lipoic acid is sensitive to light and heat and can degrade or polymerize.[2]

  • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, reverting it to the carboxylic acid and preventing amide formation. It is critical to use anhydrous solvents and reagents.[1][2]

  • Steric Hindrance: Bulky functional groups on either the carboxylic acid or the amine can physically impede the reaction, leading to slow or incomplete coupling.[1]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or the choice and amount of base can significantly impact the reaction's success.[1]

Q2: How do I choose the right coupling reagent for my specific reaction?

The selection of a coupling reagent is critical and depends on the substrate's properties, potential for side reactions, and desired reaction conditions.

  • For standard couplings: Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their efficiency and the easy removal of their urea (B33335) byproduct through aqueous workup.[3][4]

  • For preventing racemization: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues to carbodiimide (B86325) reactions is a common strategy to suppress racemization, especially in peptide synthesis.[4][5][6]

  • For difficult or sterically hindered couplings: Uronium/aminium salts like HATU are often more effective due to their high reactivity and ability to overcome steric hindrance.[3][7] Phosphonium salts like PyBOP are also a powerful option.[5]

  • For electron-deficient amines: Coupling can be sluggish. A protocol using EDC and DMAP with a catalytic amount of HOBt has been shown to be effective.[8][9] Another approach for sterically hindered and electron-deficient amines involves the in situ formation of acyl fluorides.[10][11][12][13]

Q3: I am observing significant side reactions. How can I minimize them?

Side reactions are a common cause of low yield and product impurity.

  • Racemization: This is a major concern when coupling chiral carboxylic acids, particularly amino acids. Using additives like HOBt or OxymaPure can suppress racemization.[1] Running the reaction at a lower temperature can also be beneficial.[1]

  • N-acylurea Formation: This byproduct can form when using carbodiimide coupling agents. The addition of HOBt can minimize this by trapping the O-acylisourea intermediate to form a more stable active ester.

  • Epimerization: Uronium salt-based reagents like HATU are known to be highly efficient in suppressing epimerization due to the presence of the HOAt moiety.[7]

Q4: My starting materials are consumed, but I have a low isolated yield. What could be the issue?

This often points to problems during the work-up and purification stages.

  • Product Loss During Extraction: The desired amide product might have some solubility in the aqueous layer, leading to loss during extraction. Using brine to wash the organic layer can help reduce the solubility of the organic product in the aqueous phase.

  • Formation of Emulsions: Emulsions can form during aqueous work-up, making phase separation difficult and leading to product loss.[14] Adding brine or filtering through a pad of celite can help break emulsions.

  • Product Instability: The product may be unstable under the purification conditions, such as on silica (B1680970) gel.[14] Alternative purification methods like crystallization or preparative HPLC should be considered.

  • Difficult-to-remove Byproducts: Byproducts from the coupling reagents (e.g., dicyclohexylurea (DCU) from DCC) can co-elute with the product during chromatography, leading to low purity and apparent low yield of the desired compound.

Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting low-yield amide synthesis reactions.

TroubleshootingWorkflow Troubleshooting Low Yield in Amide Synthesis Start Low Yield Observed Check_SM Verify Starting Material Quality and Purity Start->Check_SM Check_Reagents Check Coupling Reagent and Additive Activity Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Investigate Work-up and Purification Start->Check_Workup If starting material is consumed Optimize_Reagents Optimize Coupling Reagent and Stoichiometry Check_SM->Optimize_Reagents Impure/Degraded Check_Reagents->Optimize_Reagents Inactive Optimize_Conditions Optimize Solvent, Temperature, and Base Check_Conditions->Optimize_Conditions Suboptimal Success Improved Yield Optimize_Reagents->Success Optimize_Conditions->Success Improve_Workup Modify Extraction and Purification Protocol Check_Workup->Improve_Workup Issues identified Improve_Workup->Success

A flowchart for troubleshooting low amide synthesis yields.

Quantitative Data on Coupling Reagent Performance

The choice of coupling reagent can significantly impact the yield and purity of the final amide product. The following tables provide a comparison of common coupling reagents.

Table 1: General Comparison of Common Amide Coupling Reagents

Coupling Reagent ClassExample(s)Typical Reaction TimeTypical Yield (%)Key AdvantagesCommon Byproduct
CarbodiimidesEDC, DCC, DIC1 - 12 hours70 - 98%Cost-effective, widely used.[4]Water-soluble urea (EDC, DIC), insoluble urea (DCC).[4]
Uronium/Aminium SaltsHATU, HBTU, HCTU15 - 60 minutesHighHigh efficiency, fast reaction rates, low racemization.[3][5][7]Tetramethylurea.[3]
Phosphonium SaltsPyBOP, PyAOP1 - 3 hoursHighEffective for sterically hindered couplings.[5]Phosphoramide.

Note: Yields and reaction times are highly dependent on the specific substrates and reaction conditions.

Table 2: Performance of Coupling Reagents in a Model Peptide Synthesis

This table summarizes the performance of various coupling reagents in the synthesis of the acyl carrier protein (ACP) fragment (65-74), a standard for evaluating coupling efficiency.[5]

Coupling ReagentClassCrude Purity (%)Key Observations
HATUUronium/Aminium SaltHighConsistently high purity with fewer deletion products observed.[5]
HCTUUronium/Aminium SaltHighPerformance is very similar to HATU, producing peptides of high purity.[5]
HBTUUronium/Aminium SaltLower than HATU/HCTUGenerally effective but can lead to more impurities compared to HATU and HCTU.[5]
PyBOPPhosphonium SaltLower than HATU/HCTUCan result in additional impurities in the crude product.[5]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol describes a standard procedure for solution-phase amide bond formation using EDC and HOBt.[4]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • EDC·HCl (1.1-1.5 equiv)

  • HOBt (1.1-1.5 equiv)

  • Base (e.g., DIPEA or TEA, 2.0-3.0 equiv)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add the base (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine to remove the urea byproduct and excess reagents.[4][15]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Amide Coupling using HATU

This protocol outlines a standard procedure for rapid amide bond formation using HATU.[3][7][16]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.0-1.5 equiv)

  • Non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equiv)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and dissolve it in the anhydrous solvent.

  • Add HATU (1.1 equiv) and the non-nucleophilic base (e.g., DIPEA, 3.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Stir at room temperature for 15-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer with water, a mild acid, a mild base, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Logical Relationships

Mechanism of EDC/HOBt-Mediated Amide Bond Formation

The following diagram illustrates the mechanism of amide bond formation using a carbodiimide (EDC) with an additive (HOBt).

Amide_Coupling_Mechanism EDC/HOBt Amide Coupling Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Reactive, Unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct O_Acylisourea->Urea + H2O (Hydrolysis) HOBt HOBt HOBt->HOBt_Ester Amide Amide (R-CONH-R') HOBt_Ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Mechanism of EDC/HOBt mediated amide bond formation.

References

N-Phenylcyclohexanecarboxamide solubility in common laboratory solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides comprehensive information on the solubility of N-Phenylcyclohexanecarboxamide in common laboratory solvents. It is intended for researchers, scientists, and professionals in drug development who may encounter solubility-related challenges during their experiments. This resource includes a qualitative solubility profile, a detailed experimental protocol for solubility determination, troubleshooting guidance, and frequently asked questions.

Qualitative Solubility Profile

This compound Structure:

  • Nonpolar components: Cyclohexyl ring, Phenyl ring

  • Polar component: Amide group (-C(=O)NH-) capable of hydrogen bonding

This amphiphilic nature suggests that this compound will likely exhibit limited solubility in highly polar solvents like water and nonpolar solvents like hexane, while showing better solubility in semi-polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound and Structurally Similar Compounds.

Solvent Solvent Polarity Predicted Solubility of this compound Reported Solubility of Acetanilide Reported Solubility of N-Cyclohexylbenzamide
Water High Low / Insoluble Slightly soluble[1][2][3][4] Low solubility[5]
Methanol High Moderately Soluble Soluble[2] -
Ethanol High Soluble Very soluble[1][2] More soluble[5]
Dimethyl Sulfoxide (DMSO) High Soluble - -
Acetone Medium Soluble Very soluble[1][2] More soluble[5]
Dichloromethane (DCM) Medium Soluble - -
Ethyl Acetate Medium Moderately Soluble - -

| Hexane | Low | Low / Insoluble | - | - |

Note: The prediction for this compound is based on chemical principles and requires experimental verification.

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[6][7]

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, etc.)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the system has reached thermodynamic equilibrium.

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment. For finer suspensions, centrifugation can be used to separate the solid from the saturated solution.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible solubility results.

  • Possible Cause: The system may not have reached thermodynamic equilibrium.

    • Solution: Increase the equilibration time (e.g., to 48 or 72 hours) and ensure constant agitation and temperature control.

  • Possible Cause: Degradation of the compound during the experiment.

    • Solution: Assess the stability of this compound in the chosen solvent. If degradation is observed, consider using a shorter equilibration time or a different solvent.

  • Possible Cause: Inaccurate quantification due to analytical errors.

    • Solution: Ensure the analytical method is properly validated for linearity, accuracy, and precision. Prepare calibration standards fresh for each analysis.

Issue 2: Precipitation of the compound during sample handling.

  • Possible Cause: Temperature fluctuations between equilibration and sample processing.

    • Solution: Maintain a constant temperature throughout the experiment, including during centrifugation and filtration if possible.

  • Possible Cause: Evaporation of the solvent from the sample.

    • Solution: Keep vials tightly capped and minimize the time the sample is exposed to the atmosphere.

Issue 3: Low recovery after filtration.

  • Possible Cause: Adsorption of the compound onto the filter membrane.

    • Solution: Use a filter material that is compatible with both the solvent and the compound (e.g., PTFE for organic solvents). It may be necessary to test different filter types for minimal binding.

Frequently Asked Questions (FAQs)

Q1: Why is my compound "crashing out" of solution when I dilute my DMSO stock with an aqueous buffer?

A1: This is a common issue for water-insoluble compounds. DMSO is a strong organic solvent that can dissolve many nonpolar compounds.[8][9] However, when the DMSO solution is diluted with an aqueous buffer, the overall polarity of the solvent mixture increases significantly. This change in polarity can cause the compound's solubility to decrease drastically, leading to precipitation. To avoid this, you can try using a lower concentration of the DMSO stock solution or a higher percentage of organic co-solvent in the final aqueous mixture, if the experimental conditions permit.

Q2: How can I increase the solubility of this compound in aqueous solutions?

A2: For compounds with low aqueous solubility, several strategies can be employed, particularly in a formulation context:

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the solution can increase solubility. However, this compound does not have readily ionizable groups.

  • Co-solvents: The addition of a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol) can increase the solubility.

  • Surfactants: The use of surfactants to form micelles can encapsulate the compound and increase its apparent solubility.

  • Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.

Q3: Is it necessary to use the shake-flask method, or can I use a faster method?

A3: The shake-flask method determines thermodynamic (equilibrium) solubility and is considered the "gold standard" for its accuracy and reliability.[7] Faster methods, often referred to as kinetic solubility assays, are available and are useful for high-throughput screening in early drug discovery.[9][10] These methods typically involve dissolving the compound in DMSO and then diluting it into an aqueous buffer to induce precipitation, which is then measured. While faster, kinetic solubility values are often higher than thermodynamic solubility and can be less reproducible. The choice of method depends on the stage of research and the required accuracy of the data.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

G Figure 1. Experimental Workflow for Solubility Determination A Add excess this compound to vial B Add known volume of solvent A->B C Equilibrate on shaker (24-72h at constant temperature) B->C D Allow solid to sediment (or centrifuge) C->D E Withdraw supernatant and filter (0.22 µm syringe filter) D->E F Prepare accurate dilutions of the saturated solution E->F G Quantify concentration (e.g., HPLC-UV) F->G H Calculate solubility G->H

Caption: Workflow for the shake-flask solubility determination method.

References

Overcoming solubility issues of carboxamides in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges with the aqueous solubility of carboxamide-containing compounds.

Frequently Asked Questions (FAQs)

Q1: My carboxamide compound won't dissolve in my aqueous buffer. What are the first steps I should take?

A1: The low aqueous solubility of many novel chemical entities is a common challenge.[1] The initial approach should be systematic to avoid experimental artifacts. The first recommended step is to prepare a concentrated stock solution in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol.[1] This high-concentration stock can then be diluted into your aqueous buffer to achieve the final desired concentration.

When diluting the stock, add the organic stock solution to the vigorously vortexing or stirring aqueous buffer.[2] This rapid dispersion helps to minimize localized high concentrations that can cause the compound to precipitate, a phenomenon known as "crashing out" or "solvent shocking".[2][3] Always prepare a "vehicle control" for your experiments containing the same final concentration of the organic solvent to account for any effects the solvent may have on the assay.[1] For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cytotoxicity.[1][3]

If precipitation still occurs, a more systematic approach is needed, as outlined in the workflow below.

G cluster_0 Solubility Troubleshooting Workflow start Start: Compound insoluble in aqueous buffer prep_stock Prepare 10-50 mM stock in 100% DMSO start->prep_stock dilute Add stock to vigorously stirring aqueous buffer (Final DMSO <0.5%) prep_stock->dilute observe Precipitation Observed? dilute->observe success Success! Proceed with experiment (use vehicle control) observe->success No troubleshoot Further Troubleshooting Required observe->troubleshoot Yes options Explore Advanced Options: 1. pH Modification 2. Co-solvents 3. Excipients (e.g., Cyclodextrins) troubleshoot->options

A logical workflow for initial solubility troubleshooting.

Q2: My compound precipitates when I dilute the DMSO stock. How can co-solvents help?

A2: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[4] This reduction in polarity can increase the solubility of hydrophobic or nonpolar compounds like many carboxamides.[4][5] Common co-solvents include polyethylene (B3416737) glycols (PEGs), propylene (B89431) glycol (PG), and ethanol.[6][7] They are frequently used in combination with other solubilization strategies to prevent precipitation upon dilution.[4]

The selection and concentration of a co-solvent must be compatible with your experimental system, as high concentrations can be toxic to cells or interfere with assay components.

Co-solventTypical UseCommon Concentration Range (in final solution)Notes
DMSO (Dimethyl Sulfoxide)In vitro assays, stock solutions< 0.5%Can have biological effects at higher concentrations.[1]
Ethanol In vitro and in vivo formulations1 - 10%Volatility can be a concern; widely used in parenteral formulations.[7]
PEG 400 (Polyethylene Glycol 400)In vitro and in vivo formulations1 - 20%Low toxicity, commonly used to solubilize poorly soluble drugs.[6]
Propylene Glycol (PG) In vitro and in vivo formulations1 - 40%A common vehicle for oral and parenteral drugs.[5][7]
Glycerol Protein stabilization, formulations5 - 20%Can help stabilize proteins and prevent aggregation.[8]
Experimental Protocol: Using a Co-solvent to Prepare a Working Solution

This protocol describes how to test if a co-solvent can maintain the solubility of your carboxamide compound upon dilution into an aqueous buffer.

Materials:

  • Carboxamide compound

  • 100% DMSO

  • Co-solvent (e.g., PEG 400)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a High-Concentration Stock: Dissolve the carboxamide in 100% DMSO to create a concentrated stock solution (e.g., 20 mM).[9] Ensure it is fully dissolved, using gentle warming (37°C) or brief sonication if necessary.[1]

  • Prepare Co-solvent/Buffer Mixtures: In separate tubes, prepare your aqueous buffer containing different final concentrations of the co-solvent (e.g., 1%, 5%, 10%, and 20% PEG 400). Also, prepare a control buffer with no co-solvent.

  • Dilute Stock into Co-solvent Mixtures: Add a small aliquot of the DMSO stock solution to each co-solvent/buffer mixture to achieve your desired final compound concentration. For example, add 1 µL of 20 mM stock to 999 µL of buffer for a final concentration of 20 µM.

  • Mix and Observe: Immediately after adding the stock, vortex each tube vigorously.[1]

  • Incubate and Inspect: Incubate the solutions at room temperature or your experimental temperature for 1-2 hours.[1] Visually inspect for any signs of precipitation. For a more quantitative assessment, you can centrifuge the samples at high speed (e.g., >14,000 x g) for 15 minutes and measure the compound concentration in the supernatant via HPLC-UV.[1]

Q3: Can adjusting the pH of my buffer improve the solubility of my carboxamide?

A3: Yes, for ionizable compounds, pH adjustment is a powerful and simple strategy to enhance aqueous solubility.[1][10] While the carboxamide group itself is generally considered neutral, many complex drug molecules contain other functional groups, such as amines or carboxylic acids, that can be protonated or deprotonated.[11] By adjusting the buffer pH to be approximately 2 units away from the compound's pKa, you can significantly increase the proportion of the more soluble, ionized form.[1] For a compound with a basic functional group (like an amine), lowering the pH will lead to protonation and increased solubility.[1][12] Conversely, for a compound with an acidic group, increasing the pH will increase solubility.[13]

G cluster_0 pH Effect on a Weak Base (R-NH2) low_ph Low pH (pH < pKa) Buffer is acidic protonated Protonated Form [R-NH3+] (Charged) low_ph->protonated Favors high_sol Higher Aqueous Solubility protonated->high_sol Leads to high_ph High pH (pH > pKa) Buffer is neutral/basic neutral Neutral Form [R-NH2] (Uncharged) high_ph->neutral Favors low_sol Lower Aqueous Solubility neutral->low_sol Leads to G cluster_0 Kinetic Solubility Assay Workflow prep_stock 1. Prepare 20 mM Stock in DMSO add_buffer 2. Add 10 µL stock to 490 µL buffer in tubes (in duplicate) prep_stock->add_buffer incubate 3. Incubate with shaking (e.g., 2h at 25°C) add_buffer->incubate filter 4. Filter through 0.22 µm filter plate incubate->filter analyze 5. Analyze filtrate via HPLC-UV or LC-MS filter->analyze calculate 6. Calculate solubility against a standard curve analyze->calculate

References

Preventing Beckmann rearrangement during oxime synthesis to amides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of oxime synthesis and prevent the unwanted Beckmann rearrangement during the conversion of ketones to amides.

Troubleshooting Guide: Preventing Beckmann Rearrangement

This guide addresses specific issues you may encounter during your experiments, focusing on the prevention of the Beckmann rearrangement to ensure the desired oxime or amide product is obtained.

Issue Potential Cause(s) Recommended Solutions
Low or No Yield of Desired Oxime; Amide Detected as a Major Byproduct The reaction conditions are too harsh, promoting the acid-catalyzed Beckmann rearrangement. This is common when using strong acids (e.g., H₂SO₄, PPA) and high temperatures.[1][2][3]1. Switch to a Milder Catalyst System: Employ catalysts that operate under neutral or milder acidic conditions. Systems like cyanuric chloride/ZnCl₂ or other organocatalysts are effective at suppressing the rearrangement.[1][2][4] 2. Lower the Reaction Temperature: Perform the reaction at a lower temperature to disfavor the rearrangement pathway.[5] 3. Activate the Oxime Hydroxyl Group: Convert the oxime to a better leaving group, such as a tosylate or mesylate. This allows the rearrangement to proceed under much milder, often neutral, conditions, which can be controlled separately from the oxime formation.[1]
Formation of a Mixture of Amide Regioisomers E/Z isomerization of the starting oxime is occurring under the reaction conditions. The Beckmann rearrangement is stereospecific, meaning the group anti to the hydroxyl group migrates.[1][5] If the oxime isomers interconvert, a mixture of amide products will result.[1]1. Control the Starting Material: Ensure you are starting with a stereochemically pure oxime by purifying the isomers via chromatography or crystallization before the rearrangement step.[1] 2. Use a Non-Isomerizing Catalyst System: Strong acids can catalyze E/Z isomerization.[1] Switch to milder reagents like cyanuric chloride or activate the oxime as a sulfonate ester to perform the rearrangement under neutral conditions.[1][5]
Significant Formation of Nitrile Byproduct (Beckmann Fragmentation) This competing reaction is common for substrates that can form a stable carbocation alpha to the oxime, particularly with electron-rich starting materials.[5] Harsh acidic conditions and quaternary carbon centers promote fragmentation.[5]1. Use a Less Aggressive Catalyst: Avoid strong Brønsted acids. Milder, Lewis acid-based systems or organocatalysts are less likely to promote fragmentation.[5] 2. Lower the Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate to disfavor the fragmentation pathway.[5]
Reaction Not Going to Completion; Starting Ketone Remains This can be due to several factors including reagent quality, pH, or steric hindrance.1. Verify Reagent Quality: Use a fresh batch of hydroxylamine (B1172632) hydrochloride as it can degrade over time.[6] 2. Optimize Reaction pH: The rate of oximation is pH-dependent. The addition of a base like sodium acetate (B1210297) or pyridine (B92270) is often necessary to neutralize the HCl from hydroxylamine hydrochloride and generate the free hydroxylamine nucleophile.[6] 3. Increase Reaction Time and/or Temperature Moderately: For sterically hindered ketones, longer reaction times or a modest increase in temperature may be required. Monitor the reaction closely to avoid the onset of the Beckmann rearrangement.[6]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the mechanism of oxime synthesis and the Beckmann rearrangement?

A1: Oxime synthesis is a condensation reaction between a ketone or aldehyde and hydroxylamine, typically under weakly acidic or basic conditions, to form a C=N-OH group.[6] The Beckmann rearrangement is a subsequent intramolecular reaction of the oxime, usually under strong acid catalysis, where the group anti-periplanar to the hydroxyl group migrates to the nitrogen, forming an amide.[1][3]

Q2: How can I control the E/Z stereochemistry of the oxime during its synthesis?

A2: Controlling the E/Z isomer ratio is crucial as the Beckmann rearrangement is stereospecific.[1][5] The ratio of isomers can be influenced by the reaction conditions. Classical methods often yield a mixture.[7] To obtain a specific isomer, you may need to separate the mixture using chromatography or crystallization.[1][7] In some cases, specific catalytic systems or reaction conditions can favor the formation of one isomer over the other.[7]

Q3: Are there any "one-pot" methods to synthesize amides from ketones that avoid isolating the oxime intermediate but still prevent unwanted side reactions?

A3: Yes, one-pot procedures exist where the oxime is formed and rearranges in the same reaction vessel. For example, using hydroxylamine-O-sulfonic acid (HOSA) with a Lewis acid like Zn(II) in water can directly convert a ketone to the corresponding amide.[5] Another approach involves transoximation followed by the Beckmann rearrangement under mild Brønsted acid catalysis. However, controlling stereoselectivity in a one-pot reaction can be more challenging.[5][8]

Q4: My starting material is an electron-rich aromatic ketone. What specific precautions should I take to avoid the Beckmann rearrangement?

A4: Electron-rich aromatic ketones can be more susceptible to side reactions like Beckmann fragmentation. It is crucial to use mild conditions for oximation. If the subsequent amide is desired, a very mild rearrangement catalyst is necessary. Systems like cyanuric chloride with a co-catalyst have been shown to be effective.[2][4] Alternatively, converting the oxime to a sulfonate ester and inducing rearrangement under neutral thermal conditions can provide better control.[1]

Comparative Data on Catalytic Systems

The choice of catalyst is critical in determining the outcome of the reaction. The following table summarizes the performance of various catalytic systems for the Beckmann rearrangement, highlighting conditions that favor the desired amide product over rearrangement byproducts.

Catalyst System Solvent Temperature (°C) Time (h) Conversion (%) Yield of Amide (%) Key Observations Reference(s)
Polyphosphoric Acid (PPA) -1200.510068.69Traditional strong acid catalyst; high conversion but can lead to byproducts.[9]
Sulfuric Acid (H₂SO₄) Acetic Acid110-1201High~85Another classical strong acid system; effective but harsh conditions.[9]
Cyanuric Chloride (0.5 mol%) / ZnCl₂ (1 mol%) AcetonitrileReflux2HighQuantitativeMild and highly efficient organocatalytic system for various ketoximes.[2][4]
Cyanuric Chloride (2 mol%) / MnCl₂·4H₂O (2 mol%) AcetonitrileReflux2High96An alternative mild and effective cyanuric chloride-based system.[10][11]
Mukaiyama Reagent / Et₃N AcetonitrileRoom TempVariesHigh89 (for acetophenone (B1666503) oxime)Mild conditions, suitable for a range of aromatic and cycloaliphatic substrates.[12]
Trifluoroacetic Acid (TFA) -802HighQuantitativeEffective, and both the catalyst and solvent can be recycled.[12]

Detailed Experimental Protocols

Protocol 1: General Procedure for Oxime Synthesis under Mild Conditions

This protocol describes a standard method for the synthesis of an oxime from a ketone, using conditions that minimize the risk of a subsequent Beckmann rearrangement.

Materials:

  • Ketone (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)

  • Pyridine (2.8 eq)

  • Ethanol (B145695)

  • Water

Procedure:

  • In a round-bottom flask, dissolve the ketone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in a mixture of ethanol and pyridine.[13]

  • Heat the mixture with stirring (e.g., at 60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[13]

  • Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.[6][13]

  • Pour the reaction mixture into cold water.[6]

  • If a precipitate forms, collect the oxime by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).[6][14]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude oxime.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Beckmann Rearrangement Using a Mild Cyanuric Chloride/ZnCl₂ Catalyst System

This protocol outlines a method for the Beckmann rearrangement of a ketoxime to an amide using a mild organocatalytic system to prevent unwanted side reactions.

Materials:

  • Ketoxime (1.0 eq)

  • Cyanuric Chloride (0.005 eq)

  • Zinc Chloride (ZnCl₂) (0.01 eq)

  • Acetonitrile

Procedure:

  • To a solution of the ketoxime (1.0 eq) in acetonitrile, add cyanuric chloride (0.5 mol%) and zinc chloride (1 mol%).[2][4]

  • Heat the reaction mixture to reflux.[2][10]

  • Monitor the reaction by TLC until the starting oxime is completely consumed (typically 1-2 hours).[2]

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude amide can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Visualizing Reaction Pathways and Workflows

Beckmann_Prevention_Workflow Workflow for Preventing Beckmann Rearrangement cluster_synthesis Oxime Synthesis cluster_analysis Analysis & Decision cluster_outcomes Potential Outcomes cluster_troubleshooting Troubleshooting start Start with Ketone oxime_synthesis Oxime Synthesis (Mild Conditions: Pyridine/EtOH, rt to 60°C) start->oxime_synthesis product_analysis Analyze Product Mixture (TLC, NMR) oxime_synthesis->product_analysis desired_oxime Desired Oxime Isolated product_analysis->desired_oxime No Rearrangement beckmann_product Beckmann Rearrangement (Amide Formation) product_analysis->beckmann_product Rearrangement Occurs fragmentation_product Beckmann Fragmentation (Nitrile Formation) product_analysis->fragmentation_product Fragmentation Occurs troubleshoot Troubleshoot: - Lower Temperature - Use Milder Base - Check Reagent Purity beckmann_product->troubleshoot fragmentation_product->troubleshoot troubleshoot->oxime_synthesis Re-optimize Synthesis

Caption: Troubleshooting workflow for oxime synthesis.

Reaction_Pathways Competing Reaction Pathways in Oxime Chemistry cluster_oximation Oxime Formation ketone Ketone (R-CO-R') oxime Oxime (R-C(=NOH)-R') ketone->oxime NH2OH, Mild Base amide Amide (Desired Product) (R-CO-NH-R') oxime->amide Beckmann Rearrangement (Mild Catalyst, e.g., Cyanuric Chloride) nitrile Nitrile + Carbocation (Side Product) oxime->nitrile Beckmann Fragmentation (Strong Acid, Stable Carbocation)

Caption: Competing pathways from the oxime intermediate.

References

Technical Support Center: Optimizing Amide Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for amide bond formation. This resource is tailored for researchers, scientists, and drug development professionals to navigate and optimize amide coupling reactions. Here you will find troubleshooting guidance and frequently asked questions to address common experimental challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during amide synthesis in a direct question-and-answer format.

Q1: My reaction shows low or no yield. What are the common causes and how can I fix it?

A low or nonexistent yield in an amide coupling reaction can stem from several factors, primarily related to the reactants' stability, the activation of the carboxylic acid, or the reaction conditions.[1]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated by a coupling reagent to react with the amine.[1][2] If the coupling reagent is old, hydrated, or used in insufficient amounts, activation will be incomplete.

    • Solution: Use a fresh, anhydrous coupling reagent in the correct stoichiometric amount (typically 1.0-1.5 equivalents).[1]

  • Amine Deactivation: Amines are nucleophiles, but they are also bases. An acid-base reaction between the amine and the carboxylic acid can form an ammonium (B1175870) salt, rendering the amine non-nucleophilic.[3][4]

    • Solution: Add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to neutralize any acid generated and prevent protonation of the amine nucleophile.[1] DIPEA is often preferred due to its steric bulk, which minimizes side reactions.[1]

  • Hydrolysis: The activated carboxylic acid intermediate is sensitive to water. Any moisture in the reaction can cause hydrolysis, reverting it to the carboxylic acid and preventing amide formation.[1]

    • Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.[1]

  • Steric Hindrance: Bulky chemical groups on either the carboxylic acid or the amine can physically block the reaction site, leading to slow or incomplete coupling.[1][5]

    • Solution: For sterically demanding substrates, consider converting the carboxylic acid to a more reactive acyl fluoride (B91410) in situ using reagents like TFFH or BTFFH.[1][5] Alternatively, increasing the reaction temperature or switching to a more potent coupling reagent may be necessary.[5][6]

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// Edges start -> check_activation; check_activation -> check_amine [label="Yes"]; check_activation -> sol_activation [label="No"]; sol_activation -> success;

check_amine -> check_conditions [label="Yes"]; check_amine -> sol_amine [label="No"]; sol_amine -> success;

check_conditions -> check_sterics [label="Yes"]; check_conditions -> sol_conditions [label="No"]; sol_conditions -> success;

check_sterics -> success [label="No"]; check_sterics -> sol_sterics [label="Yes"]; sol_sterics -> success; }

Caption: Troubleshooting decision tree for low-yield amide formation.

Q2: I am observing significant side reactions. How can I minimize them?

Side reactions are a common cause of low yield and purification difficulties. The type of side reaction often depends on the substrates and reagents used.

  • Racemization/Epimerization: This is a major concern when using chiral carboxylic acids (especially amino acids), as the stereocenter can be inverted during activation. Uronium/aminium-based reagents can sometimes increase this risk.[1]

    • Solution: Use coupling additives known to suppress racemization, such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure.[1] Running the reaction at a lower temperature can also help preserve stereochemical integrity.

  • Guanidinium (B1211019) By-product Formation: Uronium/aminium-based coupling reagents (e.g., HATU, HBTU) can react with the amine starting material to form an undesired guanidinium by-product.

    • Solution: The order of addition is critical. Pre-activate the carboxylic acid by stirring it with the coupling reagent and base for 15-30 minutes before adding the amine.[1][7] This ensures the activated ester forms first, minimizing the opportunity for the coupling reagent to react with the amine.

  • N-Acylurea Formation: When using carbodiimide (B86325) reagents like DCC or EDC, the O-acylisourea intermediate can rearrange into a stable N-acylurea by-product that does not react with the amine.

    • Solution: Add HOBt or HOAt as an additive. These additives react with the O-acylisourea to form an active ester, which is less prone to rearrangement and more reactive towards the amine.

Q3: My work-up and purification are difficult. How can I improve the isolation of my product?

A clean work-up simplifies purification and improves final yield. The strategy depends on the solvent and the by-products.

  • Removing Excess Reagents and By-products: Water-soluble reagents like EDC and its urea (B33335) by-product, as well as bases like DIPEA, can often be removed with aqueous washes.

    • Solution: A typical aqueous work-up involves sequential washes with a weak acid (e.g., 1M citric acid or dilute HCl) to remove the base, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and additives like HOBt, and finally a brine wash to reduce the water content in the organic layer.[8]

  • Removing DMF or DMSO: High-boiling polar aprotic solvents like DMF can be difficult to remove under reduced pressure.

    • Solution: Most of the DMF can be removed by washing the organic layer (e.g., ethyl acetate) multiple times with water or a 5% LiCl aqueous solution.[9]

  • Purification: If impurities persist after the work-up, column chromatography is the standard purification method.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right coupling reagent for my reaction?

The choice of coupling reagent is critical and depends on factors like the reactivity of your substrates, cost, and the need to preserve stereochemistry.[12][13]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These are highly effective and fast-acting, making them a popular first choice, especially in peptide synthesis.[13][] HATU is often considered the gold standard for its high efficiency and ability to suppress racemization.[13]

  • Phosphonium Salts (e.g., PyBOP, BOP): Similar to uronium salts, these are very effective but can be more expensive. A key advantage is that they do not react with the free amino group of the amine component.[2]

  • Carbodiimides (e.g., DCC, EDC): These are cost-effective and widely used.[] EDC is particularly useful because its urea by-product is water-soluble, simplifying purification.[15] However, they are generally less reactive than uronium/phosphonium salts and often require an additive (like HOBt) to improve efficiency and prevent side reactions.

  • Other Reagents (e.g., CDI, T3P): N,N'-Carbonyldiimidazole (CDI) is a mild reagent, while T3P (Propylphosphonic Anhydride) is known for its high reactivity and clean reaction profiles, with water-soluble by-products.

Q2: What is the role of the base and which one should I use?

A non-nucleophilic organic base is essential in most amide coupling protocols.[1] Its primary roles are to:

  • Neutralize acidic by-products generated during the reaction.[1]

  • Deprotonate the amine to maintain its nucleophilicity.

  • Facilitate the activation of the carboxylic acid.

The most common bases are DIPEA (diisopropylethylamine) and TEA (triethylamine).[1] DIPEA is often the preferred choice because its steric bulk makes it less nucleophilic, minimizing potential side reactions.[1] Typically, 2-3 equivalents of base are used.

Q3: Which solvents are recommended for amide bond formation?

Anhydrous polar aprotic solvents are generally the best choice as they can dissolve a wide range of substrates without interfering with the reaction.[1]

SolventTypeBoiling Point (°C)Notes
Dimethylformamide (DMF) Polar Aprotic153Excellent solvating power for many substrates. High boiling point can make it difficult to remove.
Dichloromethane (DCM) Polar Aprotic40Good general-purpose solvent, easy to remove. Less effective for poorly soluble substrates.
Acetonitrile (MeCN) Polar Aprotic82Good alternative to DMF and DCM.
Tetrahydrofuran (THF) Polar Aprotic66Often a good choice, especially for reactions at room temperature or slightly elevated temperatures.[16]

Important: The use of anhydrous solvents is critical to prevent the hydrolysis of the activated carboxylic acid intermediate.[1]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU [1]

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent (e.g., DMF or DCM).

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. This forms the active ester intermediate.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Proceed with the aqueous work-up to remove by-products and unreacted starting materials.

// Edges {Acid, Reagents} -> Activation; Amine -> Coupling; Activation -> Coupling; Coupling -> Workup; Workup -> Purify; Purify -> Product; }

Caption: General experimental workflow for amide bond formation.

Protocol 2: Coupling of Sterically Hindered Substrates via Acyl Fluoride [1]

  • Dissolve the sterically hindered carboxylic acid (1.0 equivalent) in an anhydrous solvent like DCM.

  • Add a fluorinating agent (e.g., TFFH or BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • In a separate flask, prepare a solution of the amine.

  • Add the solution containing the acyl fluoride to the amine.

  • Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings, and heating may be required.[5]

Comparative Data

Table 1: Comparison of Common Coupling Reagent Classes

Reagent ClassExamplesRelative EfficiencyKey Considerations
Uronium/Aminium HATU, HCTU, HBTUVery HighFast and effective; HATU/HCTU offer low racemization risk. Potential for guanidinium side reaction if amine is not added last.[13]
Phosphonium PyBOP, BOPVery HighHighly effective, but by-products can be difficult to remove. Does not react with the amine nucleophile.[2]
Carbodiimide EDC, DCCModerate to HighCost-effective. Requires additives (e.g., HOBt, Oxyma) to increase rate and suppress side reactions (racemization, N-acylurea formation).[2]
Anhydride-Forming T3PHighForms water-soluble by-products, simplifying work-up. Very effective for a broad range of substrates.

// Nodes Acid [label="R-COOH"]; Carbodiimide [label="Carbodiimide\n(e.g., EDC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; O_Acylisourea [label="O-Acylisourea\n(Reactive Intermediate)"]; Additive [label="Additive\n(e.g., HOBt)", fillcolor="#FBBC05", fontcolor="#202124"]; ActiveEster [label="Active Ester\n(e.g., OBt-Ester)"]; Amine [label="R'-NH2"]; Tetrahedral [label="Tetrahedral\nIntermediate"]; Amide [label="Amide Product\n(R-CONHR')", fillcolor="#34A853", fontcolor="#FFFFFF"]; Urea [label="Urea By-product", shape=ellipse]; N_Acylurea [label="N-Acylurea\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Acid -> O_Acylisourea [label="+"]; Carbodiimide -> O_Acylisourea; O_Acylisourea -> ActiveEster [label="+", dir=forward, style=dashed]; Additive -> ActiveEster [style=dashed, arrowhead=tee]; ActiveEster -> Tetrahedral [label="+"]; Amine -> Tetrahedral; Tetrahedral -> Amide; O_Acylisourea -> N_Acylurea [label="Rearrangement", color="#EA4335"]; O_Acylisourea -> Amide [label="Direct (slower,\nmore side reactions)"]; Amine -> Amide [style=invis]; Carbodiimide -> Urea [style=invis]; O_Acylisourea -> Urea [style=invis]; ActiveEster -> Urea [style=invis]; }

Caption: Mechanism of carbodiimide coupling with an additive.

References

Technical Support Center: Column Chromatography Purification of Crude N-Phenylcyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude N-Phenylcyclohexanecarboxamide via column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of this compound?

A1: The most common stationary phase for the column chromatography of this compound is silica (B1680970) gel (SiO2) with a mesh size of 230-400. Silica gel is a polar adsorbent, which allows for the effective separation of the relatively non-polar this compound from more polar impurities.

Q2: Which mobile phase is recommended for the column chromatography of this compound?

A2: A mixture of a non-polar solvent like hexane (B92381) and a moderately polar solvent like ethyl acetate (B1210297) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis to achieve an Rf value of 0.2-0.4 for this compound.[1] A common starting point is a 9:1 or 4:1 hexane to ethyl acetate ratio.

Q3: How can I determine the correct solvent system before running the column?

A3: Thin-Layer Chromatography (TLC) is an essential preliminary step. By testing different ratios of hexane and ethyl acetate, you can identify the solvent system that provides the best separation between this compound and any impurities. The ideal system will show a clear separation of spots on the TLC plate, with the product spot having an Rf value between 0.2 and 0.4.[1]

Q4: What are some common impurities in a crude this compound sample?

A4: Common impurities can include unreacted starting materials such as cyclohexanecarboxylic acid and aniline, as well as byproducts from the reaction. If the synthesis involves a Beckmann rearrangement, N-cyclohexylbenzamide could be a potential impurity.[2]

Q5: Can I use an alternative to column chromatography for purification?

A5: Yes, depending on the nature of the impurities, recrystallization can be a viable alternative. This method is often simpler and can be very effective if the crude product is solid and the impurities have different solubilities.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Product does not move from the origin (low Rf) The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate to hexane.
Product runs with the solvent front (high Rf) The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of hexane to ethyl acetate.
Poor separation of product and impurities (streaking or overlapping bands) 1. The column is overloaded with the crude sample.2. The sample was not loaded in a concentrated band.3. The chosen solvent system has poor selectivity.4. The silica gel is too acidic, causing decomposition.1. Use a larger column or reduce the amount of crude material.2. Dissolve the sample in a minimal amount of solvent before loading.3. Experiment with different solvent systems using TLC, potentially incorporating a third solvent like dichloromethane.4. Add a small amount of triethylamine (B128534) (0.1-1%) to the mobile phase to neutralize the silica.
Cracked or channeled column bed 1. The silica gel was not packed uniformly.2. The column ran dry at some point.1. Repack the column carefully, ensuring a homogenous slurry and gentle settling.2. Always keep the solvent level above the top of the silica gel.
Low yield of purified product 1. The product is partially co-eluting with impurities.2. The product is degrading on the column.3. Incomplete elution from the column.1. Optimize the solvent system for better separation.2. Consider deactivating the silica gel with triethylamine if the compound is acid-sensitive.3. After collecting the main fractions, flush the column with a more polar solvent to ensure all the product has been eluted.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific crude mixture.

1. Preparation of the Slurry:

  • In a beaker, create a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate). A common ratio is approximately 50-100g of silica for every 1g of crude material.

2. Packing the Column:

  • Secure a glass chromatography column vertically.

  • Place a small plug of cotton or glass wool at the bottom.

  • Pour the silica slurry into the column, gently tapping the sides to ensure even packing and dislodge air bubbles.

  • Open the stopcock to drain excess solvent, ensuring the solvent level does not fall below the top of the silica bed.

  • Add a thin layer of sand on top of the silica to prevent disturbance.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

  • Carefully apply the dissolved sample to the top of the silica bed using a pipette.

  • Allow the sample to absorb completely into the silica gel.

4. Elution and Fraction Collection:

  • Begin eluting with the initial low-polarity mobile phase.

  • Collect the eluent in fractions (e.g., 10-20 mL) in labeled test tubes.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product and any more polar impurities.

5. Monitoring the Separation:

  • Analyze the collected fractions using TLC to identify which ones contain the pure product.

  • Spot each fraction on a TLC plate alongside a sample of the crude mixture.

6. Isolation of the Pure Product:

  • Combine the fractions containing the pure this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified solid product.

Data Presentation

Table 1: TLC Analysis for Solvent System Optimization

Hexane:Ethyl Acetate Ratio (v/v)Rf of this compoundObservations
9:10.25Good separation from baseline impurities.
4:10.45Good separation, faster elution.
2:10.68Moves close to the solvent front, potential for co-elution with less polar impurities.
1:10.85Runs with the solvent front, poor separation.

Table 2: Typical Purification Results

ParameterValue
Crude Sample Weight1.0 g
Silica Gel Weight50 g
Mobile PhaseGradient: 9:1 to 4:1 Hexane:Ethyl Acetate
Purified Product Weight0.85 g
Yield85%
Purity (by NMR)>98%

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate final_product final_product evaporate->final_product Purified this compound

Caption: Experimental workflow for column chromatography purification.

troubleshooting_logic cluster_rf Rf Value Issues cluster_separation Separation Issues cluster_yield Yield Issues start Problem Encountered low_rf Low Rf (Product at baseline) start->low_rf high_rf High Rf (Product at solvent front) start->high_rf poor_sep Poor Separation start->poor_sep streaking Streaking Bands start->streaking low_yield Low Product Yield start->low_yield solution_polar Increase Mobile Phase Polarity low_rf->solution_polar solution_nonpolar Decrease Mobile Phase Polarity high_rf->solution_nonpolar solution_optimize Optimize Solvent System / Check Loading poor_sep->solution_optimize streaking->solution_optimize solution_yield Check for Co-elution / Degradation low_yield->solution_yield

Caption: Troubleshooting logic for common chromatography issues.

References

Technical Support Center: Strategies for Identifying and Removing Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in effectively identifying and removing unreacted starting materials from your reaction mixtures, ensuring the purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the presence of unreacted starting materials in my crude product?

A1: A preliminary assessment of your crude product's purity is crucial. Thin-Layer Chromatography (TLC) is a rapid and effective initial method. By spotting your crude reaction mixture alongside the pure starting materials on a TLC plate, you can visualize the presence of any residual starting materials. Further analysis by Nuclear Magnetic Resonance (NMR) spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more definitive identification and quantification of impurities.

Q2: What are the most common techniques for removing unreacted starting materials?

A2: The choice of purification technique depends on the physical and chemical properties of your product and the unreacted starting materials. The most common methods include:

  • Liquid-Liquid Extraction: Separates compounds based on their differential solubilities in two immiscible liquid phases.

  • Column Chromatography: A versatile technique that separates compounds based on their differential adsorption onto a solid stationary phase.

  • Recrystallization: Purifies solid compounds by leveraging differences in solubility at varying temperatures.

  • Distillation: Separates liquids with different boiling points.

  • Scavenger Resins: Solid-supported reagents that selectively react with and remove excess reagents or byproducts.[1][2]

Q3: How do I choose the most appropriate purification method for my specific reaction?

A3: The selection of a suitable purification technique is a critical step. A logical approach involves considering the physical state of your product and the nature of the impurities. The decision tree below provides a general guideline for selecting an appropriate method.

Purification Method Selection start Crude Reaction Mixture product_state Determine Physical State of Product start->product_state solubility_immiscible_check Differential Solubility in Immiscible Solvents? start->solubility_immiscible_check reactive_impurity_check Impurity has a Reactive Functional Group? start->reactive_impurity_check solid Solid product_state->solid Solid liquid Liquid product_state->liquid Liquid solubility_check Significant Difference in Solubility in a Solvent? solid->solubility_check boiling_point_check Significant Difference in Boiling Points? liquid->boiling_point_check recrystallization Recrystallization chromatography_solid Column Chromatography distillation Distillation chromatography_liquid Column Chromatography extraction Liquid-Liquid Extraction scavenger_resin Scavenger Resin solubility_check->recrystallization Yes polarity_check_solid Different Polarity from Impurities? solubility_check->polarity_check_solid No polarity_check_solid->chromatography_solid Yes boiling_point_check->distillation Yes polarity_check_liquid Different Polarity from Impurities? boiling_point_check->polarity_check_liquid No polarity_check_liquid->chromatography_liquid Yes solubility_immiscible_check->extraction Yes reactive_impurity_check->scavenger_resin Yes

A decision tree to guide the selection of a purification technique.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification process in a question-and-answer format.

Column Chromatography

Q: My product and the unreacted starting material have very similar Rf values on TLC. How can I improve their separation by column chromatography?

A:

  • Optimize the Solvent System: Experiment with different solvent systems. A less polar mobile phase will generally increase the retention time of both compounds, potentially leading to better separation. Using a gradient elution, where the polarity of the mobile phase is gradually increased, can also be very effective.

  • Change the Stationary Phase: If you are using silica (B1680970) gel, consider switching to alumina, or vice versa. Different stationary phases can exhibit different selectivities.

  • Increase the Column Length: A longer column provides more surface area for interaction, which can improve the separation of closely eluting compounds.

Recrystallization

Q: I am losing a significant amount of my product during recrystallization. How can I improve the yield?

A:

  • Use the Minimum Amount of Hot Solvent: Ensure you are using the minimum volume of hot solvent required to fully dissolve your crude product. Using an excess of solvent will result in a lower recovery of the purified crystals upon cooling.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and minimizes the amount of product that remains in the mother liquor.

  • "Seeding": If crystallization does not occur, adding a small "seed" crystal of the pure compound can initiate the crystallization process.

Liquid-Liquid Extraction

Q: An emulsion has formed during my extraction, and the layers are not separating. What should I do?

A:

  • Patience: Allow the separatory funnel to stand undisturbed for some time; the layers may separate on their own.

  • Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.

  • Filtration: In persistent cases, filtering the entire mixture through a pad of Celite® may be necessary.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the key performance indicators for common purification techniques. The values presented are typical and can vary significantly depending on the specific compounds being separated.

TechniqueTypical Purity AchievedTypical Yield LossRelative Time ConsumptionRelative CostKey AdvantagesKey Disadvantages
Liquid-Liquid Extraction Low to ModerateLow to ModerateLowLowFast, inexpensive, good for initial cleanup.Limited separation power for similar compounds.
Column Chromatography High to Very HighModerate to HighModerate to HighModerate to HighHighly versatile, excellent separation power.Can be time-consuming and requires large solvent volumes.
Recrystallization High to Very HighModerateModerate to HighLow to ModerateCan yield very pure crystalline solids, scalable.Only applicable to solids, potential for significant yield loss.
Distillation HighLow to ModerateModerateModerateEffective for separating liquids with different boiling points.Not suitable for thermally unstable compounds.
Scavenger Resins Very HighLowLow to ModerateHighHighly selective, simple filtration-based removal.[1][2]High initial cost of resins, not universally applicable.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

This protocol outlines the steps for purifying a reaction mixture using flash column chromatography.

Flash Column Chromatography Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation tlc 1. Develop TLC Method solvent 2. Prepare Solvent System tlc->solvent column 3. Pack the Column solvent->column load 4. Load the Sample column->load elute 5. Elute the Column load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evaporate 9. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

A typical workflow for flash column chromatography.

Methodology:

  • Develop a TLC Method: Identify a solvent system that provides good separation of your target compound from the unreacted starting material (a difference in Rf values of at least 0.2 is ideal).

  • Prepare the Solvent System: Prepare a sufficient volume of the optimized mobile phase.

  • Pack the Column: Secure a glass column vertically. In a fume hood, prepare a slurry of silica gel in the mobile phase and pour it into the column. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a more volatile solvent. Carefully add the sample solution to the top of the silica gel.

  • Elute the Column: Add the mobile phase to the top of the column and apply gentle air pressure to begin eluting the compounds.

  • Collect Fractions: Collect the eluate in a series of labeled test tubes.

  • Analyze Fractions by TLC: Spot each fraction on a TLC plate to identify which fractions contain your pure product.

  • Combine Pure Fractions: Combine the fractions that contain only your desired product.

  • Evaporate Solvent: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified compound.

Protocol 2: General Procedure for Recrystallization

This protocol provides a step-by-step guide for purifying a solid compound by recrystallization.

Methodology:

  • Choose a Suitable Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cool the Solution: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolate the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the Crystals: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Dry the Crystals: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of solvent.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for troubleshooting common purification challenges.

A logical workflow for troubleshooting purification issues.

References

Managing temperature control in exothermic amide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing temperature control in exothermic amide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide coupling reactions, ensuring safety and maximizing product yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction is overheating, and I'm concerned about a thermal runaway. What immediate steps should I take?

A: A rapid increase in temperature indicates that the heat generated by the reaction exceeds the heat being removed.[1] This can lead to a dangerous thermal runaway.[2][3]

Immediate Actions:

  • Stop Reagent Addition: If you are adding a reagent, stop the feed immediately to prevent further heat generation.[2]

  • Enhance Cooling: Increase the flow rate of the coolant in the reactor jacket or coils. If using an ice bath, ensure it is well-stirred and has sufficient capacity.

  • Dilute the Reaction: If safe and feasible, adding a pre-chilled, inert solvent can help absorb heat and slow the reaction rate.

  • Emergency Quenching: In a critical situation, have a quenching agent ready. However, this should be a last resort as it will result in the loss of the batch.

Preventative Measures:

  • Ensure the cooling system is properly sized for the reaction scale.[2]

  • Perform a risk assessment and calorimetric study to understand the reaction's thermal profile before scaling up.[1]

  • Implement automated control systems that can suspend reagent dosing if the temperature exceeds a defined threshold.[2]

Q2: I'm observing a lower than expected yield. Could poor temperature control be the cause?

A: Yes, improper temperature control can significantly impact yield and purity.[4] High temperatures can lead to the degradation of reactants, reagents, and the desired product. It can also promote side reactions, such as epimerization when using carbodiimide (B86325) coupling reagents.[5] Conversely, a temperature that is too low may result in an incomplete or slow reaction.

For example, a study on the synthesis of 2-amino-N-benzylbenzamide showed that varying the temperature from 75 °C to 200 °C had a direct effect on product purity, with optimal results often found at moderate, not excessively high, temperatures.[4]

Q3: My amide coupling reaction is not proceeding, even though it's known to be exothermic. What could be the issue?

A: Several factors could prevent an exothermic reaction from initiating:

  • Incomplete Activation: The carboxylic acid may not be properly activated. This can be due to an inefficient coupling reagent, insufficient amount of reagent, or the presence of moisture which can hydrolyze the activated intermediate.[6][7]

  • Amine Deactivation: The amine can be protonated by the carboxylic acid, forming a salt and rendering the amine non-nucleophilic. A suitable non-nucleophilic base is often required to prevent this.[6][8]

  • Low Initiation Temperature: Some reactions require an initial input of energy to overcome the activation barrier before the exothermic process can sustain itself.[9] For instance, reactions involving thionyl chloride to form an acid chloride may require initial heating to start.[9]

  • Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can physically block the reaction, requiring higher temperatures or more potent activating agents to proceed.[6][10]

Q4: I am scaling up my reaction and the exotherm is becoming unmanageable. Why is this happening and what should I do?

A: This is a common and critical issue during scale-up. As the reactor volume increases, the surface area-to-volume ratio decreases.[2] Since heat is generated throughout the volume but removed only through the surface (e.g., the reactor jacket), heat removal becomes less efficient at larger scales.[2] This can lead to dangerous temperature increases even if the reaction was well-controlled at the lab scale.[1]

Solutions for Scale-Up:

  • Switch to Semi-Batch Mode: Instead of adding all reagents at once, use a controlled, slow addition (dosing) of one of the reagents. This allows the cooling system to keep pace with the heat generation.[1][2]

  • Improve Heat Transfer: Use reactors with better heat transfer capabilities, such as those with internal cooling coils or external heat exchangers.[11][12]

  • Re-evaluate Reaction Conditions: Consider using a less reactive coupling agent, a more dilute solution, or a lower reaction temperature to slow down the rate of heat evolution.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical in exothermic amide synthesis?

A: Precise temperature control is crucial for several reasons:

  • Safety: The primary concern is preventing thermal runaway, which can lead to explosions, fires, and the release of hazardous materials.[1][3] Many amide formation reactions, especially those using highly reactive reagents like acyl chlorides, are vigorous and exothermic.[]

  • Product Quality: Temperature directly influences reaction kinetics.[11] Even minor fluctuations can alter reaction rates, potentially leading to the formation of impurities and by-products, which reduces the overall purity and yield of the final product.[4]

  • Process Stability: Maintaining a stable temperature ensures that the reaction proceeds at a predictable and controlled rate, leading to more consistent and reproducible results.[14]

Q2: What are the common methods for cooling an exothermic reaction in a laboratory or industrial setting?

A: Several methods are used to manage heat removal:

  • Jacketed Reactors: These are the most common solution, featuring a double-walled structure where a cooling fluid (like water, glycol, or oil) circulates in the outer jacket to absorb heat from the inner vessel.[14][15]

  • Internal Cooling Coils: Coils placed directly within the reaction mixture provide a larger surface area for heat exchange and are more efficient than jackets alone, especially for larger reactors.[12]

  • External Heat Exchangers: The reaction mixture can be pumped through an external heat exchanger (e.g., shell-and-tube or plate-and-frame) and then returned to the reactor for highly efficient cooling.[11][16]

  • Ice Baths: For small-scale laboratory reactions, an external ice/water or ice/salt bath is a simple and effective method for maintaining low temperatures.

Q3: How does the choice of coupling reagent affect the exothermicity of the reaction?

A: The choice of coupling reagent is critical as it determines the nature of the activated carboxylic acid intermediate, which directly impacts reactivity and the resulting exotherm.

  • Acyl Halides: Preparing an acyl chloride (e.g., with thionyl chloride or oxalyl chloride) and then reacting it with an amine is often one of the most exothermic methods due to the high reactivity of the intermediate.[9][] This method often requires cooling.[]

  • Carbodiimides (e.g., DCC, EDC): These reagents form a highly reactive O-acylisourea intermediate.[8] While effective, the reaction can be strongly exothermic and may require additives like HOBt or Oxyma to modulate reactivity and suppress side reactions.[5][6]

  • Phosphonium/Uronium Salts (e.g., PyBOP, HATU): These are generally considered highly efficient and fast, leading to significant heat release.[6][7] Initial cooling during the addition of the coupling agent is often recommended, even if the reaction is ultimately run at a higher temperature.[17]

Q4: Are there any modern techniques for monitoring the temperature and progress of an exothermic amide synthesis?

A: Yes, modern process analytical technology (PAT) offers sophisticated ways to monitor these reactions in real-time:

  • In-situ Infrared (IR) Spectroscopy (ReactIR™): This technique allows for the real-time tracking of the concentration of reactants, intermediates (like the reactive acid chloride), and products, providing a complete profile of the reaction progress.[9] This data can be correlated with temperature changes to better understand the reaction kinetics and heat flow.

  • Automated Reaction Calorimeters: These instruments measure the heat evolved during a reaction under controlled conditions, providing critical data for safe scale-up.

  • Computer Vision: Emerging techniques use cameras for non-contact colorimetric monitoring of certain amide bond formations, where a color change is associated with the reaction's progress.[18]

Data Presentation

Table 1: Effect of Temperature and Solvent on Amide Synthesis Yield and Purity

This table summarizes the results from the synthesis of 2-amino-N-benzylbenzamide, illustrating how reaction conditions affect the outcome.[4]

Temperature (°C)SolventCrude Yield (%)Product Purity (%)
75Water26.175.9
100Water33.291.5
125Water35.888.0
150Water41.583.3
175Water42.182.5
200Water42.679.2
75Ethyl Acetate59.865.2
100Ethyl Acetate68.767.9
125Ethyl Acetate72.868.3
150Ethyl Acetate73.267.1
175Ethyl Acetate74.965.9
200Ethyl Acetate75.564.3

Data sourced from a study by Biotage.[4]

Table 2: Temperature Control in an Exothermic Esterification Reaction Using Microencapsulated Phase Change Materials (microPCMs)

This table shows the reduction in the maximum reaction temperature achieved by adding varying amounts of n-Octadecane@MF Resin microPCMs, demonstrating an innovative passive temperature control method.[19]

Amount of microPCMs Added (g)Addition Temperature (°C)Max. Reaction Temp. without microPCMs (°C)Max. Reaction Temp. with microPCMs (°C)Temperature Decline (°C)
23967.3662.305.06
43967.3656.0711.29
53967.3651.3616.00
5.53967.3645.3522.01
24667.3660.966.40
44667.3656.8410.52
54667.3653.6613.70
5.54667.3643.9323.43

Data adapted from a study on esterification reactions, applicable by principle to other exothermic processes.[19]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU[7]

This protocol is a standard method for small-scale amide synthesis using a common uronium salt coupling reagent.

  • Dissolution: Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon).

  • Pre-activation: Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture. For highly exothermic reactions, this addition should be done portion-wise or via syringe pump while monitoring the internal temperature with a thermometer. The flask can be submerged in a cooling bath (e.g., ice-water) before and during the amine addition.

  • Reaction: Stir the reaction at room temperature (or the desired temperature) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, concentrate under reduced pressure, and purify the crude product by flash chromatography.

Protocol 2: Schotten-Baumann Reaction using an Acyl Chloride[9]

This classic protocol involves the acylation of an amine with a highly reactive acyl chloride and requires careful temperature control.

  • Preparation: In a flask equipped with a stirrer and thermometer, dissolve the amine (1.0 equivalent) and a suitable base (e.g., DIEA or pyridine, 1.0-2.0 equivalents) in an appropriate aprotic solvent (e.g., DCM, THF).

  • Cooling: Cool the solution to 0 °C using an ice bath. For very reactive systems, temperatures as low as -78 °C may be used.[8]

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.0-1.2 equivalents) dropwise to the cooled, stirring solution. The rate of addition should be controlled to maintain the desired internal temperature and prevent a sudden exotherm.

  • Reaction: Allow the reaction to stir at the low temperature for 1-6 hours, or until completion is confirmed by TLC or LC-MS. The reaction may be allowed to warm slowly to room temperature for less reactive substrates.

  • Quenching: Carefully quench the reaction by adding water or a saturated aqueous solution.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic phase, dry it, and concentrate it. Purify the final product as needed.

Visualizations

Experimental Workflow for Temperature-Controlled Amide Synthesis

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_reagents Prepare Solutions (Carboxylic Acid, Amine, Base) setup_reactor Setup Reactor with Cooling System & Probe prep_reagents->setup_reactor Anhydrous Conditions charge_acid Charge Acid & Base to Reactor setup_reactor->charge_acid add_coupler Add Coupling Reagent (Pre-activation) charge_acid->add_coupler temp_check Temperature Stable? add_coupler->temp_check temp_check->add_coupler No, Adjust Cooling dose_amine Dose Amine Solution (Controlled Rate) temp_check->dose_amine Yes monitor Monitor Reaction (TLC, LC-MS, ReactIR) dose_amine->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify & Characterize extract->purify

Caption: Workflow for controlled exothermic amide synthesis.

Troubleshooting Logic for a Reaction Exotherm

G cluster_cooling Cooling System Check cluster_reagent Reagent Control cluster_concentration Concentration Check start Problem: Rapid, Uncontrolled Temperature Rise action1 IMMEDIATE ACTION: Stop All Reagent Dosing start->action1 check_cooling Is Cooling System at Max Capacity? action1->check_cooling increase_cooling Increase Coolant Flow check_cooling->increase_cooling No cooling_ok Cooling is Maxed Out check_cooling->cooling_ok Yes end_node Situation Controlled: Re-evaluate Process Before Proceeding increase_cooling->end_node check_rate Was Dosing Rate Too Fast? cooling_ok->check_rate slow_down ACTION: Recalculate & Reduce Future Dosing Rate check_rate->slow_down Yes rate_ok Dosing Rate Was Slow check_rate->rate_ok No slow_down->end_node check_conc Is Reaction Too Concentrated? rate_ok->check_conc dilute ACTION: Add Pre-Chilled Inert Solvent check_conc->dilute Yes conc_ok Concentration is Normal check_conc->conc_ok No dilute->end_node conc_ok->end_node Consult Senior Chemist/ Consider Quenching

Caption: Decision tree for managing a reaction exotherm.

References

Technical Support Center: pH Control in the Synthesis of N-Phenylcyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Phenylcyclohexanecarboxamide. Proper pH control is critical for maximizing yield and purity in this amide bond formation, which typically proceeds via a Schotten-Baumann reaction between cyclohexanecarbonyl chloride and aniline (B41778).

Frequently Asked Questions (FAQs)

Q1: Why is pH control so important in the synthesis of this compound?

A1: pH control is crucial for two primary reasons:

  • Nucleophilicity of Aniline: The reaction relies on the nucleophilic attack of the aniline's amino group on the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride. Aniline is a weak base with a pKa of its conjugate acid around 4.6.[1][2] At acidic or neutral pH, a significant portion of aniline exists in its protonated form (anilinium ion, C₆H₅NH₃⁺), which is not nucleophilic and will not react.[3][4] Maintaining a basic pH ensures that aniline is in its free, deprotonated state (C₆H₅NH₂), maximizing its nucleophilicity.

  • Neutralization of HCl Byproduct: The reaction generates one equivalent of hydrochloric acid (HCl) for each equivalent of amide formed.[5] This acid will react with the unreacted aniline, converting it to the non-nucleophilic anilinium salt and thereby quenching the reaction.[6] A base must be present to neutralize the HCl as it is formed, driving the reaction to completion.[5]

Q2: What is the optimal pH range for this synthesis?

A2: The optimal pH for the Schotten-Baumann synthesis of this compound is typically in the range of 10 to 12 .[1] This moderately basic environment ensures that the aniline is deprotonated and nucleophilic, while the concentration of hydroxide (B78521) ions is not so high as to cause excessive hydrolysis of the cyclohexanecarbonyl chloride.

Q3: What happens if the pH is too low?

A3: If the pH is too low (acidic or neutral), the yield of this compound will be significantly reduced. This is because the aniline will be protonated to its anilinium form, which is not a nucleophile and cannot react with the cyclohexanecarbonyl chloride.[3] The HCl generated during the reaction will further lower the pH, effectively stopping the reaction.

Q4: What happens if the pH is too high?

A4: If the pH is excessively high (e.g., >13), the primary side reaction is the rapid hydrolysis of the cyclohexanecarbonyl chloride to the unreactive cyclohexanecarboxylate (B1212342) salt.[7] This consumption of the starting material will lead to a lower yield of the desired amide product. While less common with aniline, very strong basic conditions could also potentially lead to other side reactions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield pH is too low: Aniline is protonated and non-nucleophilic.Ensure the reaction is performed under basic conditions (pH 10-12). Use a suitable base such as aqueous sodium hydroxide or potassium carbonate to neutralize the HCl byproduct. Monitor the pH throughout the addition of the acyl chloride.
pH is too high: Cyclohexanecarbonyl chloride is hydrolyzing.Avoid using excessively concentrated base. Maintain the pH within the optimal 10-12 range. Consider slow, dropwise addition of the base concurrently with the acyl chloride to maintain a steady pH.
Inadequate mixing: In a biphasic system, poor mixing can limit the reaction rate.Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases.
Presence of Cyclohexanecarboxylic Acid in Product Hydrolysis of cyclohexanecarbonyl chloride: This can occur if the pH is too high or if the acyl chloride is exposed to water for an extended period.Maintain the pH in the optimal range. Ensure the cyclohexanecarbonyl chloride is added to the basic reaction mixture containing the aniline, rather than letting it sit in the aqueous base. Use anhydrous solvents for the organic phase.
Unreacted Aniline in Product Insufficient base: The HCl byproduct was not fully neutralized, leading to the protonation of aniline.Use at least one equivalent of base, and often a slight excess, to ensure complete neutralization of the generated HCl.
Incomplete reaction: Reaction time may be too short or the temperature too low.Allow the reaction to stir for an adequate amount of time after the addition of the acyl chloride. While the reaction is often fast, gentle warming can sometimes improve conversion.
Formation of Diacylated Product (N,N-dicyclohexanoyl-aniline) Highly reactive conditions (less common for aniline): While aniline is less prone to diacylation than aliphatic amines, it is a theoretical possibility under forcing conditions.Use a 1:1 stoichiometry of aniline to cyclohexanecarbonyl chloride. Avoid a large excess of the acyl chloride.

Data Presentation

The following table provides representative data on the effect of pH on the yield of N-aryl amide synthesis, based on the principles of the Schotten-Baumann reaction.

pH Relative Yield of this compound (%) Primary Side Reaction(s)
4< 5Protonation of aniline
710-20Protonation of aniline by generated HCl
975-85Minor hydrolysis of acyl chloride
11 > 95 Optimal
1360-70Significant hydrolysis of acyl chloride

Experimental Protocols

Synthesis of this compound via Schotten-Baumann Reaction

Materials:

  • Aniline

  • Cyclohexanecarbonyl chloride

  • 10% (w/v) aqueous sodium hydroxide solution

  • Dichloromethane (B109758) (or other suitable organic solvent)

  • Distilled water

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq) in dichloromethane (approx. 10 mL per gram of aniline).

  • Add a 10% aqueous solution of sodium hydroxide (2.0 eq).

  • Cool the biphasic mixture to 0-5°C in an ice bath and stir vigorously.

  • Dissolve cyclohexanecarbonyl chloride (1.0 eq) in a minimal amount of dichloromethane and place it in a dropping funnel.

  • Add the cyclohexanecarbonyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization, typically from ethanol/water.

Mandatory Visualization

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification aniline Aniline in Dichloromethane mix Combine Aniline and NaOH solutions Cool to 0-5°C aniline->mix naoh 10% Aqueous NaOH naoh->mix acyl_chloride Cyclohexanecarbonyl Chloride in Dichloromethane add Dropwise addition of Cyclohexanecarbonyl Chloride acyl_chloride->add mix->add react Stir at room temperature for 1-2 hours add->react separate Separate Organic Layer react->separate wash Wash with HCl, H₂O, NaHCO₃ separate->wash dry Dry over MgSO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallize evaporate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield of This compound check_ph Check Reaction pH start->check_ph ph_low pH too low (<9) check_ph->ph_low ph_high pH too high (>12) check_ph->ph_high ph_ok pH in optimal range (10-12) check_ph->ph_ok cause_low_ph Cause: Aniline is protonated ph_low->cause_low_ph Yes cause_high_ph Cause: Hydrolysis of cyclohexanecarbonyl chloride ph_high->cause_high_ph Yes other_issues Consider other factors: - Reaction time - Temperature - Purity of reagents ph_ok->other_issues solution_low_ph Solution: Increase amount of base, ensure proper mixing cause_low_ph->solution_low_ph solution_high_ph Solution: Reduce base concentration, control addition rate cause_high_ph->solution_high_ph

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Synthesis of N-Phenylcyclohexanecarboxamide and N-Benzylcyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthesis of two common amide compounds, N-Phenylcyclohexanecarboxamide and N-benzylcyclohexanecarboxamide. The objective is to offer a comprehensive overview of their synthetic routes, highlighting key differences in reaction parameters and outcomes. This information is intended to assist researchers in selecting the most appropriate synthetic strategy for their specific needs, considering factors such as reaction time, yield, and purification requirements.

Synthetic Pathways Overview

The primary and most straightforward method for the synthesis of both this compound and N-benzylcyclohexanecarboxamide is the acylation of the corresponding amine (aniline or benzylamine) with cyclohexanecarbonyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation by a base yields the desired amide.

Alternatively, these amides can be synthesized from methyl cyclohexanecarboxylate (B1212342) and the respective amines. This method typically requires a catalyst and more forcing conditions, such as higher temperatures and longer reaction times, to drive the reaction to completion.

dot

SynthesisPathways cluster_acyl_chloride Acyl Chloride Route cluster_ester Ester Route Cyclohexanecarbonyl\nChloride Cyclohexanecarbonyl Chloride N-Phenylcyclohexanecarboxamide_AC This compound Cyclohexanecarbonyl\nChloride->N-Phenylcyclohexanecarboxamide_AC + Aniline (B41778), Base N-benzylcyclohexanecarboxamide_AC N-benzylcyclohexanecarboxamide Cyclohexanecarbonyl\nChloride->N-benzylcyclohexanecarboxamide_AC + Benzylamine (B48309), Base Aniline Aniline Benzylamine_AC Benzylamine Methyl\nCyclohexanecarboxylate Methyl Cyclohexanecarboxylate N-Phenylcyclohexanecarboxamide_E This compound Methyl\nCyclohexanecarboxylate->N-Phenylcyclohexanecarboxamide_E + Aniline, ZrCl4, Heat N-benzylcyclohexanecarboxamide_E N-benzylcyclohexanecarboxamide Methyl\nCyclohexanecarboxylate->N-benzylcyclohexanecarboxamide_E + Benzylamine, Heat Aniline_E Aniline Benzylamine_E Benzylamine

Caption: General synthetic pathways for this compound and N-benzylcyclohexanecarboxamide.

Comparative Synthesis Data

The following table summarizes the key quantitative data for the synthesis of this compound and N-benzylcyclohexanecarboxamide via two different synthetic routes.

ParameterThis compoundN-benzylcyclohexanecarboxamide
Starting Material Cyclohexanecarbonyl ChlorideCyclohexanecarbonyl Chloride
Reagent AnilineBenzylamine
Reaction Type Schotten-Baumann ReactionSchotten-Baumann Reaction
Solvent DichloromethaneDichloromethane
Base Triethylamine (B128534)Triethylamine
Temperature Room TemperatureRoom Temperature
Reaction Time 2 - 4 hours2 - 4 hours
Yield High (typically >90%)High (typically >90%)
Purification Aqueous wash, recrystallizationAqueous wash, recrystallization
Starting Material Methyl CyclohexanecarboxylateMethyl Cyclohexanecarboxylate
Reagent AnilineBenzylamine
Catalyst/Conditions ZrCl₄ (5 mol%), Toluene, 100-110 °CNo catalyst, neat, 120-150 °C
Reaction Time 6 - 18 hours[1]24 - 48 hours[1]
Yield Good to ExcellentGood
Purification Aqueous wash, column chromatography[1]Removal of excess amine, column chromatography or recrystallization[1]

Experimental Protocols

Method 1: Synthesis via Acyl Chloride (Schotten-Baumann Reaction)

This protocol is a general procedure adapted for the synthesis of both target compounds.

Materials:

  • Cyclohexanecarbonyl chloride (1.0 eq)

  • Aniline or Benzylamine (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Ethanol (for recrystallization)

dot

AcylChlorideWorkflow start Dissolve amine and triethylamine in DCM add_acyl_chloride Add cyclohexanecarbonyl chloride dropwise at 0°C start->add_acyl_chloride stir Stir at room temperature for 2-4 hours add_acyl_chloride->stir workup Work-up: Wash with 1M HCl, sat. NaHCO3, and brine stir->workup dry Dry organic layer with MgSO4 and filter workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by recrystallization from ethanol concentrate->purify end Obtain pure amide product purify->end

Caption: Experimental workflow for the synthesis of amides via the Schotten-Baumann reaction.

Procedure:

  • In a round-bottom flask, dissolve the amine (aniline or benzylamine, 1.1 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add cyclohexanecarbonyl chloride (1.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol.

Method 2: Synthesis from Methyl Cyclohexanecarboxylate

Protocol for this compound:

Materials:

  • Methyl cyclohexanecarboxylate (1.0 eq)

  • Aniline (1.2 eq)

  • Zirconium(IV) chloride (ZrCl₄, 5 mol%)[1]

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add ZrCl₄ (5 mol%).[1]

  • Add anhydrous toluene, followed by aniline (1.2 eq) and methyl cyclohexanecarboxylate (1.0 eq).[1]

  • Heat the reaction mixture at 100-110 °C for 6-18 hours.[1]

  • Monitor the reaction progress by TLC or GC-MS.[1]

  • Upon completion, cool the mixture and dilute with an organic solvent.[1]

  • Wash the solution with a mild aqueous base (e.g., saturated sodium bicarbonate) to remove the catalyst.[1]

  • The crude product can be purified by column chromatography on silica (B1680970) gel.[1]

Protocol for N-benzylcyclohexanecarboxamide:

Materials:

  • Methyl cyclohexanecarboxylate (1.0 eq)

  • Benzylamine (1.5 eq)

Procedure:

  • To a sealed pressure tube, add methyl cyclohexanecarboxylate (1.0 eq) and benzylamine (1.5 eq).[1]

  • Heat the mixture at 120-150 °C for 24-48 hours.[1]

  • Monitor the reaction progress by TLC or GC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Remove the excess benzylamine and methanol (B129727) under reduced pressure.[1]

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]

Discussion

The synthesis of both this compound and N-benzylcyclohexanecarboxamide can be achieved with high efficiency using the Schotten-Baumann reaction with cyclohexanecarbonyl chloride. This method is generally preferred due to its mild reaction conditions, short reaction times, and high yields. The work-up and purification are also relatively straightforward.

References

Comparative Guide to the Biological Activity of N-Phenylcyclohexanecarboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of N-Phenylcyclohexanecarboxamide analogs, with a primary focus on their role as inhibitors of Fatty Acid Amide Hydrolase (FAAH). The information presented is collated from peer-reviewed scientific literature to support research and development in neuropharmacology and related fields.

I. Overview of Biological Activity

This compound and its analogs have emerged as a significant class of compounds with diverse biological activities. While exhibiting potential in areas such as cancer and inflammation, their most prominent and well-documented activity is the inhibition of Fatty Acid Amide Hydrolase (FAAH).[1][2][3][4][5] FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (B1667382) (AEA) and other fatty acid amides.[1][4] By inhibiting FAAH, these analogs increase the endogenous levels of anandamide, leading to a range of therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory actions, without the psychoactive side effects associated with direct cannabinoid receptor agonists.[1][5]

II. Comparative Analysis of FAAH Inhibition

The following table summarizes the in vitro inhibitory activity of several key this compound analogs and related compounds against FAAH. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundStructureFAAH Inhibition IC50 (nM)Reference(s)
URB524 (Cyclohexylcarbamic acid biphenyl-3-yl ester)Chemical structure of URB524 (Illustrative Structure)63[6]
URB597 (Cyclohexylcarbamic acid 3'-carbamoyl-biphenyl-3-yl ester)Chemical structure of URB597 (Illustrative Structure)4.6[6][7]
PF-750 (N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide)Chemical structure of PF-750 (Illustrative Structure)Potent inhibitor[1]
PF-622 (N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide)Chemical structure of PF-622 (Illustrative Structure)Potent inhibitor[1]
PF-3845 Chemical structure of PF-3845 (Illustrative Structure)Kᵢ = 0.23 µM (230 nM)[4]
BIA 10-2474 (3-(1-(cyclohexyl(methyl)carbamoyl)-1H-imidazol-4-yl)pyridine 1-oxide)Chemical structure of BIA 10-2474 (Illustrative Structure)Potent in vivo inhibitor[2]

Note: The provided structures are illustrative placeholders. The potency of inhibitors can vary based on the specific assay conditions.

III. Experimental Protocols

The following is a generalized protocol for an in vitro FAAH inhibition assay, based on methodologies described in the cited literature.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound analogs against FAAH.

Materials:

  • Enzyme Source: Homogenates from rat brain or human FAAH expressed in a suitable cell line (e.g., COS cells).[2][8]

  • Substrate: Radiolabeled anandamide (e.g., [³H]anandamide) or a fluorogenic substrate.[8]

  • Test Compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO).

  • Incubation Buffer: Typically a Tris-based buffer at physiological pH (e.g., 10 mM Tris, 1 mM EDTA, pH 7.6).[8]

  • Reaction Termination: An organic solvent mixture (e.g., chloroform/methanol) to stop the enzymatic reaction and separate the product from the unreacted substrate.

  • Detection Method: Scintillation counting for radiolabeled assays or fluorescence spectroscopy for fluorogenic assays.

Procedure:

  • Enzyme Preparation: Prepare brain homogenates or cell lysates containing FAAH at a predetermined protein concentration.

  • Assay Setup: In a microplate or microcentrifuge tubes, add the incubation buffer, the enzyme preparation, and varying concentrations of the test compound.

  • Pre-incubation: Incubate the enzyme with the test compound for a specified period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding the termination solvent mixture.

  • Product Separation: Separate the hydrolyzed product from the substrate by liquid-liquid extraction or chromatography.

  • Quantification: Measure the amount of product formed using the appropriate detection method.

  • Data Analysis: Plot the percentage of FAAH inhibition against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

IV. Signaling Pathway and Experimental Workflow

FAAH Inhibition and Endocannabinoid Signaling

This compound analogs that inhibit FAAH act by preventing the breakdown of anandamide. This leads to an accumulation of anandamide in the synapse, enhancing its signaling through cannabinoid receptors (CB1 and CB2). The diagram below illustrates this mechanism of action.

FAAH_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Anandamide_Precursor Anandamide Precursor Anandamide_Pre Anandamide (AEA) Anandamide_Precursor->Anandamide_Pre Synthesis Anandamide_Synapse Anandamide (AEA) Anandamide_Pre->Anandamide_Synapse Release FAAH FAAH Inactive_Metabolites Inactive Metabolites FAAH->Inactive_Metabolites Degradation CB1_Receptor CB1 Receptor Anandamide_Synapse->CB1_Receptor Binds to Anandamide_Post Anandamide (AEA) Anandamide_Synapse->Anandamide_Post Reuptake Neuromodulation Neuromodulatory Effects CB1_Receptor->Neuromodulation Activates Anandamide_Post->FAAH Inhibitor This compound Analog Inhibitor->FAAH Inhibits

Caption: Mechanism of FAAH inhibition by this compound analogs.

General Experimental Workflow for FAAH Inhibitor Screening

The following diagram outlines a typical workflow for the screening and characterization of novel FAAH inhibitors.

Experimental_Workflow cluster_screening Screening & Characterization cluster_invivo In Vivo Evaluation A Compound Library (this compound Analogs) B Primary in vitro FAAH Inhibition Assay A->B C Determine IC50 Values B->C D Secondary Assays (Selectivity, Mechanism of Action) C->D E Lead Compound Selection D->E F Animal Models of Pain, Anxiety, etc. E->F G Pharmacokinetic & Pharmacodynamic Studies F->G H Efficacy & Toxicity Assessment G->H

Caption: Workflow for discovery and validation of FAAH inhibitors.

V. Structure-Activity Relationships (SAR)

The potency of this compound analogs as FAAH inhibitors is highly dependent on their chemical structure. Key SAR observations from the literature include:

  • Substituents on the Phenyl Rings: The introduction of small, polar groups on the distal phenyl ring of biphenyl-based analogs can significantly enhance inhibitory potency. For instance, the addition of a carbamoyl (B1232498) group at the meta-position in URB597 results in a more than 10-fold increase in potency compared to the unsubstituted parent compound, URB524.[6]

  • Carbamate (B1207046) Moiety: The carbamate group in many of these inhibitors is crucial for their mechanism of action, which often involves the covalent carbamylation of the catalytic serine residue in the FAAH active site.[4][7]

  • Cyclohexyl Group: The lipophilic cyclohexyl group is believed to interact with hydrophobic regions of the FAAH active site.[6]

VI. Conclusion

This compound analogs represent a promising class of FAAH inhibitors with significant therapeutic potential for a variety of neurological and inflammatory disorders. The structure-activity relationships of these compounds have been extensively studied, allowing for the rational design of highly potent and selective inhibitors. Further research into the pharmacokinetics and in vivo efficacy of novel analogs is warranted to translate these findings into clinical applications.

References

A Comparative Guide to the Structure-Activity Relationship of N-Phenylcyclohexanecarboxamide and Other Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structure-activity relationship (SAR) of N-Phenylcyclohexanecarboxamide and other structurally related amides across various biological activities, including anticonvulsant, cytotoxic, anti-inflammatory, and antimicrobial effects. The information is supported by experimental data collated from various scientific studies.

Introduction

Amide-containing compounds form a cornerstone of medicinal chemistry due to their unique physicochemical properties and ability to engage in various biological interactions. This compound, a simple yet versatile scaffold, has served as a template for the development of numerous derivatives with diverse pharmacological activities. Understanding the structure-activity relationship of this and other amides is crucial for the rational design of more potent and selective therapeutic agents. This guide aims to provide a comparative analysis of these relationships, supported by quantitative data and detailed experimental methodologies.

Data Presentation

The following tables summarize the biological activities of this compound analogs and other relevant amides. It is important to note that the data has been compiled from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Anticonvulsant Activity

The anticonvulsant properties of various amide derivatives have been evaluated using models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The MES model is indicative of activity against generalized tonic-clonic seizures, while the scPTZ test suggests efficacy against absence seizures.

Compound/DerivativeTest ModelED₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Key Structural FeaturesReference
1-Phenylcyclohexylamine (B1663984) (PCA)MES (mouse)7.0>2.3Primary amine replacing the amide[1]
N-(2,2,3,3-tetramethylcyclopropanecarboxamide)-p-phenyl-sulfonamideMES (rat)26>19Sulfonamide group on the phenyl ring[2]
Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oateMES (rat)5.8>65.5Enaminone with a p-chlorophenyl substituent[3]
(R,S)-α-acetamido-N-benzyl-2-furanacetamideMES (mouse)10.3-Furan ring replacing the phenyl group[4]
(R)-α-acetamido-N-benzyl-2-furanacetamideMES (mouse)3.3-R-enantiomer showing higher potency[4]
7-(4-Fluorophenyl)-6,7-dihydro-[5][6][7]triazolo[1,5-a]pyrimidin-5(4H)-oneMES19.7>25Fused triazolopyrimidinone (B1258933) ring system[8]
N-(4-chlorophenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)butanamideMES28.9-Quinazolinone moiety[9]

Structure-Activity Relationship for Anticonvulsant Activity:

  • Aromatic Ring Substitution: The nature and position of substituents on the phenyl ring significantly influence anticonvulsant activity. Electron-withdrawing groups, such as fluorine and chlorine, at the para-position of the phenyl ring in aryl semicarbazones have been shown to enhance potency in the MES test[10].

  • Cycloalkyl Ring Modification: Alterations to the cyclohexyl ring, such as methylation or contraction to a cyclopentyl ring, can improve the therapeutic index by separating anticonvulsant activity from motor toxicity[1].

  • Amide Bioisosteres: Replacement of the amide linkage with other functional groups like sulfonamides or incorporation into heterocyclic systems like quinazolinones or triazolopyrimidinones can lead to potent anticonvulsant agents[2][8][9].

  • Stereochemistry: The stereochemistry of chiral centers can have a profound impact on activity, as seen with the R-enantiomer of α-acetamido-N-benzyl-2-furanacetamide being significantly more potent than the racemic mixture[4].

Cytotoxic Activity

The cytotoxic effects of various amide derivatives have been assessed against a range of cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key parameter.

Compound/DerivativeCell LineIC₅₀ (µM)Key Structural FeaturesReference
N'-(3-cyclohexyl-4-(p-tolyl)thiazol-2(3H)-ylidene)-2-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetohydrazideMCF-79.9 ± 0.57Thiazole and tetrahydronaphthalene moieties
N'-(3-cyclohexyl-4-(p-methoxyphenyl)thiazol-2(3H)-ylidene)-2-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetohydrazideT-47D4.6 ± 0.068Methoxy substitution on the phenyl ring
N-phenyl-2-(p-tolyl)thiazole-4-carboxamide (para-nitro derivative)SKNMC10.8 ± 0.08para-nitro substitution on the N-phenyl ring[11]
N-phenyl-2-(p-tolyl)thiazole-4-carboxamide (meta-chloro derivative)Hep-G211.6 ± 0.12meta-chloro substitution on the N-phenyl ring[11]
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamidePC352meta-nitro substitution on the N-phenyl ring[12]
Phenylacetamide (para-nitro derivative)MDA-MB-4680.76 ± 0.09para-nitro substitution on the phenylacetamide[13]

Structure-Activity Relationship for Cytotoxic Activity:

  • Aromatic Substituents: The presence and position of electron-withdrawing groups like nitro and chloro on the N-phenyl ring of phenylthiazole carboxamides influence their cytotoxic potency and selectivity against different cancer cell lines[11]. For phenylacetamide derivatives, a para-nitro group was found to be highly effective against MDA-MB-468 cells[13].

  • Heterocyclic Core: The nature of the heterocyclic ring attached to the amide functionality is a key determinant of cytotoxicity. Thiazole-containing derivatives have demonstrated significant anticancer activity[11].

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a role in its ability to penetrate cell membranes and exert its cytotoxic effects.

Anti-inflammatory Activity

The anti-inflammatory potential of amide derivatives is often evaluated using the carrageenan-induced paw edema model in rodents, which measures the inhibition of inflammation.

Compound/DerivativeAssay% Inhibition of EdemaKey Structural FeaturesReference
2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamideCarrageenan-induced paw edema (mice)26.81Thioamide linkage[14]
2-((4-ethylphenoxy)methyl)-N-(4-chlorophenylcarbamothioyl)benzamideCarrageenan-induced paw edema (mice)61.45para-chloro substitution on the N-phenyl ring[14]
2-hydroxy-N-(4-chlorophenyl)nicotinamideCarrageenan-induced paw edemaSignificant activitypara-chloro substitution and a nicotinamide (B372718) core[5]
N-(2-bromo-phenyl)-2-hydroxy-benzamideProtease inhibition assayIC₅₀ = 0.04-0.07 mg/mLBromo substitution and salicylanilide (B1680751) core[15]

Structure-Activity Relationship for Anti-inflammatory Activity:

  • Aromatic Ring Substitution: In the N-phenylcarbamothioylbenzamide series, the presence of an electron-withdrawing group like chlorine at the para-position of the N-phenyl ring significantly enhanced anti-inflammatory activity[14]. Similarly, for 2-hydroxynicotinamides, electron-withdrawing groups on the phenyl moiety were beneficial for activity[5].

  • Amide/Thioamide Moiety: The amide or thioamide linkage is crucial for the anti-inflammatory effect, likely through interactions with biological targets involved in the inflammatory cascade[7][14].

  • Core Scaffold: The nature of the core structure, such as nicotinamide or salicylanilide, dictates the overall pharmacological profile[5][15].

Antimicrobial Activity

The antimicrobial efficacy of amide derivatives is determined by their minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

Compound/DerivativeMicroorganismMIC (µg/mL)Key Structural FeaturesReference
4-(4-(benzylamino)butoxy)-9H-carbazole derivativeS. aureus32Carbazole (B46965) moiety[16]
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativeGram-positive bacteria2500-5000Salicylanilide core[15]
2-(cyclohexylethyl)-1H-benzo[d]imidazoleM. luteus15.6Benzimidazole (B57391) with cyclohexylethyl substituent[17]

Structure-Activity Relationship for Antimicrobial Activity:

  • Heterocyclic Core: The presence of specific heterocyclic systems, such as carbazole or benzimidazole, is often associated with antimicrobial activity[16][17].

  • Lipophilic Moieties: The introduction of lipophilic groups, like the cyclohexylethyl substituent on the benzimidazole core, can enhance activity, particularly against Gram-positive bacteria[17].

  • Substitution Pattern: The overall substitution pattern on the aromatic and heterocyclic rings influences the spectrum and potency of antimicrobial action.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Amide Synthesis (General Procedure)

Amides are commonly synthesized via the reaction of a carboxylic acid with an amine. A widely used method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with the amine.

  • Acyl Chloride Formation: The carboxylic acid (1 equivalent) is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or toluene) and treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 equivalents) at room temperature or with gentle heating. The reaction is typically stirred for 1-4 hours until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude acyl chloride.

  • Amidation: The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile). The amine (1-1.2 equivalents) and a base (e.g., triethylamine (B128534) or pyridine, 1.5-2 equivalents) are added to the solution, often at 0°C to control the exothermic reaction. The reaction mixture is then stirred at room temperature for several hours.

  • Work-up and Purification: The reaction mixture is washed sequentially with dilute acid (e.g., 1N HCl), water, and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica (B1680970) gel.

Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Seizure Tests

These are standard preclinical models for evaluating the anticonvulsant activity of test compounds.

  • Animal Preparation: Adult male mice or rats are used. The test compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • MES Test: At the time of predicted peak effect of the test compound, a maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds) is delivered through corneal electrodes. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure[18].

  • scPTZ Test: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously. The animals are observed for a specific period (e.g., 30 minutes), and the absence of clonic seizures is considered the endpoint for protection[18].

  • Data Analysis: The dose of the compound that protects 50% of the animals from the seizure endpoint (ED₅₀) is determined using probit analysis. Neurotoxicity is often assessed using the rotarod test to determine the dose causing motor impairment in 50% of animals (TD₅₀). The protective index (PI) is calculated as TD₅₀/ED₅₀.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Carrageenan-Induced Paw Edema Assay

This is a widely used in vivo model to evaluate acute anti-inflammatory activity.

  • Animal Dosing: The test compound or a standard anti-inflammatory drug (e.g., indomethacin) is administered to the animals (typically rats or mice), usually orally or intraperitoneally.

  • Induction of Inflammation: After a specific time interval (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of the animal.

  • Measurement of Paw Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema for the treated groups is calculated by comparing the increase in paw volume with that of the control group (which received only the vehicle and carrageenan).

Mandatory Visualization

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway is a key cellular defense mechanism against oxidative stress. Some cyclohexanecarboxamide (B73365) derivatives have been shown to exert their neuroprotective effects by activating this pathway.

Caption: The Nrf2-ARE signaling pathway activation under oxidative stress.

General Experimental Workflow for Biological Screening

The following diagram illustrates a typical workflow for the biological evaluation of newly synthesized amide compounds.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Amide Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Anticonvulsant Anticonvulsant Assays (MES, scPTZ) Purification->Anticonvulsant Cytotoxicity Cytotoxicity Assays (MTT) Purification->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (Carrageenan-induced edema) Purification->Anti_inflammatory Antimicrobial Antimicrobial Assays (MIC determination) Purification->Antimicrobial Data_Analysis Data Analysis (ED₅₀, IC₅₀, MIC) Anticonvulsant->Data_Analysis Cytotoxicity->Data_Analysis Anti_inflammatory->Data_Analysis Antimicrobial->Data_Analysis SAR Structure-Activity Relationship (SAR) Determination Data_Analysis->SAR

Caption: A generalized workflow for the synthesis and biological evaluation of novel amide compounds.

Conclusion

The structure-activity relationships of this compound and other amides are multifaceted, with subtle structural modifications leading to significant changes in biological activity. For anticonvulsant effects, substitutions on the aromatic ring and modifications of the cycloalkyl moiety are critical. In terms of cytotoxicity, the nature of the heterocyclic core and the electronic properties of substituents on the N-phenyl ring play a pivotal role. Anti-inflammatory and antimicrobial activities are also heavily influenced by the core scaffold and the substitution patterns on the aromatic rings. The data and protocols presented in this guide offer a comparative framework for researchers in the field of drug discovery and development, highlighting key structural motifs and providing a foundation for the design of new, more effective amide-based therapeutic agents. Further research focusing on direct comparative studies will be invaluable in elucidating more precise SAR trends.

References

Phenyl vs. Cyclohexyl Analogs in Drug Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of a phenyl ring with a cyclohexyl group, or vice versa, is a common tactic in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. This "aliphatic-aromatic switch" can profoundly impact a drug candidate's potency, selectivity, metabolic stability, and solubility. This guide provides an objective comparison of phenyl and cyclohexyl analogs, supported by experimental data and detailed protocols, to inform rational drug design and lead optimization efforts.

The Physicochemical Dichotomy: Phenyl vs. Cyclohexyl

The fundamental differences between the planar, aromatic phenyl group and the flexible, saturated cyclohexyl ring drive their differential effects on drug properties. The phenyl group can engage in π-π stacking and cation-π interactions, while the cyclohexyl group offers a three-dimensional structure that can explore different regions of a binding pocket. This often leads to significant changes in a molecule's lipophilicity, with the cyclohexyl analog typically being more lipophilic.

Comparative Biological Data: Case Studies

The following tables summarize quantitative data from published studies, highlighting the impact of the phenyl-to-cyclohexyl substitution on biological activity and metabolic stability.

Table 1: Comparison of In Vitro Potency

This table showcases the impact of the phenyl vs. cyclohexyl substitution on the potency of various drug candidates against their respective targets.

Drug Target Phenyl Analog (Structure/Name) IC50/Ki/EC50 Cyclohexyl Analog (Structure/Name) IC50/Ki/EC50 Fold Difference Reference
Hsp90 Biphenyl Carboxamide0.8 µM (IC50)Phenyl Cyclohexyl Carboxamide0.5 µM (IC50)1.6x more potent[1][2]
AKT1 Phenyl Analog (C13)>10-fold more potentCyclohexyl Analog (C14)->10x less potent[3]
Glycylpeptide N-tetradecanoyltransferase Phenyl Analog (C15)Significantly more potentCyclohexyl Analog (C16)-Less potent[3]
Mitofusin Phenylhexanamide (2)~5-6 nM (EC50)Cyclopropyl-linker analog (5)~5-6 nM (EC50)Equipotent[4]
Neuropeptide Y Y5 Receptor 2,4-diaryl-1H-imidazole lead-N-(2-hydroxy-tert-butyl)(4-[4-[3-(trifluoromethyl)phenyl]imidazol-2-yl]cyclohexyl)carboxamide (20)3 nM (Ki)-N/A

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; EC50: Half-maximal effective concentration.

Table 2: Comparison of Metabolic Stability and Pharmacokinetics

This table compares the metabolic stability and key pharmacokinetic parameters of phenyl and cyclohexyl analogs.

Compound Class Phenyl Analog Parameter Value Cyclohexyl Analog Parameter Value Reference
Mitofusin ActivatorsPhenylhexanamide (2)Plasma t½ShortCyclopropyl-linker analog (5)Plasma t½Improved[5]
GlyT1 InhibitorsN-(2-aryl-cyclohexyl) substituted spiropiperidinesMetabolic StabilityNon-optimalReplacement of R2 aryl with alkylMetabolic StabilityVastly improved[6]

t½: Half-life

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

In Vitro Microsomal Metabolic Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[7][8][9]

Materials:

  • Test compound and positive/negative controls

  • Pooled human liver microsomes (HLM)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile (B52724) or methanol (B129727) (quenching solution)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compound and controls. Thaw liver microsomes on ice and prepare a microsomal suspension in phosphate buffer (e.g., 0.5 mg/mL). Prepare the NADPH regenerating system.

  • Incubation: In a 96-well plate, pre-warm the microsomal suspension to 37°C. Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold quenching solution.[8]

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[8]

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[10][11][12][13][14]

Materials:

  • Purified protein and ligand (test compound)

  • Dialysis buffer

  • ITC instrument

  • Syringe and sample cell

Procedure:

  • Sample Preparation: Dialyze the protein and dissolve the ligand in the same dialysis buffer to ensure a perfect buffer match. Degas all solutions to prevent air bubbles.

  • Concentrations: The protein concentration in the sample cell is typically 10-20 times the expected Kd. The ligand concentration in the syringe should be 10-15 times the protein concentration.

  • Instrument Setup: Thoroughly clean the sample cell and syringe. Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change. The first injection is typically smaller and is discarded from the final analysis.

  • Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the experimental data. Fit the integrated heat data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Caco-2 Permeability Assay

This assay uses the Caco-2 human colon adenocarcinoma cell line, which forms a monolayer resembling the intestinal epithelium, to predict in vivo drug absorption.[15][16][17][18][19]

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (semi-permeable supports)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound and control compounds (high and low permeability)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with transport buffer.

    • Add the test compound solution to the apical (A) compartment.

    • At specified time points, collect samples from the basolateral (B) compartment.

  • Permeability Assay (Basolateral to Apical - B to A for efflux):

    • Add the test compound solution to the basolateral (B) compartment.

    • At specified time points, collect samples from the apical (A) compartment.

  • Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate for efflux transporters. A ratio greater than 2 is generally considered indicative of active efflux.[18]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a relevant signaling pathway for an Hsp90 inhibitor and a typical experimental workflow for its characterization.

Hsp90_Signaling_Pathway cluster_stress Cellular Stress cluster_hsp90 Hsp90 Chaperone Cycle cluster_clients Client Protein Maturation cluster_inhibition Inhibition cluster_degradation Protein Degradation Stress Stress Hsp90 Hsp90 Stress->Hsp90 Hsp90_Complex Hsp90-Cochaperone Complex Hsp90->Hsp90_Complex binds Unfolded_Client Unfolded Client Protein (e.g., Akt, Raf-1) Cochaperones Cochaperones Cochaperones->Hsp90_Complex binds Hsp90_Complex->Hsp90 ATP hydrolysis ADP ADP Hsp90_Complex->ADP Folded_Client Folded/Active Client Protein Hsp90_Complex->Folded_Client ATP ATP ATP->Hsp90_Complex binds Unfolded_Client->Hsp90_Complex Ubiquitination Ubiquitination Unfolded_Client->Ubiquitination if misfolded Cell_Survival Cell_Survival Folded_Client->Cell_Survival promotes Phenyl_Cyclohexyl_Analog Phenyl/Cyclohexyl Hsp90 Inhibitor Phenyl_Cyclohexyl_Analog->Hsp90 inhibits Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: Hsp90 signaling pathway and the site of action for inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_adme ADME Profiling cluster_analysis Data Analysis & SAR Synthesize Synthesize Phenyl and Cyclohexyl Analogs Characterize Structural Characterization (NMR, MS) Synthesize->Characterize Binding_Assay Binding Affinity Assay (e.g., ITC) Characterize->Binding_Assay Enzyme_Assay Enzymatic/Functional Assay (e.g., Hsp90 ATPase) Characterize->Enzyme_Assay Cell_Assay Cell-Based Potency Assay (e.g., IC50 determination) Binding_Assay->Cell_Assay Enzyme_Assay->Cell_Assay Metabolic_Stability Metabolic Stability (Microsomes/Hepatocytes) Cell_Assay->Metabolic_Stability Solubility Aqueous Solubility Cell_Assay->Solubility Permeability Permeability (e.g., Caco-2) Cell_Assay->Permeability SAR_Analysis Structure-Activity Relationship (SAR) Analysis Metabolic_Stability->SAR_Analysis Solubility->SAR_Analysis Permeability->SAR_Analysis Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection

Caption: A typical experimental workflow for comparing drug analogs.

References

A Comparative Analysis of the Bioactivity of N-Phenylcyclohexanecarboxamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, N-phenylcyclohexanecarboxamide derivatives have emerged as a versatile scaffold, demonstrating a wide array of biological activities. This guide provides a comparative overview of the bioactivity of these compounds, supported by experimental data from various studies. The information is intended for researchers, scientists, and professionals in drug development to facilitate further exploration and application of this chemical class.

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for several this compound derivatives and structurally related compounds, highlighting their potential in different therapeutic areas.

Table 1: Anti-inflammatory Activity of N-(4-Substituted phenyl)glycine Derivatives

CompoundDose (mg/kg)% Inhibition of Edema
6 5051.82[1]
7 5043.80[1]
3 5040.39[1]
Data from carrageenan-induced rat paw edema assay.[1]

Table 2: Antimicrobial Activity of Amidrazone Derivatives of Cyclohex-1-ene-1-Carboxylic Acid

CompoundS. aureus MIC (µg/mL)M. smegmatis MIC (µg/mL)Y. enterocolitica MIC (µg/mL)
2a 256[2]64[2]>512
2b >512>51264[2]
2c 64[2]64[2]>512
MIC: Minimum Inhibitory Concentration.[2]

Table 3: Xanthine (B1682287) Oxidase Inhibitory Activity of N-phenyl Aromatic Amide Derivatives

CompoundIC50 (µM)
12r 0.028[3]
Topiroxostat (control) 0.017[3]
IC50: Half maximal inhibitory concentration.[3]

Table 4: N-methyl-D-aspartate (NMDA) Receptor Antagonist Activity of Arylcycloheptylamine Derivatives

CompoundKi (nM)Anticonvulsant Activity (MES test) ED50 (mg/kg)
3 >1000-
5 230-
6 13013.84[4]
7 180-
8 200-
Ki: Inhibitory constant; MES: Maximal Electroshock.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Carrageenan-Induced Rat Paw Edema Assay [1] This assay is a standard method to evaluate the anti-inflammatory activity of compounds.

  • Animal Model: Wistar rats are typically used.

  • Procedure:

    • A 1% carrageenan solution is prepared in saline.

    • The test compounds are administered to the rats, usually intraperitoneally or orally, at a specific dose (e.g., 50 mg/kg).

    • After a set time (e.g., 30 minutes), 0.1 mL of the carrageenan solution is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

    • The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group (which receives only the vehicle and carrageenan).

Minimum Inhibitory Concentration (MIC) Determination [2] The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

  • Microorganisms: Strains of bacteria such as Staphylococcus aureus, Mycobacterium smegmatis, and Yersinia enterocolitica are used.

  • Method: A broth microdilution method is commonly employed.

    • A serial dilution of the test compounds is prepared in a liquid growth medium in a 96-well microtiter plate.

    • A standardized inoculum of the microorganism is added to each well.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Xanthine Oxidase Inhibition Assay [3] This assay measures the ability of a compound to inhibit the activity of xanthine oxidase, an enzyme involved in the pathogenesis of gout.

  • Enzyme and Substrate: Bovine milk xanthine oxidase and xanthine as the substrate are used.

  • Procedure:

    • The assay is typically performed in a phosphate (B84403) buffer (pH 7.5).

    • The test compound is pre-incubated with the enzyme.

    • The reaction is initiated by the addition of the substrate, xanthine.

    • The activity of xanthine oxidase is monitored by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

    • The IC50 value is calculated, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%.

NMDA Receptor Binding Assay [4] This assay is used to determine the affinity of compounds for the NMDA receptor.

  • Receptor Source: Rat brain tissue, specifically the hippocampus, is often used as the source of NMDA receptors.

  • Radioligand: A radiolabeled ligand, such as [3H]-(+)-MK-801, which binds to the PCP site of the NMDA receptor, is used.

  • Procedure:

    • Membrane preparations from the rat brain tissue are incubated with the radioligand and varying concentrations of the test compound.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of radioactivity bound to the membranes is measured using a scintillation counter.

    • The Ki (inhibitory constant) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow for Anti-inflammatory Activity Screening

G Workflow for Carrageenan-Induced Edema Assay A Animal Acclimatization (Wistar Rats) B Compound Administration (e.g., 50 mg/kg, i.p.) A->B C Carrageenan Injection (0.1 mL, 1% solution) B->C D Paw Volume Measurement (Plethysmometer) C->D E Data Analysis (% Inhibition Calculation) D->E

Caption: Workflow for Carrageenan-Induced Edema Assay.

General Signaling Pathway for NMDA Receptor Antagonism

G Mechanism of NMDA Receptor Antagonism cluster_0 Postsynaptic Neuron NMDA Receptor NMDA Receptor Ca2+ Channel Ca2+ Channel NMDA Receptor->Ca2+ Channel opens Ca2+ Influx Ca2+ Influx Ca2+ Channel->Ca2+ Influx Glutamate Glutamate Glutamate->NMDA Receptor Glycine Glycine Glycine->NMDA Receptor This compound\nDerivative This compound Derivative This compound\nDerivative->Ca2+ Channel blocks Neuroprotection Neuroprotection This compound\nDerivative->Neuroprotection Neuronal Excitation Neuronal Excitation Ca2+ Influx->Neuronal Excitation

Caption: Mechanism of NMDA Receptor Antagonism.

References

Validating the Synthesis of N-Phenylcyclohexanecarboxamide: A Spectral Data Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of a target compound is contingent on rigorous structural verification. This guide provides a comparative analysis of the spectral data used to validate the synthesis of N-Phenylcyclohexanecarboxamide, a valuable building block in medicinal chemistry and materials science. We present its characteristic spectral signature and compare the standard synthesis method with common alternatives, supported by detailed experimental protocols.

Synthesis of this compound

This compound is commonly synthesized via the acylation of aniline (B41778) with cyclohexanecarbonyl chloride. This reaction, typically carried out in the presence of a base to neutralize the HCl byproduct, is a straightforward and efficient method for forming the amide bond.

Spectral Data Analysis and Validation

The identity and purity of the synthesized this compound are confirmed by comparing its experimental spectral data with established values. The key analytical techniques are Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR).

Table 1: Summary of Spectral Data for this compound

Spectroscopic Technique Functional Group Expected Chemical Shift (δ) / Wavenumber (cm⁻¹) Interpretation
¹H NMR (600 MHz, CDCl₃)[1]Amide N-H~7.49 (s, 1H)A broad singlet indicating the amide proton.
Aromatic C-H7.56 (d, 2H), 7.31 (t, 2H), 7.09 (t, 1H)Signals in the aromatic region corresponding to the protons on the phenyl ring.
Cyclohexyl C-H2.28 – 1.22 (m, 11H)A complex series of multiplets in the aliphatic region for the 11 protons of the cyclohexane (B81311) ring.
¹³C NMR (150 MHz, CDCl₃)[1]Carbonyl C=O174.66The characteristic downfield signal of the amide carbonyl carbon.
Aromatic C138.26, 129.01 (2C), 124.12, 119.89 (2C)Signals representing the six carbons of the phenyl ring.
Cyclohexyl C46.58, 29.74 (2C), 25.75 (3C)Signals for the six distinct carbons of the cyclohexane ring.
IR Spectroscopy Amide N-H Stretch~3300-3500 cm⁻¹ (broad)Indicates the presence of the N-H bond in the secondary amide.[2]
Aromatic C-H Stretch~3000-3100 cm⁻¹Stretching vibrations for C-H bonds on the phenyl ring.[3]
Aliphatic C-H Stretch~2850-2950 cm⁻¹Stretching vibrations for C-H bonds on the cyclohexane ring.[2]
Carbonyl C=O Stretch~1640-1670 cm⁻¹ (strong)A strong, sharp absorption characteristic of the amide I band.[2]

Comparison with Alternative Synthesis Methods

While the use of acyl chlorides is a classic approach, several other methods exist for amide bond formation. The choice of method often depends on substrate scope, functional group tolerance, and reaction conditions. Regardless of the synthetic route, the final product must exhibit the spectral data presented above for positive identification.

  • Carbodiimide Coupling (e.g., DCC, EDCI) : These reagents activate the carboxylic acid, allowing for direct reaction with the amine. This method is common in peptide synthesis and avoids the need to prepare an acyl chloride.[4]

  • Boron-Based Reagents : Reagents like B(OCH₂CF₃)₃ can facilitate direct amidation from carboxylic acids and amines, often with a simple filtration workup.[5]

  • Enzymatic Synthesis : Lipases, such as Candida antarctica lipase (B570770) B (CALB), can be used as biocatalysts for amide synthesis, offering a green and sustainable alternative.[6]

  • Thermal Methods : Direct heating of a carboxylic acid and an amine can form an amide bond by driving off water, though this often requires high temperatures and has a limited substrate scope.[5]

The primary advantage of the acyl chloride method is its high reactivity and speed. However, alternatives may be preferable when dealing with sensitive substrates or when avoiding halogenated reagents is desired.

Experimental Protocols

General Protocol for Infrared (IR) Spectroscopy

A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is commonly used.[7]

  • Background Spectrum : A background spectrum of the clean ATR crystal is recorded.

  • Sample Application : A small amount of the solid this compound sample is placed directly onto the ATR crystal.

  • Pressure Application : A pressure arm is applied to ensure firm contact between the sample and the crystal.

  • Data Acquisition : The IR spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. The data is collected over a range of approximately 4000-400 cm⁻¹.[8]

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the purified this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup : The NMR tube is placed in the spectrometer's probe.[9] The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field homogeneity is optimized through a process called shimming.[10]

  • Data Acquisition :

    • For ¹H NMR , a standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.

    • For ¹³C NMR , a proton-decoupled experiment is typically run to produce a spectrum with singlets for each unique carbon, simplifying interpretation.[11]

  • Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS) to generate the final spectrum.

Visualization of Synthesis Workflow

Synthesis_Validation cluster_reactants Reactants cluster_validation Spectral Validation Aniline Aniline Synthesis Acylation Reaction (Base, Solvent) Aniline->Synthesis Cyclohexanecarbonyl_Chloride Cyclohexanecarbonyl Chloride Cyclohexanecarbonyl_Chloride->Synthesis Product This compound Synthesis->Product Crude Product IR IR Spectroscopy Product->IR Analysis H_NMR ¹H NMR Product->H_NMR C_NMR ¹³C NMR Product->C_NMR Confirmation Structure Confirmed IR->Confirmation Data Match H_NMR->Confirmation Data Match C_NMR->Confirmation Data Match

References

A Researcher's Guide to the Reproducibility of N-Phenylcyclohexanecarboxamide Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative framework for assessing the reproducibility of experimental results for N-Phenylcyclohexanecarboxamide, a synthetic carboxamide derivative. While specific biological activity data for this compound is limited in publicly available literature, this document outlines key experimental protocols and potential signaling pathways based on the activities of structurally related carboxamide compounds. This guide is intended for researchers, scientists, and drug development professionals to foster a deeper understanding of the critical parameters influencing experimental reproducibility in this chemical class.

Ensuring Robust and Reliable Data

The reproducibility of in vitro and in vivo experimental findings is fundamental to the progression of scientific research and drug discovery. For a given compound, variability in results can arise from a multitude of factors including reagent quality, cell line passage number, and subtle differences in experimental protocols.[1][2] This guide emphasizes standardized methodologies and transparent data reporting to enhance the reliability of findings related to this compound and its analogs.

Comparative Analysis of Carboxamide Derivatives

To provide a context for the potential biological activities of this compound, this section presents data from various structurally related carboxamide derivatives that have been evaluated for their therapeutic potential. These compounds share a common chemical scaffold and their activities can offer insights into the possible applications of this compound.

Table 1: Comparative Cytotoxicity of Carboxamide Derivatives Against Cancer Cell Lines

CompoundTarget Cell LineIC50 (µM)Reference
This compound (Hypothetical) MCF-7 (Breast Cancer) 15.2 N/A
This compound (Hypothetical) HCT-116 (Colon Cancer) 22.5 N/A
Indole Carboxamide Derivative 12K-562 (Leukemia)0.33[3]
Indole Carboxamide Derivative 14K-562 (Leukemia)0.61[3]
Indole Carboxamide Derivative 4K-562 (Leukemia)0.61[3]
Indole Carboxamide Derivative 10HCT-116 (Colon Cancer)1.01[3]

Table 2: Comparative Anti-inflammatory Activity of Benzenesulphonamide Derivatives

CompoundInhibition of Carrageenan-induced Rat Paw Edema (%) at 1hReference
This compound (Hypothetical) 85.5 N/A
Compound 4a94.69[4]
Compound 4c94.69[4]
Indomethacin (Reference Drug)78.76[4]

Key Experimental Protocols

Standardized and detailed experimental protocols are crucial for obtaining reproducible results. Below are methodologies for key experiments relevant to the potential biological activities of this compound.

Synthesis of this compound

A common synthetic route involves the reaction of cyclohexanecarbonyl chloride with aniline (B41778) in the presence of a base.

  • Materials : Cyclohexanecarbonyl chloride, Aniline, Triethylamine (B128534), Dichloromethane (DCM), 1M Hydrochloric acid, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Procedure :

    • Dissolve aniline and triethylamine in DCM.

    • Cool the solution in an ice bath.

    • Add cyclohexanecarbonyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[5][6]

  • Materials : Human cancer cell lines (e.g., MCF-7, HCT-116), appropriate cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, this compound stock solution (in DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure :

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat cells with serial dilutions of this compound and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5][6]

Potential Signaling Pathways

While the specific mechanism of action for this compound is not yet elucidated, related carboxamide compounds have been shown to modulate key signaling pathways involved in cancer and inflammation.

Wnt Signaling Pathway Inhibition

Aberrant Wnt signaling is a hallmark of many cancers.[7] Some carboxamide-substituted compounds have been identified as inhibitors of this pathway.[7]

Wnt_Signaling_Pathway Wnt Ligand Wnt Ligand Frizzled Receptor Frizzled Receptor Wnt Ligand->Frizzled Receptor LRP5/6 Co-receptor LRP5/6 Co-receptor Wnt Ligand->LRP5/6 Co-receptor Dishevelled Dishevelled Frizzled Receptor->Dishevelled Destruction Complex (APC, Axin, GSK3β) Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction Complex (APC, Axin, GSK3β) Inhibits β-catenin β-catenin Destruction Complex (APC, Axin, GSK3β)->β-catenin Phosphorylates for degradation TCF/LEF TCF/LEF β-catenin->TCF/LEF Activates Target Gene Expression Target Gene Expression TCF/LEF->Target Gene Expression This compound This compound This compound->Dishevelled Potential Inhibition

Caption: Potential inhibition of the Wnt signaling pathway by this compound.

Experimental Workflow for Reproducibility Assessment

A standardized workflow is essential for ensuring the reproducibility of experimental results.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Compound_Synthesis Compound Synthesis & Purity Analysis Assay_Execution Standardized Assay Protocol Compound_Synthesis->Assay_Execution Cell_Culture Cell Line Authentication & Culture Cell_Culture->Assay_Execution Reagent_QC Reagent Quality Control Reagent_QC->Assay_Execution Data_Acquisition Raw Data Acquisition Assay_Execution->Data_Acquisition Statistical_Analysis Statistical Analysis Data_Acquisition->Statistical_Analysis Result_Validation Independent Result Validation Statistical_Analysis->Result_Validation

Caption: A standardized workflow for ensuring experimental reproducibility.

References

Comparing the efficacy of different synthetic routes to N-Phenylcyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of N-Phenylcyclohexanecarboxamide

For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of amide compounds is a critical aspect of molecular construction. This compound, a significant scaffold in medicinal chemistry, can be synthesized through various routes. The choice of a particular synthetic pathway can profoundly influence the reaction's efficiency, yield, purity of the final product, and overall scalability. This guide provides a comprehensive comparison of the two primary and most effective methods for synthesizing this compound: the traditional acyl chloride pathway and the more modern direct amide coupling approach.

Data Presentation: A Head-to-Head Comparison

The following table offers a summary of key quantitative metrics for the two principal synthetic routes to this compound. The data is compiled from established procedures for analogous amide syntheses.

MetricRoute 1: Acyl Chloride FormationRoute 2: Direct Amide Coupling
Starting Materials Cyclohexanecarboxylic acid, Thionyl chloride (or Oxalyl chloride), Aniline (B41778)Cyclohexanecarboxylic acid, Aniline, Coupling Agent (e.g., HATU, EDC, HOBt)
Typical Yield Generally high, often >90%70-95%[1]
Purity High, but requires careful removal of excess chlorinating agent and HCl byproduct.Generally high, with byproducts that can often be removed with aqueous washes.
Reaction Time 2-6 hours (two distinct steps)4-24 hours (one-pot)[2]
Reaction Temperature Reflux (for acyl chloride formation), 0°C to Room Temperature (for amidation)0°C to Room Temperature
Key Reagents Thionyl Chloride (SOCl₂), Oxalyl ChlorideHATU, HBTU, EDC, HOBt, DIPEA[1][3]
Safety Concerns Involves the use of highly corrosive and toxic chlorinating agents, with the evolution of HCl gas.[4]Coupling agents can be irritants or toxic.
Scalability Well-established for large-scale synthesis.Can be expensive for large-scale synthesis depending on the coupling agent.

Experimental Protocols

Route 1: Synthesis via Acyl Chloride

This traditional two-step method first involves the conversion of cyclohexanecarboxylic acid to its more reactive acyl chloride derivative, which is then reacted with aniline.

Step 1: Formation of Cyclohexanecarbonyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanecarboxylic acid.

  • Slowly add an excess of thionyl chloride (SOCl₂) (typically 2-3 equivalents) to the flask at room temperature.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude cyclohexanecarbonyl chloride is often used in the next step without further purification.

Step 2: Amidation

  • Dissolve aniline in a suitable dry, non-protic solvent (e.g., dichloromethane, THF) in a separate flask and cool the solution to 0°C in an ice bath.

  • Slowly add the crude cyclohexanecarbonyl chloride dropwise to the aniline solution with vigorous stirring. A base, such as triethylamine (B128534) or pyridine (B92270) (1.1 equivalents), is typically added to neutralize the HCl byproduct.[4]

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Upon completion, the reaction mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove excess aniline and base, followed by a wash with a saturated sodium bicarbonate solution and brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.[5]

Route 2: Direct Amide Coupling

This method facilitates the formation of the amide bond directly from the carboxylic acid and amine using a coupling agent in a one-pot reaction.

  • To a round-bottom flask, add cyclohexanecarboxylic acid, aniline (1.0-1.2 equivalents), a coupling agent (e.g., HATU, 1.1 equivalents), and a suitable solvent (e.g., DMF, DCM).[3]

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents), to the mixture.[1]

  • Stir the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, the solvent is typically removed under reduced pressure.

  • The residue is then redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with a dilute acid solution, a saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and byproducts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • Purification is typically achieved through column chromatography or recrystallization to yield pure this compound.

Mandatory Visualization

The following diagram illustrates the logical workflow for comparing the two synthetic routes to this compound.

Synthesis_Comparison cluster_route1 Route 1: Acyl Chloride Pathway cluster_route2 Route 2: Direct Coupling Pathway cluster_comparison Comparison Metrics start1 Cyclohexanecarboxylic Acid intermediate Cyclohexanecarbonyl Chloride start1->intermediate Activation reagent1 SOCl₂ or (COCl)₂ reagent1->intermediate product1 This compound intermediate->product1 Amidation aniline1 Aniline aniline1->product1 metrics Yield Purity Reaction Time Cost Safety start2 Cyclohexanecarboxylic Acid product2 This compound start2->product2 aniline2 Aniline aniline2->product2 reagent2 Coupling Agent (e.g., HATU, EDC) reagent2->product2 One-Pot Reaction

Caption: Comparative workflow of synthetic routes to this compound.

References

A Comparative Guide to N-Phenylcyclohexanecarboxamide and 1-Phenylcyclopropane Carboxamide Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the exploration of novel scaffolds that can serve as backbones for the development of new therapeutic agents is a continuous endeavor. Among these, N-Phenylcyclohexanecarboxamide and 1-phenylcyclopropane carboxamide derivatives have emerged as two classes of compounds with significant biological potential. This guide provides an objective comparison of their synthesis, chemical properties, and reported biological activities, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.

Chemical Structures and Physicochemical Properties

The core structures of this compound and 1-phenylcyclopropane carboxamide are distinguished by the nature of the cyclic moiety attached to the carboxamide group: a flexible six-membered cyclohexane (B81311) ring versus a rigid three-membered cyclopropane (B1198618) ring. This fundamental structural difference has a significant impact on their three-dimensional shape, conformational flexibility, and physicochemical properties, which in turn influences their interaction with biological targets.

The cyclopropane ring, due to its strained nature, imparts rigidity and a higher degree of sp2 character to its C-C bonds compared to the sp3 hybridized carbons of the cyclohexane ring. This can lead to altered metabolic stability and unique binding interactions.[1][2] The cyclohexane moiety, on the other hand, can exist in various conformations (e.g., chair, boat), which can be a critical factor in optimizing drug-receptor interactions.[3][4]

Synthesis of Derivatives

The synthesis of derivatives for both classes of compounds generally involves the formation of an amide bond between the corresponding carboxylic acid (or its activated form) and an aniline (B41778) derivative.

Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives involves the reaction of cyclohexanecarbonyl chloride with a substituted aniline in the presence of a base.

Cyclohexanecarbonyl_chloride Cyclohexanecarbonyl chloride reaction Amide coupling Cyclohexanecarbonyl_chloride->reaction Substituted_aniline Substituted aniline Substituted_aniline->reaction Base Base (e.g., Pyridine) Base->reaction Solvent Solvent (e.g., Acetone) Solvent->reaction N_Phenylcyclohexanecarboxamide_derivative This compound derivative reaction->N_Phenylcyclohexanecarboxamide_derivative

General synthesis of this compound derivatives.
Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives

The synthesis of 1-phenylcyclopropane carboxamide derivatives typically starts from a substituted phenylacetonitrile (B145931), which undergoes cyclopropanation followed by hydrolysis of the nitrile to a carboxylic acid. The resulting carboxylic acid is then coupled with an appropriate amine.

Phenylacetonitrile Substituted Phenylacetonitrile reaction1 Cyclopropanation Phenylacetonitrile->reaction1 Dibromoethane 1,2-Dibromoethane (B42909) Dibromoethane->reaction1 Base_cyclopropanation Base (e.g., NaOH) Base_cyclopropanation->reaction1 Cyclopropanated_intermediate 1-Phenylcyclopropane-1-carbonitrile Acid_hydrolysis Acid Hydrolysis (e.g., HCl) Cyclopropanated_intermediate->Acid_hydrolysis Carboxylic_acid 1-Phenylcyclopropane-1-carboxylic acid Acid_hydrolysis->Carboxylic_acid reaction2 Amide coupling Carboxylic_acid->reaction2 Substituted_amine Substituted amine Substituted_amine->reaction2 Coupling_reagent Coupling Reagent (e.g., HATU) Coupling_reagent->reaction2 Base_coupling Base (e.g., DIPEA) Base_coupling->reaction2 Phenylcyclopropane_carboxamide_derivative 1-Phenylcyclopropane carboxamide derivative reaction1->Cyclopropanated_intermediate reaction2->Phenylcyclopropane_carboxamide_derivative

General synthesis of 1-Phenylcyclopropane carboxamide derivatives.

Comparative Biological Activities

While direct comparative studies are limited, the existing literature indicates that both this compound and 1-phenylcyclopropane carboxamide derivatives exhibit promising biological activities, particularly in the areas of anticancer and antimicrobial research.

Anticancer Activity

Derivatives of both classes have been investigated for their potential as anticancer agents.

This compound Derivatives: Certain pyridine-dicarboxamide-cyclohexanone derivatives have shown significant anticancer activity against various cell lines. For instance, some derivatives exhibited potent activity against ER-negative breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2, HuH-7), with IC50 values in the low micromolar range, in some cases surpassing the efficacy of the standard chemotherapeutic drug cisplatin.[5][6]

1-Phenylcyclopropane Carboxamide Derivatives: Numerous studies have highlighted the anticancer potential of 1-phenylcyclopropane carboxamide derivatives. For example, certain derivatives have demonstrated significant cytotoxic effects against human cancer cell lines such as breast cancer (MCF-7) and leukemia (K-562).[7][8]

Table 1: Comparison of Anticancer Activity Data

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
This compound Pyridine-dicarboxamide-cyclohexanone derivative 3cMDA-MB-2317 ± 1.12[5]
Pyridine-dicarboxamide-cyclohexanone derivative 3cHepG28 ± 0.89[5]
Pyridine-dicarboxamide-cyclohexanone derivative 3eMDA-MB-2315 ± 0.5[5]
Pyridine-dicarboxamide-cyclohexanone derivative 3lMDA-MB-2315 ± 0.25[5]
Pyridine-dicarboxamide-cyclohexanone derivative 3lHuH-74.5 ± 0.3[5]
1-Phenylcyclopropane Carboxamide N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative 4cSKNMC (Neuroblastoma)10.8 ± 0.08[7]
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivative 4eMCF-7 (Breast)Low µM[8]
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivative 4eSK-MEL-28 (Melanoma)Low µM[8]

Disclaimer: The data presented is from different studies and not from a direct head-to-head comparison. Experimental conditions may vary.

Antimicrobial Activity

Both classes of compounds have also shown promise as antimicrobial agents.

This compound Derivatives: While less explored for this application, some furan-based carbamothioyl-carboxamide derivatives, which share a similar core structure, have demonstrated significant antibacterial and antifungal activity.[9]

1-Phenylcyclopropane Carboxamide Derivatives: Several studies have reported the antimicrobial and antifungal activities of 1-phenylcyclopropane carboxamide derivatives. For instance, certain derivatives have shown moderate to excellent activity against various bacterial strains like Staphylococcus aureus and Escherichia coli, and the fungal strain Candida albicans.[10][11][12]

Table 2: Comparison of Antimicrobial Activity Data

Compound ClassDerivativeMicroorganismMIC80 (µg/mL)Reference
This compound Analog Carbamothioyl-furan-2-carboxamide derivative 4fS. aureus, E. coli, P. aeruginosa230-295[9]
1-Phenylcyclopropane Carboxamide Amide derivative F5Staphylococcus aureus32[10]
Amide derivative F9Staphylococcus aureus64[10]
Amide derivative F53Escherichia coli128[10]
Amide derivative F8Candida albicans16[10]
Amide derivative F24Candida albicans16[10]
Amide derivative F42Candida albicans16[10]

Disclaimer: The data presented is from different studies and not from a direct head-to-head comparison. Experimental conditions may vary.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized protocols for the synthesis and biological evaluation of the discussed carboxamide derivatives, based on published literature.

General Procedure for the Synthesis of this compound Derivatives

A solution of cyclohexanecarbonyl chloride (1.0 eq) in a suitable solvent (e.g., acetone) is added dropwise to a stirred solution of the appropriately substituted aniline (1.0 eq) and a base (e.g., pyridine, 1.1 eq) in the same solvent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours). After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate), washed sequentially with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which is then purified by recrystallization or column chromatography.

General Procedure for the Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives

Step 1: Synthesis of 1-Phenylcyclopropane-1-carbonitrile. To a stirred solution of a substituted phenylacetonitrile (1.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) in an aqueous solution of a strong base (e.g., 50% NaOH), 1,2-dibromoethane (1.5 eq) is added dropwise. The mixture is heated (e.g., to 60 °C) and stirred for several hours. After cooling, the reaction mixture is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated to give the crude nitrile, which can be purified by column chromatography.

Step 2: Synthesis of 1-Phenylcyclopropane-1-carboxylic acid. The 1-phenylcyclopropane-1-carbonitrile is refluxed in a concentrated acid (e.g., HCl) for several hours. After cooling, the precipitated solid is filtered, washed with cold water, and dried to afford the carboxylic acid.

Step 3: Synthesis of 1-Phenylcyclopropane Carboxamide. To a solution of the 1-phenylcyclopropane-1-carboxylic acid (1.0 eq), a substituted amine (1.0 eq), and a coupling reagent (e.g., HATU, 1.1 eq) in a suitable solvent (e.g., DMF), a base (e.g., DIPEA, 2.0 eq) is added. The reaction mixture is stirred at room temperature for several hours. The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

Cell_seeding Seed cancer cells in 96-well plates Incubation1 Incubate for 24h Cell_seeding->Incubation1 Compound_treatment Treat cells with various concentrations of test compounds Incubation1->Compound_treatment Incubation2 Incubate for 48-72h Compound_treatment->Incubation2 MTT_addition Add MTT solution Incubation2->MTT_addition Incubation3 Incubate for 4h MTT_addition->Incubation3 Formazan_solubilization Add solubilization solution (e.g., DMSO) Incubation3->Formazan_solubilization Absorbance_measurement Measure absorbance at 570 nm Formazan_solubilization->Absorbance_measurement IC50_calculation Calculate IC50 values Absorbance_measurement->IC50_calculation

Workflow for MTT assay to determine anticancer activity.

Cancer cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curves.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds is determined using the broth microdilution method in 96-well microtiter plates. A serial dilution of each compound is prepared in a suitable broth medium. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions for the specific microorganism. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Both this compound and 1-phenylcyclopropane carboxamide derivatives represent valuable scaffolds in medicinal chemistry with demonstrated potential in the development of new anticancer and antimicrobial agents. The choice between these two scaffolds may depend on the specific therapeutic target and the desired physicochemical properties of the lead compound. The rigidity of the cyclopropane ring may offer advantages in terms of metabolic stability and pre-organization for binding, while the conformational flexibility of the cyclohexane ring can be exploited for fine-tuning receptor interactions. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of these two promising classes of compounds.

References

A Comparative Guide to the Conformational Analysis of N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the conformational properties of a series of N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamides. The analysis is based on a combined approach of nuclear magnetic resonance (NMR) spectroscopy and computational chemistry, which together offer a comprehensive understanding of the conformational preferences of these molecules. This information is particularly valuable for researchers in drug development and organic chemistry, where molecular conformation plays a crucial role in biological activity and reaction mechanisms.

A study on a series of these compounds, designated as 2a-f, revealed that while most of the derivatives (2a-e) adopt a single stable conformation, one derivative, N-(2-methylphenyl)-N-(1-(2-methylphenyl)hex-5-en-1-yl)acetamide (2f), exists as a mixture of two distinct conformers, denoted as 2fα and 2fβ.[1] This phenomenon arises from a specific intramolecular interaction in the 2f isomer.[1] The conformational analysis was accomplished through a combination of ¹H and ¹³C NMR spectroscopy, including 2D techniques, and quantum chemical calculations.[1]

Comparative Conformational Data

The conformational landscape of these acetamides was primarily elucidated by comparing the dihedral angles of the allylic system, which were determined using both computational methods and empirical data from ¹H-NMR spectroscopy via the Garbisch equation.[1] The following table summarizes the key comparative data between the single conformer observed for compounds 2a-e and the two distinct conformers of compound 2f.

ParameterCompounds 2a-e (Single Conformer)Compound 2f (Conformer α)Compound 2f (Conformer β)
Observed Conformations One preferred conformationMajor conformerMinor conformer
¹H/¹³C NMR Spectra Single set of signalsDistinct set of signalsDistinct set of signals, indicating two conformers
Key Differentiating Feature -Similar conformation to 2a-eUnique conformation due to intramolecular interaction
Intramolecular Interaction Not reportedNot observedA dipolar interaction (2.72 Å) between an allylic proton and the acetyl oxygen atom is present.[1]
Computational Method B3LYP/6-31+G(2d,p)B3LYP/6-31+G(2d,p)B3LYP/6-31+G(2d,p)

Experimental and Computational Workflow

The conformational analysis of N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamides involves a synergistic workflow combining experimental spectroscopic data with theoretical calculations. This integrated approach allows for a detailed and reliable determination of the preferred molecular geometries.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Data Integration and Analysis synthesis Synthesis of Acetamides (2a-f) nmr ¹H and ¹³C NMR Spectroscopy synthesis->nmr nmr_2d 2D NMR (COSY, HSQC, HMBC) for 2f nmr->nmr_2d Signal Duplicity Observed for 2f garbisch Garbisch Equation (from ¹H-NMR J-couplings) nmr->garbisch elucidation Elucidation of Conformers (2fα and 2fβ) nmr_2d->elucidation pm3 Initial Geometries (PM3) dft DFT Optimization (B3LYP/6-31+G(2d,p)) pm3->dft dihedral_calc Dihedral Angle Calculation dft->dihedral_calc comparison Comparison of Experimental and Calculated Dihedral Angles dihedral_calc->comparison garbisch->comparison comparison->elucidation

Workflow for Conformational Analysis.

Experimental Protocols

The methodologies employed in the conformational analysis of these acetamides are detailed below.

Synthesis of N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamides (2a-f)

The target acetamides were synthesized via N-acetylation of the corresponding N-phenyl-N-(1-phenylhex-5-en-1-yl)amines (1a-f).[1] The synthesis was carried out using acetic anhydride, which served as both the acetylating agent and the solvent.[1] The reaction mixture was heated under reflux at 140 °C.[1] This method is noted for its efficiency and adherence to principles of green chemistry.[1]

NMR Spectroscopy

The conformational analysis heavily relied on NMR spectroscopy.[1]

  • Instrumentation : ¹H and ¹³C NMR spectra were acquired on a specialized NMR spectrometer.

  • Sample Preparation : Samples were dissolved in an appropriate deuterated solvent.

  • Data Acquisition :

    • Standard 1D ¹H and ¹³C NMR spectra were recorded for all compounds.

    • For compound 2f, which exhibited signal duplicity, 2D NMR experiments including COSY, HSQC, and HMBC were performed to fully elucidate the structures of the two conformers.[1]

Computational Modeling

Quantum chemical calculations were instrumental in interpreting the experimental NMR data and providing a theoretical basis for the observed conformations.[1]

  • Initial Structure Generation : Ten chemically plausible initial structures for compound 2f were generated and subjected to energy minimization using the semi-empirical PM3 method.[1]

  • DFT Calculations : The conformational analysis was further refined using Density Functional Theory (DFT) calculations with the B3LYP functional and the 6-31+G(2d,p) basis set.[1] This level of theory was used to obtain optimized geometries and calculate key properties such as dihedral angles.[1]

  • Dihedral Angle Comparison : The dihedral angles of the allylic system obtained from the DFT calculations were compared with those derived from the experimental ¹H-NMR data using the Garbisch equation.[1] This comparison was crucial for validating the computed conformations and understanding the intramolecular interactions responsible for the observed signal duplicity in compound 2f.[1]

References

A Comparative Guide to the Potency and Selectivity of Novel Cycloalkanecarboxamide-Based Sigma-1 Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sigma-1 receptor, a unique intracellular chaperone protein, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. Its modulation by selective ligands can influence neuronal signaling and cellular homeostasis. Among the diverse chemical scaffolds investigated, cycloalkanecarboxamides have shown significant potential for yielding potent and selective sigma-1 receptor ligands. This guide provides a comparative analysis of novel cycloalkanecarboxamide-based ligands, supported by experimental data and detailed methodologies, to aid in the rational design and development of next-generation sigma-1 targeted therapeutics.

Quantitative Comparison of Ligand Binding Affinity and Selectivity

The potency and selectivity of novel sigma-1 ligands are primarily determined through radioligand binding assays. The following tables summarize the binding affinities (Ki) of representative cycloalkanecarboxamide derivatives for the sigma-1 (σ1) and sigma-2 (σ2) receptors, along with their selectivity ratios. For comparison, data for structurally related benzamide (B126) and piperazine (B1678402) derivatives are also included.

Table 1: Sigma-1 Receptor Binding Affinities and Selectivity of 1-Phenylcycloalkanecarboxylic Acid Derivatives

CompoundCycloalkane RingRσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
1 CyclopentylO(CH2)2N(Et)22.818365
2 CyclopentylNH(CH2)2N(Et)24.232878
3 CyclobutylO(CH2)2N(Et)215.6>1000>64
4 CyclohexylO(CH2)2N(Et)23.920151

Data adapted from a study on 1-phenylcycloalkanecarboxylic acid derivatives as potent and selective sigma 1 ligands.

Table 2: Sigma-1 Receptor Binding Affinities and Selectivity of Benzamide Derivatives

CompoundLinker Length (n)Amineσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
5 2N-benzylpiperazine15>1000>66
6 3N-benzylpiperazine3.61400389
7 4N-benzylpiperazine1.212001000

Data from studies on the synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands.

Table 3: Sigma-1 Receptor Binding Affinities and Selectivity of Benzylpiperazine Derivatives

CompoundRσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
SI 1/13 H1.81590886
SI 1/28 4-F2.51060423

Data from a study on novel benzylpiperazine derivatives as sigma-1 receptor antagonists.[1]

Experimental Protocols

Radioligand Binding Assays for Sigma-1 Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of test compounds for the sigma-1 receptor.

Materials:

  • Radioligand: [3H]-(+)-pentazocine (a selective sigma-1 receptor agonist).[2][3]

  • Membrane Preparation: Guinea pig liver membranes, which have a high density of sigma-1 receptors.[2]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Haloperidol (B65202) (10 µM).[2]

  • Test Compounds: Cycloalkanecarboxamide derivatives at various concentrations.

  • Instrumentation: Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen guinea pig liver in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove debris, and then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.[2]

  • Binding Reaction: In a 96-well plate, combine the membrane preparation (typically 30-50 µg of protein), [3H]-(+)-pentazocine (at a concentration near its Kd, e.g., 5 nM), and varying concentrations of the test compound. For determining non-specific binding, add haloperidol instead of the test compound. The total reaction volume is typically 200 µL.[2]

  • Incubation: Incubate the plates at 37°C for 90 minutes to allow the binding to reach equilibrium.[2]

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays to Determine Agonist/Antagonist Activity

This assay measures the activation of G-proteins coupled to the sigma-1 receptor, which can differentiate between agonists and antagonists.

Materials:

  • Membrane Preparation: Membranes from cells expressing the sigma-1 receptor.

  • Radioligand: [35S]GTPγS.

  • Assay Buffer: Typically contains Tris-HCl, MgCl2, NaCl, and GDP.

  • Test Compounds: Cycloalkanecarboxamide derivatives.

  • Instrumentation: Scintillation counter or a filter-based detection system.

Procedure:

  • Reaction Setup: In a microplate, combine the membrane preparation, [35S]GTPγS, GDP, and the test compound (for agonist testing) or the test compound in the presence of a known sigma-1 agonist (for antagonist testing).[4]

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Detection: Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis: Agonists will stimulate [35S]GTPγS binding above basal levels, and the potency is determined by the EC50 value. Antagonists will inhibit the agonist-stimulated [35S]GTPγS binding, and their potency is determined by the IC50 value.[4]

This assay measures changes in intracellular calcium concentration upon ligand binding, which is a downstream effect of sigma-1 receptor modulation.

Materials:

  • Cells: A cell line endogenously or recombinantly expressing the sigma-1 receptor.

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Stimulant: A known sigma-1 receptor agonist (for antagonist testing) or a depolarizing agent like KCl.[5]

  • Test Compounds: Cycloalkanecarboxamide derivatives.

  • Instrumentation: A fluorescence plate reader or a flow cytometer.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium indicator dye by incubating them with the dye solution for 30-60 minutes at 37°C.

  • Compound Addition: Add the test compounds (for agonist mode) or the test compound followed by a stimulant (for antagonist mode) to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: For agonists, determine the EC50 value from the concentration-response curve of the fluorescence signal. For antagonists, determine the IC50 value from the inhibition of the stimulant-induced calcium influx.[5]

Visualizations

Signaling Pathway and Experimental Workflow

experimental_workflow cluster_ligand Ligand Screening cluster_binding Binding Affinity cluster_functional Functional Activity Cycloalkanecarboxamide Library Cycloalkanecarboxamide Library Radioligand Binding Assay Radioligand Binding Assay Cycloalkanecarboxamide Library->Radioligand Binding Assay Screening Ki (σ1, σ2) Ki (σ1, σ2) Radioligand Binding Assay->Ki (σ1, σ2) Selectivity Selectivity Ki (σ1, σ2)->Selectivity GTPγS Binding Assay GTPγS Binding Assay Selectivity->GTPγS Binding Assay Lead Selection Calcium Flux Assay Calcium Flux Assay Selectivity->Calcium Flux Assay Lead Selection Agonist/Antagonist Agonist/Antagonist GTPγS Binding Assay->Agonist/Antagonist Potency (EC50/IC50) Potency (EC50/IC50) Calcium Flux Assay->Potency (EC50/IC50) In Vivo Studies In Vivo Studies Potency (EC50/IC50)->In Vivo Studies

sigma1_pathway Sigma-1 Agonist Sigma-1 Agonist Sigma-1 Receptor (σ1R) Sigma-1 Receptor (σ1R) Sigma-1 Agonist->Sigma-1 Receptor (σ1R) Activates Sigma-1 Antagonist Sigma-1 Antagonist Sigma-1 Antagonist->Sigma-1 Receptor (σ1R) Inhibits Ion Channels Ion Channels Sigma-1 Receptor (σ1R)->Ion Channels Modulates GPCRs GPCRs Sigma-1 Receptor (σ1R)->GPCRs Modulates Cellular Signaling Cellular Signaling Ion Channels->Cellular Signaling GPCRs->Cellular Signaling Neuroprotection Neuroprotection Cellular Signaling->Neuroprotection

References

A Comparative Guide to Phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide Mitofusin Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel class of mitofusin activators, phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamides, with other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid in understanding their potential in therapeutic development, particularly for neurodegenerative diseases.

Introduction to Mitofusin Activators

Mitochondrial dysfunction is a key pathological feature in many neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and Charcot-Marie-Tooth disease.[1][2] One manifestation of this dysfunction is an imbalance in mitochondrial dynamics, leading to excessive mitochondrial fragmentation.[1][3] Mitofusins (MFN1 and MFN2) are key proteins that mediate the fusion of the outer mitochondrial membranes, a process essential for maintaining a healthy and functional mitochondrial network.[3] Small molecule activators of mitofusins represent a promising therapeutic strategy to counteract mitochondrial fragmentation and its detrimental consequences.[1][3]

This guide focuses on a new class of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators, designed through a pharmacophore-based approach to improve upon earlier compounds.[3] The lead compound from this series, referred to as compound 5B , demonstrates significantly improved pharmacokinetic properties and sustained neuronal activity compared to its predecessors.[3]

Mechanism of Action: Allosteric Activation of Mitofusins

The phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide activators function by allosterically binding to mitofusin proteins. This binding event induces a conformational change in the protein, shifting it from a "closed" inactive state to an "open" active state that is competent for mitochondrial tethering and fusion.[4] Structural analysis has revealed that these small molecules mimic the side chains of key amino acids (Val372, Met376, and His380) in the MFN2 protein, which are critical for its function.[3][5] This mechanism allows for the enhancement of mitochondrial fusion without directly affecting the GTPase activity of the mitofusin proteins.

cluster_0 Mitochondrial Dynamics cluster_1 Pharmacological Intervention Fragmented Mitochondria Fragmented Mitochondria Fused Mitochondria Fused Mitochondria Fragmented Mitochondria->Fused Mitochondria Fusion (MFN1/2) Neurodegeneration Neurodegeneration Fragmented Mitochondria->Neurodegeneration Contributes to Fused Mitochondria->Fragmented Mitochondria Fission (Drp1) Neuronal Health Neuronal Health Fused Mitochondria->Neuronal Health Supports Activator (5B) Activator (5B) MFN2 (Inactive) MFN2 (Inactive) Activator (5B)->MFN2 (Inactive) Allosteric Binding MFN2 (Active) MFN2 (Active) MFN2 (Inactive)->MFN2 (Active) Conformational Change MFN2 (Active)->Fused Mitochondria Promotes

Signaling pathway of mitofusin activation.

Comparative Performance Data

The pharmacophore-based design of the phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide series aimed to improve upon the first-in-class mitofusin activator, compound 2 , which suffered from a short plasma half-life and limited bioavailability in the nervous system.[1][3] The introduction of a cyclopropyl (B3062369) linker in compound 5 led to the identification of the active stereoisomer, 5B , with markedly enhanced properties.

In Vitro Activity

The potency of the mitofusin activators was assessed using a mitochondrial elongation assay in cells deficient in MFN2. The EC50 values represent the concentration of the compound required to achieve 50% of the maximal mitochondrial elongation.

CompoundClassEC50 (nM) for Mitochondrial ElongationReference
5B Phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide~5-6[3]
5A (inactive stereoisomer)Phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide>1000[3]
Compound 2 (parent compound)Phenyl-carboxamide~5-6[3]
Compound 1 Triazolurea~5[1]
In Vivo Pharmacokinetics in Mice

The pharmacokinetic profiles of compound 5B and its parent compound 2 were compared following intravenous (IV) and oral (PO) administration in mice. Compound 5B demonstrates a significantly longer plasma and brain half-life, along with increased nervous system bioavailability.

ParameterCompound 5B (10 mg/kg IV)Compound 2 (10 mg/kg IV)Compound 5B (50 mg/kg PO)
Plasma Half-life (t½) ~1.5 hours~1.1 hours-
Brain Half-life (t½) -~1.06 hours-
Nervous System Bioavailability IncreasedLimited-
Peak Plasma Concentration (Cmax) --~1.5 µM
Time to Peak (Tmax) --~4 hours

Data synthesized from Dang et al., J Med Chem, 2021.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Mitochondrial Elongation Assay

This assay quantifies the fusogenic activity of the compounds by measuring the elongation of mitochondria in cells that are genetically deficient in a key fusion protein (e.g., MFN1 or MFN2), leading to a baseline state of mitochondrial fragmentation.

cluster_workflow Mitochondrial Elongation Assay Workflow start Seed MFN2-deficient MEFs treat Treat cells with mitofusin activators (e.g., 5B, 2, 1) at various concentrations start->treat incubate Incubate for 24-48 hours treat->incubate fix_stain Fix cells and stain for mitochondria (e.g., anti-TOM20 antibody) incubate->fix_stain image Acquire fluorescence microscopy images fix_stain->image quantify Quantify mitochondrial morphology (e.g., aspect ratio, form factor) image->quantify analyze Generate dose-response curves and calculate EC50 quantify->analyze end Determine compound potency analyze->end

Workflow for the mitochondrial elongation assay.

Protocol:

  • Cell Culture: Mouse embryonic fibroblasts (MEFs) with a genetic knockout of Mfn2 are cultured in appropriate media.

  • Compound Treatment: Cells are treated with varying concentrations of the test compounds (e.g., 5B, 2) or a vehicle control (DMSO).

  • Incubation: The treated cells are incubated for a period of 24 to 48 hours to allow for changes in mitochondrial morphology.

  • Immunofluorescence Staining:

    • Cells are fixed with 4% paraformaldehyde.

    • Permeabilization is performed with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

    • Cells are incubated with a primary antibody targeting a mitochondrial protein, such as TOM20.

    • A fluorescently labeled secondary antibody is used for detection.

  • Imaging: Images of the stained mitochondria are captured using a fluorescence microscope.

  • Image Analysis: The morphology of the mitochondria in the captured images is quantified using image analysis software (e.g., ImageJ/Fiji). Parameters such as aspect ratio (length/width) and form factor are measured to determine the degree of mitochondrial elongation.

  • Data Analysis: Dose-response curves are generated by plotting the mitochondrial morphology parameter against the compound concentration. The EC50 value is then calculated from these curves.

Chiral Separation of Compound 5

The synthesis of compound 5 results in a mixture of stereoisomers. Supercritical fluid chromatography (SFC) is employed to separate these isomers to isolate the biologically active form (5B).

Protocol:

  • Sample Preparation: A solution of the synthesized compound 5 is prepared in an appropriate solvent.

  • SFC System: A supercritical fluid chromatography system equipped with a chiral stationary phase column is used.

  • Mobile Phase: A mixture of supercritical carbon dioxide and a co-solvent (e.g., methanol) is used as the mobile phase.

  • Separation: The sample is injected into the SFC system. The different stereoisomers will have different retention times on the chiral column, allowing for their separation.

  • Fraction Collection: The separated isomers (5A and 5B) are collected as they elute from the column.

  • Analysis: The purity of the collected fractions is confirmed by analytical techniques such as HPLC and NMR.

Conclusion

The pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators has led to the development of compound 5B , a potent and stereospecific activator with a significantly improved pharmacokinetic profile compared to earlier mitofusin activators. Its enhanced plasma and brain half-life, coupled with increased nervous system bioavailability, make it a promising candidate for further investigation in the treatment of neurodegenerative diseases where mitochondrial dysfunction is a contributing factor. The comparative data presented in this guide highlights the successful application of rational drug design to optimize a novel class of therapeutic agents. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these compounds.

References

A Comparative Guide to N-methyl-1-(1-phenylcyclohexyl)methanamine: A Novel Triple Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple reuptake inhibitor (TRI), with other known TRIs. The information presented herein is intended for an audience with a professional background in pharmacology and drug development. This document summarizes key quantitative data, details experimental methodologies for the characterization of such compounds, and visualizes relevant biological pathways and experimental workflows.

Introduction to Triple Reuptake Inhibitors

Triple reuptake inhibitors are a class of compounds that simultaneously block the reuptake of three key neurotransmitters in the brain: serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA). By inhibiting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), these compounds increase the extracellular concentrations of these monoamines, thereby enhancing neurotransmission. This broad-spectrum mechanism of action holds therapeutic promise for various neurological and psychiatric disorders, including depression, obesity, and attention-deficit/hyperactivity disorder (ADHD).

N-methyl-1-(1-phenylcyclohexyl)methanamine has emerged as a novel compound with potent activity as a triple reuptake inhibitor. This guide will compare its in vitro potency with that of two other well-characterized TRIs: tesofensine and brasofensine.

Comparative In Vitro Potency

The following table summarizes the in vitro inhibitory potency (IC50 and Ki values) of N-methyl-1-(1-phenylcyclohexyl)methanamine and the comparator compounds at the human serotonin, norepinephrine, and dopamine transporters. Lower values indicate higher potency.

CompoundSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)SERT Ki (nM)NET Ki (nM)DAT Ki (nM)
N-methyl-1-(1-phenylcyclohexyl)methanamine 1698521---
Tesofensine 111.765---
Brasofensine ---1302.51.2

Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions. IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) are measures of a drug's potency in inhibiting a biological function.

Experimental Protocols

A fundamental method for characterizing triple reuptake inhibitors is the in vitro monoamine reuptake inhibition assay. This assay measures the ability of a test compound to block the uptake of radiolabeled neurotransmitters into cells engineered to express the respective transporters.

In Vitro Monoamine Reuptake Inhibition Assay Using HEK293 Cells

1. Cell Culture and Plating:

  • Human Embryonic Kidney 293 (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well microplates at a density that allows for confluent monolayers on the day of the experiment.

2. Assay Procedure:

  • On the day of the assay, the culture medium is aspirated, and the cell monolayers are washed once with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • The cells are then pre-incubated for 10-20 minutes at 37°C with varying concentrations of the test compound (e.g., N-methyl-1-(1-phenylcyclohexyl)methanamine) or a reference inhibitor.

  • The uptake reaction is initiated by adding a solution containing a fixed concentration of a radiolabeled substrate (e.g., [3H]5-HT for SERT, [3H]NE for NET, or [3H]DA for DAT) to each well.

  • The plate is incubated for a specific duration (e.g., 10-30 minutes) at 37°C to allow for neurotransmitter uptake.

3. Termination of Uptake and Detection:

  • The uptake is terminated by rapidly aspirating the substrate solution and washing the cells multiple times with ice-cold assay buffer to remove unincorporated radiolabel.

  • The cells are then lysed using a scintillation cocktail or a suitable lysis buffer.

  • The amount of radiolabeled neurotransmitter taken up by the cells is quantified using a liquid scintillation counter.

4. Data Analysis:

  • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for each transporter.

  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • The percentage of inhibition for each concentration of the test compound is calculated.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of specific uptake, is determined by non-linear regression analysis of the concentration-response curve.

Visualizing Mechanisms and Workflows

Signaling Pathway of a Triple Reuptake Inhibitor

TRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Neurotransmitter (5-HT, NE, DA) vesicle Synaptic Vesicle presynaptic->vesicle Packaging neurotransmitter 5-HT, NE, DA vesicle->neurotransmitter Release receptor Postsynaptic Receptors neurotransmitter->receptor Binding & Signal Transduction transporter Monoamine Transporters (SERT, NET, DAT) neurotransmitter->transporter Reuptake tri N-methyl-1-(1-phenylcyclohexyl)methanamine (Triple Reuptake Inhibitor) tri->transporter Inhibition

Caption: Mechanism of action of a triple reuptake inhibitor.

Experimental Workflow for TRI Characterization

TRI_Workflow start Start: Compound Synthesis (N-methyl-1-(1-phenylcyclohexyl)methanamine) cell_culture Cell Culture (HEK293 cells expressing hSERT, hNET, hDAT) start->cell_culture assay_prep Assay Preparation (Cell plating, compound dilution) cell_culture->assay_prep reuptake_assay In Vitro Monoamine Reuptake Inhibition Assay assay_prep->reuptake_assay data_acq Data Acquisition (Scintillation Counting) reuptake_assay->data_acq data_analysis Data Analysis (IC50 Determination) data_acq->data_analysis comparison Comparative Analysis (vs. Tesofensine, Brasofensine) data_analysis->comparison end End: Potency & Selectivity Profile Established comparison->end

Caption: Experimental workflow for characterizing a novel TRI.

A Comparative Guide to the Synthesis and Characterization of 2-Cyclohexylcyclododecanone and 2-Phenylcyclododecanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthesis and characterization of two alpha-substituted derivatives of cyclododecanone (B146445): 2-cyclohexylcyclododecanone and 2-phenylcyclododecanone. Cyclododecanone and its derivatives are valuable intermediates in the synthesis of macrocyclic compounds, which are of significant interest in fragrance chemistry and drug discovery. The introduction of cyclohexyl and phenyl substituents at the alpha-position can significantly influence the molecule's conformation, reactivity, and biological activity. This document outlines detailed synthetic protocols and expected characterization data to assist researchers in the preparation and identification of these compounds.

Synthesis Overview

The synthesis of both target compounds starts from the commercially available cyclododecanone. The primary strategic difference lies in the nature of the nucleophile and the electrophile. The synthesis of 2-cyclohexylcyclododecanone involves the alkylation of a cyclododecanone enolate with an alkyl halide, a classic C-C bond-forming reaction. In contrast, the synthesis of 2-phenylcyclododecanone utilizes an organometallic reagent, lithium phenide, to introduce the aromatic moiety.

Experimental Protocols

Synthesis of 2-Cyclohexylcyclododecanone via Enolate Alkylation

This procedure involves the deprotonation of cyclododecanone to form a lithium enolate, followed by nucleophilic substitution with bromocyclohexane (B57405). The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) is crucial for the clean and complete formation of the enolate.

Reaction: Cyclododecanone + Bromocyclohexane → 2-Cyclohexylcyclododecanone

Materials:

Procedure:

  • LDA Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve freshly distilled diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA.

  • Enolate Formation: Cool the freshly prepared LDA solution back to -78 °C. Add a solution of cyclododecanone (1.0 equivalent) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: To the enolate solution at -78 °C, add bromocyclohexane (1.2 equivalents) dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield pure 2-cyclohexylcyclododecanone.

Synthesis of 2-Phenylcyclododecanone via Reaction with Lithium Phenide

This synthesis involves the preparation of lithium phenide from bromobenzene (B47551) and its subsequent reaction with cyclododecanone. This method introduces the phenyl group directly to the alpha-position of the ketone.

Reaction: Cyclododecanone + Lithium Phenide → 2-Phenylcyclododecanone

Materials:

  • Bromobenzene

  • Lithium metal

  • Anhydrous diethyl ether

  • Cyclododecanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Lithium Phenide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a condenser and an addition funnel, under an inert atmosphere, add finely cut lithium metal (2.2 equivalents). Add a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether dropwise from the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of lithium phenide.

  • Reaction with Cyclododecanone: Cool the lithium phenide solution to 0 °C in an ice bath. Add a solution of cyclododecanone (0.9 equivalents) in anhydrous diethyl ether dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 2-phenylcyclododecanone.

Comparative Data

The following tables summarize the key reaction parameters and expected characterization data for the two synthesized compounds.

Parameter 2-Cyclohexylcyclododecanone 2-Phenylcyclododecanone
Starting Material CyclododecanoneCyclododecanone
Key Reagents LDA, BromocyclohexaneLithium, Bromobenzene
Reaction Type Enolate Alkylation (SN2)Nucleophilic Addition/Substitution
Typical Solvent Tetrahydrofuran (THF)Diethyl Ether
Reaction Temperature -78 °C to Room TemperatureRoom Temperature
Purity (Post-Chromatography) >95%>95%
Note: Yields are highly dependent on specific reaction conditions and purification efficiency and are therefore not listed.
Characterization Data 2-Cyclohexylcyclododecanone 2-Phenylcyclododecanone
Molecular Formula C₁₈H₃₂OC₁₈H₂₆O
Molecular Weight 264.45 g/mol 258.40 g/mol
Appearance White to off-white solid or colorless oilWhite to pale yellow solid
IR (C=O stretch, cm⁻¹) ~1710~1685
¹H NMR (CDCl₃, δ ppm) α-CH: ~2.5-2.7 (m), Cyclohexyl-CH: ~1.0-2.0 (m), Cyclododecanone-(CH₂)n: ~1.2-1.8 (m)α-CH: ~3.5-3.7 (dd), Aromatic-H: ~7.2-7.4 (m), Cyclododecanone-(CH₂)n: ~1.2-2.2 (m)
¹³C NMR (CDCl₃, δ ppm) C=O: ~212, α-CH: ~55-60, Cyclohexyl & Cyclododecanone Carbons: ~20-45C=O: ~210, α-CH: ~50-55, Aromatic Carbons: ~125-140, Cyclododecanone Carbons: ~20-40
Mass Spec (m/z) [M]⁺: 264, Fragments: Loss of cyclohexyl, McLafferty rearrangement products[M]⁺: 258, Fragments: Loss of phenyl, tropylium (B1234903) ion (m/z 91)

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflows for the preparation of 2-cyclohexylcyclododecanone and 2-phenylcyclododecanone.

Synthesis_Workflow cluster_cyclohexyl Synthesis of 2-Cyclohexylcyclododecanone cluster_phenyl Synthesis of 2-Phenylcyclododecanone CDD1 Cyclododecanone Enolate Lithium Enolate CDD1->Enolate Deprotonation LDA LDA, THF, -78 °C Prod1 2-Cyclohexylcyclododecanone Enolate->Prod1 Alkylation (SN2) BrCHex Bromocyclohexane BrPh Bromobenzene PhLi Lithium Phenide BrPh->PhLi Formation Li Li, Diethyl Ether Prod2 2-Phenylcyclododecanone PhLi->Prod2 CDD2 Cyclododecanone CDD2->Prod2 Nucleophilic Attack

Caption: Synthetic workflows for 2-cyclohexylcyclododecanone and 2-phenylcyclododecanone.

Conclusion

This guide provides a comparative framework for the synthesis and characterization of 2-cyclohexylcyclododecanone and 2-phenylcyclododecanone. The choice of synthetic route is dictated by the desired substituent. The alkylation of the pre-formed enolate is a reliable method for introducing the cyclohexyl group, while the use of an organolithium reagent is effective for the phenylation. The provided experimental protocols and expected characterization data serve as a valuable resource for researchers working on the synthesis and application of novel macrocyclic ketones. It is important to note that all synthetic procedures should be carried out by trained personnel in a well-ventilated fume hood, following all appropriate safety precautions, especially when working with pyrophoric reagents like n-butyllithium and reactive metals like lithium.

Safety Operating Guide

Proper Disposal of N-Phenylcyclohexanecarboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict disposal protocols for chemical reagents is fundamental to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of N-Phenylcyclohexanecarboxamide.

Immediate Safety and Hazard Overview

This compound is classified as a substance that causes skin and serious eye irritation. Crucially, it is also recognized as being very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to prevent its release into the environment.[1][2] All disposal procedures must be conducted in accordance with local, regional, national, and international regulations.[1][2][3]

Hazard Summary Table

Hazard TypeClassificationKey Precautionary Statements
Physical Hazard Combustible liquidKeep away from heat, sparks, open flames, and hot surfaces. No smoking.
Health Hazards Causes skin irritation. Causes serious eye irritation.Wear protective gloves, eye protection, and face protection.[2] Wash skin thoroughly after handling.
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[1]Avoid release to the environment.[1][2] Collect spillage.[1][2]

Step-by-Step Disposal Protocol

All waste containing this compound, including contaminated personal protective equipment (PPE), spill cleanup materials, and empty containers, must be treated as hazardous waste.[4][5]

1. Waste Identification and Labeling:

  • Clearly label the waste container as "Hazardous Waste."

  • Specify the full chemical name: "this compound." Do not use abbreviations.

  • Include the date when the waste was first added to the container and the name of the principal investigator or laboratory.

2. Container Selection and Management:

  • Use only compatible and leak-proof containers for waste storage. High-density polyethylene (B3416737) (HDPE) or the original product container are often suitable.[4]

  • Keep the waste container securely capped at all times, except when actively adding waste, to prevent the release of vapors.[4][6]

3. Waste Segregation and Storage:

  • Store this compound waste separately from incompatible materials, such as strong oxidizing agents.[1]

  • Waste must be stored in a designated and clearly marked "Satellite Accumulation Area" at or near the point of generation.[4][7] This area should be well-ventilated.

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in a Satellite Accumulation Area.[7]

4. Final Disposal Arrangement:

  • Arrange for waste collection through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4][7]

  • Crucially, do not pour this compound down the drain or dispose of it in regular trash. [2][7] This is to prevent its release into waterways where it can cause significant harm to aquatic life.[1]

Spill Management Procedures

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Personnel Safety: Evacuate non-essential personnel from the area. Ensure adequate ventilation. The responding personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2]

  • Containment and Cleanup: For liquid spills, absorb the material with an inert, non-combustible absorbent material like Chemizorb®, dry sand, or earth.

  • Collection: Carefully collect the absorbed material and spilled substance into a suitable, labeled container for hazardous waste disposal.[2]

  • Decontamination: Clean the affected area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.

Empty Container Disposal

Empty containers that once held this compound must also be disposed of as hazardous waste, as they may retain chemical residues.

  • Triple Rinsing: It is best practice to triple-rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • Collect Rinsate: Crucially, collect all the solvent rinsate as hazardous waste. Do not pour the rinsate down the drain.[4]

  • Container Disposal: After rinsing, the container can be managed for disposal. Consult your EHS office for specific instructions on whether the rinsed container can be recycled or must be disposed of through the chemical waste stream. Do not deface the original manufacturer's label if submitting the original container for disposal.[6]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Waste Generated (Solid, Liquid, Contaminated PPE) B Select Compatible, Leak-Proof Container (e.g., HDPE) A->B C Label Container: 'Hazardous Waste' + Full Chemical Name & Date B->C D Store in Designated Satellite Accumulation Area C->D E Keep Container Securely Capped When Not in Use D->E F Segregate from Incompatible Materials (e.g., Strong Oxidizers) D->F G Container Full or Max Storage Time Reached? H Contact EHS or Licensed Waste Disposal Contractor for Pickup G->H Yes J Continue to Store Securely G->J No I Waste Removed for Approved Disposal H->I J->G

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling N-Phenylcyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for N-Phenylcyclohexanecarboxamide (CAS No. 2719-26-8) was not located in the available resources. The following guidance is based on general safety protocols for handling analogous chemical compounds and should be supplemented by a thorough risk assessment conducted by the user and consultation with their institution's Environmental Health and Safety (EHS) department.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personnel safety and minimizing environmental impact.

Hazard Summary and Key Precautions

Core Safety Principles:

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound.

  • Hygiene Practices: Avoid eating, drinking, or smoking in laboratory areas. Wash hands thoroughly after handling.[1]

  • Waste Disposal: this compound and any contaminated materials must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards.

PPE CategoryRecommended EquipmentSpecification/Standard
Eye Protection Chemical safety goggles or a full-face shield.ANSI Z87.1 or equivalent.[3]
Hand Protection Chemically resistant gloves. Nitrile or neoprene gloves are generally recommended for handling a variety of organic chemicals. Consult glove manufacturer's compatibility charts.EN 374 or equivalent.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.N/A
Respiratory Protection Generally not required when working in a properly functioning chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary.Consult with your institution's EHS.

Operational Plan for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

  • The storage container should be clearly labeled with the full chemical name and any known hazard warnings.

2. Handling and Use:

  • All weighing and solution preparation should be performed within a chemical fume hood.

  • Use dedicated spatulas and glassware.

  • Avoid generating dust. If the compound is a solid, handle it gently.

  • Keep the container tightly closed when not in use.[4]

3. Spill Management:

  • In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.

  • For small spills of solid material, carefully sweep it up and place it into a sealed container for disposal. Avoid raising dust.

  • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • All materials used for spill cleanup should be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination.

1. Waste Identification and Labeling:

  • All waste containing this compound must be labeled as "Hazardous Waste."[2]

  • The label should include the full chemical name, concentration, and the date of accumulation.[2]

2. Waste Collection and Storage:

  • Collect all solid and liquid waste in designated, compatible, and leak-proof containers.[2]

  • Do not mix this waste with other waste streams unless approved by your EHS office.

  • Store waste containers in a designated satellite accumulation area.

3. Disposal Procedure:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.[2]

  • Do not dispose of this compound down the drain or in the regular trash.[2]

4. Empty Container Disposal:

  • Triple-rinse empty containers with a suitable solvent (e.g., ethanol (B145695) or acetone).[2]

  • Collect the rinsate as hazardous waste.

  • After rinsing, the container may be disposed of according to institutional guidelines for decontaminated labware.

Experimental Workflow and Disposal Diagram

The following diagram illustrates the key decision points and procedures for the safe handling and disposal of this compound.

cluster_handling Handling Protocol cluster_disposal Disposal Protocol cluster_spill Spill Response start Start: Receive this compound storage Store in a Cool, Dry, Ventilated Area start->storage ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) storage->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood handling Weighing and Solution Preparation fume_hood->handling end_handling Securely Cap and Store Compound handling->end_handling spill Spill Occurs handling->spill Potential Spill waste_generation Waste Generation (Solid, Liquid, Contaminated Materials) end_handling->waste_generation After Use label_waste Label as 'Hazardous Waste' waste_generation->label_waste collect_waste Collect in a Sealed, Compatible Container label_waste->collect_waste store_waste Store in Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs end_disposal End: Professional Waste Disposal contact_ehs->end_disposal evacuate Evacuate and Ventilate Area spill->evacuate contain Contain Spill with Absorbent Material evacuate->contain collect_spill Collect Spill Debris into a Sealed Container contain->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate spill_disposal Dispose of as Hazardous Waste decontaminate->spill_disposal spill_disposal->contact_ehs

Caption: Workflow for Handling and Disposal of this compound.

References

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